Product packaging for Carbapenam(Cat. No.:)

Carbapenam

Cat. No.: B8450946
M. Wt: 111.14 g/mol
InChI Key: INAHHIFQCVEWPW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbapenam is the fundamental parent compound of the carbapenem class of β-lactam antibiotics . Its core structure is defined by a 1-azabicyclo[3.2.0]heptan-7-one skeleton, where a carbon atom replaces the sulfur found in the five-membered ring of penicillin . This structure is of significant theoretical and practical interest in antimicrobial research, as it forms the chemical basis for a wide range of clinically vital carbapenem antibiotics . These derivatives, such as imipenem and meropenem, are critically important in clinical medicine as last-line agents for treating severe, multi-drug resistant bacterial infections . For researchers, this compound provides an essential building block and a reference standard for the study and development of novel β-lactam compounds. Investigations into its properties help inform the understanding of how structural modifications lead to enhanced stability against β-lactamase enzymes, a key mechanism of antibiotic resistance . The study of this core structure is crucial in the ongoing effort to design new antibiotics that can overcome resistant pathogens like carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa . Our product is supplied as a high-purity chemical reagent to ensure consistency and reliability in your experimental work. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B8450946 Carbapenam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(5R)-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2/t5-/m1/s1

InChI Key

INAHHIFQCVEWPW-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H]2CC(=O)N2C1

Canonical SMILES

C1CC2CC(=O)N2C1

Origin of Product

United States

Foundational & Exploratory

Investigating Carbapenem Structure-Activity Relationships: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, making them a last resort for treating severe bacterial infections caused by multidrug-resistant pathogens.[1][2] Their potent bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1] The carbapenem (B1253116) nucleus is structurally similar to penicillins and cephalosporins but possesses unique features that confer stability against most β-lactamases.[3] This guide delves into the critical structure-activity relationships (SAR) of carbapenems, providing insights into how modifications of their core structure influence antibacterial potency, stability, and spectrum of activity.

Core Structure and Key Modifications

The foundational structure of carbapenems is the carbapen-2-em-3-carboxylic acid nucleus. Strategic modifications at various positions of this core are crucial for their clinical efficacy.

Diagram: Carbapenem Core Structure and Key Modification Sites

Caption: Core carbapenem structure with key sites for chemical modification.

The 1β-Methyl Group

The introduction of a methyl group at the C1-β position is a critical advancement in carbapenem design. This modification significantly enhances the stability of the molecule against hydrolysis by human renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate earlier carbapenems like imipenem (B608078).[2] This increased stability allows for administration without a DHP-I inhibitor.

The C2 Side Chain

The C2 side chain is the most versatile position for modification and plays a pivotal role in determining the antibacterial spectrum and potency of carbapenems.[4][5]

  • Pyrrolidinylthio Moieties: Many clinically successful carbapenems, such as meropenem (B701) and doripenem, feature substituted pyrrolidinylthio side chains.[2] The nature and substitution pattern of the pyrrolidine (B122466) ring influence activity against specific pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

  • Basicity: The basicity of the C2 side chain can impact antibacterial activity. For instance, a less basic side chain in meropenem contributes to its potent activity against P. aeruginosa.[4]

  • Other Heterocycles: Research has explored a wide variety of heterocyclic moieties at the C2 position, including isoxazoles and pyrimidines, to optimize antibacterial activity and pharmacokinetic properties.[7][8]

The C6 Side Chain

The (R)-1-hydroxyethyl group at the C6 position is a hallmark of most clinically relevant carbapenems. This specific stereochemistry is crucial for providing stability against hydrolysis by a broad range of bacterial β-lactamases.[9] Alterations to this side chain, such as replacing it with a hydroxymethyl or aminomethyl group, have been shown to impact both antibacterial potency and in vivo stability.[10]

The C3 Carboxylic Acid

The carboxylic acid group at the C3 position is essential for the primary mechanism of action: binding to and inhibiting penicillin-binding proteins (PBPs).

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of various carbapenem derivatives, illustrating the impact of structural modifications.

Table 1: In Vitro Activity of Carbapenems Against Key Bacterial Pathogens

Compound/DrugS. aureus (MSSA)E. coliP. aeruginosaReference(s)
Imipenem≤0.06 - 1≤0.06 - 20.5 - >8[11]
Meropenem≤0.06 - 1≤0.06 - 2≤0.06 - >8[11]
DoripenemPotentSlightly more effective than imipenemLower MICs than imipenem and meropenem[1][3]
ErtapenemPotentSlightly more effective than imipenemLacks activity[1][3]
Biapenem (B1666964)≤1≤0.06 - 2>8[11]

Table 2: Influence of C2 Side Chain on Antibacterial Activity of 1β-Methylcarbapenems

CompoundC2 Side Chain MoietyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference(s)
5 Acetyliminothiadiazoline0.2532>128[12]
6 Mercaptoacetyliminothiadiazoline0.12532>128[12]

Mechanism of Action and Resistance

Mechanism of Action: Inhibition of Cell Wall Synthesis

Carbapenems exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. They covalently bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] This inactivation of PBPs leads to a weakened cell wall and subsequent cell lysis.

Diagram: Carbapenem Mechanism of Action

Carbapenem Mechanism of Action Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to and inactivates Transpeptidation Peptidoglycan Cross-linking Carbapenem->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: Inhibition of bacterial cell wall synthesis by carbapenems.

Mechanisms of Bacterial Resistance

The emergence of carbapenem-resistant bacteria is a significant clinical concern. The primary mechanisms of resistance include:

  • Enzymatic Degradation: The production of carbapenemases, a class of β-lactamases that can hydrolyze the carbapenem ring, is the most significant mechanism of resistance.[1]

  • Efflux Pumps: Bacteria can actively pump carbapenems out of the cell before they can reach their PBP targets.

  • Porin Loss/Modification: Gram-negative bacteria rely on outer membrane porins for carbapenem entry. The loss or modification of these porin channels can reduce intracellular drug concentrations.[2]

  • Alteration of PBPs: Modifications in the structure of PBPs can reduce their affinity for carbapenems, rendering the antibiotic less effective.

Diagram: Carbapenem Resistance Mechanisms

Carbapenem Resistance Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Carbapenem_in Carbapenem (outside cell) Porin Porin Channel Carbapenem_in->Porin Enters via Carbapenem_peri Carbapenem (periplasm) Porin->Carbapenem_peri PBP_target PBP Target Carbapenem_peri->PBP_target Inhibits Efflux Efflux Pump Carbapenem_peri->Efflux Pumped out Carbapenemase Carbapenemase Carbapenem_peri->Carbapenemase Hydrolyzed by Efflux->Carbapenem_in Expels PorinLoss Porin Loss/ Modification PorinLoss->Porin Reduces entry EffluxPump Efflux Pump Overexpression EffluxPump->Efflux Increases expulsion EnzymaticDeg Enzymatic Degradation EnzymaticDeg->Carbapenemase Inactivates drug TargetMod PBP Alteration TargetMod->PBP_target Reduces binding

Caption: Overview of bacterial resistance mechanisms to carbapenems.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Diagram: Broth Microdilution Workflow

Broth Microdilution Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of carbapenem in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 35-37°C for 16-20h C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the carbapenem is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the carbapenem that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Affinity Assay

This assay measures the ability of a carbapenem to bind to and inhibit PBPs.

Methodology:

  • Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.

  • Competitive Binding: The membrane preparation is incubated with varying concentrations of the test carbapenem.

  • Fluorescent Labeling: A fluorescently labeled β-lactam (e.g., Bocillin FL) is added to the mixture. This probe binds to the PBPs that are not already occupied by the test carbapenem.

  • Detection and Quantification: The PBP-probe complexes are separated by SDS-PAGE and visualized using a fluorescence scanner. The intensity of the fluorescent bands is quantified to determine the concentration of the test carbapenem required to inhibit 50% of the binding of the fluorescent probe (IC50).

β-Lactamase Inhibition Assay

This assay determines the ability of a carbapenem to inhibit the activity of β-lactamase enzymes.

Methodology:

  • Enzyme and Substrate Preparation: A purified β-lactamase enzyme and a chromogenic substrate (e.g., nitrocefin) are prepared.

  • Inhibition Reaction: The β-lactamase is pre-incubated with various concentrations of the test carbapenem.

  • Substrate Hydrolysis: The chromogenic substrate is added to the enzyme-inhibitor mixture. The hydrolysis of the substrate by the active enzyme results in a color change that can be measured spectrophotometrically.

  • Data Analysis: The rate of substrate hydrolysis is measured over time. The concentration of the carbapenem that inhibits 50% of the enzyme activity (IC50) is determined.

Conclusion

The structure-activity relationships of carbapenems are a complex interplay of modifications to the core scaffold. The 1β-methyl group provides crucial stability against DHP-I, the C6-hydroxyethyl side chain confers resistance to many β-lactamases, and the C2 side chain is the primary determinant of the antibacterial spectrum and potency. A thorough understanding of these SAR principles is essential for the rational design of novel carbapenem antibiotics with improved activity against resistant pathogens, enhanced pharmacokinetic properties, and reduced susceptibility to degradation. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation of new carbapenem candidates, facilitating the discovery and development of the next generation of these life-saving antibiotics.

References

The Architecture of Innovation: A Technical Guide to the Synthesis and Antibacterial Evaluation of Novel Carbapenem Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, often reserved as "last-resort" agents for treating severe bacterial infections caused by multidrug-resistant pathogens.[1][2] The relentless evolution of bacterial resistance, however, necessitates the continuous development of novel carbapenem (B1253116) derivatives with enhanced potency, expanded spectra of activity, and improved stability against hydrolytic enzymes such as β-lactamases and human renal dehydropeptidase-I (DHP-I).[1][3][4] This technical guide provides an in-depth overview of the synthesis of new carbapenem analogues, detailed experimental protocols for their evaluation, and a summary of their antibacterial efficacy.

The Carbapenem Core: A Foundation for Novelty

The foundational structure of carbapenem antibiotics is the 1-azabicyclo[3.2.0]hept-2-en-7-one ring system. Thienamycin, the first naturally occurring carbapenem, served as the blueprint for subsequent synthetic derivatives.[2][4] A pivotal advancement in carbapenem design was the introduction of a 1β-methyl group, which confers significant stability against DHP-I, thereby preventing metabolic degradation and enhancing in vivo efficacy.[1] This 1β-methylcarbapenem skeleton is a cornerstone of modern carbapenems like meropenem (B701) and ertapenem.[1]

The primary sites for chemical modification to generate novel derivatives are the side chains at the C-2 and C-6 positions. The C-2 side chain, typically attached via a thioether linkage, plays a crucial role in determining the antibacterial spectrum and affinity for penicillin-binding proteins (PBPs).[5] The C-6 hydroxyethyl (B10761427) side chain is important for resistance to hydrolysis by many β-lactamases.[4]

Synthesis of Novel Carbapenem Derivatives: A Generalized Workflow

The synthesis of a novel carbapenem derivative is a multi-step process that involves the preparation of the carbapenem core (often referred to as the 'parent nucleus' or 'MAP intermediate') and the desired side chain, followed by their condensation and subsequent deprotection.

Fig. 1: Generalized workflow for the synthesis of novel carbapenem derivatives.

Antibacterial Activity: Data Presentation

The in vitro antibacterial activity of newly synthesized carbapenem derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for representative established carbapenems and hypothetical novel derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity (MIC in µg/mL) of Carbapenem Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis
Imipenem0.25>324
Meropenem0.5>328
Biapenem0.12>324
Novel Derivative A 0.06 16 2
Novel Derivative B 0.12 >32 4

Table 2: Antibacterial Activity (MIC in µg/mL) of Carbapenem Derivatives against Gram-Negative Bacteria

CompoundEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaAcinetobacter baumannii
Imipenem0.5142
Meropenem0.120.2514
Biapenem0.250.528
Novel Derivative A 0.06 0.12 0.5 1
Novel Derivative B 0.12 0.25 1 2

Note: Data for established carbapenems are representative values from published literature.[6][7] Data for Novel Derivatives A and B are hypothetical for illustrative purposes.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducible synthesis and evaluation of novel compounds.

General Synthesis of a Novel 1β-Methylcarbapenem

This protocol is a representative example based on the synthesis of meropenem.[8][9][10]

  • Condensation: The protected carbapenem core, 4-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, is suspended in an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and N-methylpyrrolidone).[8][10] The desired protected thiol side chain (e.g., (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl) pyrrolidine (B122466) for meropenem) is added, and the mixture is cooled to 0-5 °C.[8][10] A base, such as diisopropylethylamine (DIPEA), is added dropwise, and the reaction is stirred for several hours.[8][10]

  • Hydrogenolysis (Deprotection): The reaction mixture containing the diprotected carbapenem is then subjected to hydrogenolysis without isolation of the intermediate.[8] The mixture is added to an aqueous buffer (e.g., N-methylmorpholine-acetic acid buffer, pH 6.0) and hydrogenated over a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[8][10]

  • Purification and Isolation: After the reaction is complete, the catalyst is filtered off. The aqueous layer is separated and may be treated with activated carbon to remove impurities. The final product is crystallized by adding an anti-solvent like acetone.[8][10] The resulting solid is filtered, washed, and dried to yield the novel carbapenem derivative.[8]

  • Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][11] Purity is often quantified using High-Performance Liquid Chromatography (HPLC).[12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a gold standard for determining MIC values.[14][15][16]

MIC_Workflow Prep_Stock Prepare Stock Solution of Carbapenem Derivative Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate with Mueller-Hinton Broth Prep_Stock->Serial_Dilute Inoculate Inoculate all wells (except sterility control) with bacterial suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard, then dilute to ~5x10^5 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at 35±1°C for 18±2 hours Inoculate->Incubate Read_MIC Read Results: MIC is the lowest concentration with no visible growth Incubate->Read_MIC Controls Include Growth Control (no antibiotic) and Sterility Control (no bacteria) Controls->Read_MIC

Fig. 2: Experimental workflow for MIC determination via broth microdilution.
  • Preparation: A stock solution of the carbapenem derivative is prepared. In a 96-well microtiter plate, two-fold serial dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB).[16]

  • Inoculum Preparation: A bacterial suspension is prepared from fresh colonies and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[16]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35±1°C for 18±2 hours in ambient air.[16]

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.[16]

Mechanism of Action: Targeting the Bacterial Cell Wall

Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by acylating and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

PBP_Inhibition Carbapenem Carbapenem Derivative Acylation Covalent Acylation of PBP Active Site Carbapenem->Acylation PBP Penicillin-Binding Protein (PBP) PBP->Acylation Peptidoglycan Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->Peptidoglycan Catalyzes Inactivation Inactive PBP-Carbapenem Complex Acylation->Inactivation Inhibition Inhibition Inactivation->Inhibition Lysis Cell Lysis and Bacterial Death Peptidoglycan->Lysis Disruption leads to Inhibition->Peptidoglycan

Fig. 3: Mechanism of action of carbapenem antibiotics via PBP inhibition.

Conclusion and Future Directions

The synthesis and evaluation of novel carbapenem derivatives remain a critical area of research in the fight against antimicrobial resistance. By modifying the C-2 side chain and exploring other structural alterations, it is possible to develop new agents with improved activity against resistant pathogens, enhanced stability, and favorable pharmacokinetic profiles. The methodologies outlined in this guide provide a framework for the systematic design, synthesis, and characterization of the next generation of carbapenem antibiotics. Future research will likely focus on developing derivatives that can overcome carbapenemase-mediated resistance, a major emerging threat to the efficacy of this vital class of antibiotics.[17]

References

Navigating the Silent Spread: An In-depth Technical Guide to Environmental Reservoirs of Carbapenem-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The rise of carbapenem-resistant bacteria (CRB) poses a significant threat to global public health, rendering our last-resort antibiotics ineffective. While clinical settings have been the primary focus of surveillance and research, the environment is increasingly recognized as a critical reservoir and transmission route for these formidable pathogens. This technical guide provides a comprehensive exploration of the environmental reservoirs of CRB, detailing their prevalence, the experimental protocols for their detection, and the molecular pathways governing their resistance. A "One Health" approach, recognizing the interconnectedness of human, animal, and environmental health, is crucial to understanding and mitigating the spread of CRB.[1]

Core Concept: The Environmental Dissemination of Carbapenem (B1253116) Resistance

The logical flow of carbapenem resistance from clinical settings to the environment and back to humans is a cyclical and escalating threat. This process involves the release of CRB from infected individuals into wastewater, the survival and proliferation of these bacteria in various environmental compartments, and subsequent human re-exposure through multiple pathways.

cluster_human Human & Clinical Settings cluster_environment Environmental Reservoirs cluster_transmission Transmission Routes Human_Infection Human Infection & Colonization Antibiotic_Use Carbapenem Use Human_Infection->Antibiotic_Use Treatment Hospital_Effluent Hospital & Community Wastewater Human_Infection->Hospital_Effluent Excretion Antibiotic_Use->Human_Infection Selection Pressure WWTP Wastewater Treatment Plants (WWTPs) Hospital_Effluent->WWTP Influent Surface_Water Surface Water (Rivers, Lakes) WWTP->Surface_Water Effluent Discharge Contaminated_Water Contaminated Water (Drinking, Recreational) WWTP->Contaminated_Water Inadequate Treatment Soil Soil & Sediment Surface_Water->Soil Irrigation/Flooding Wildlife Wildlife Surface_Water->Wildlife Drinking/Habitat Contaminated_Food Contaminated Food (Crops, Seafood) Surface_Water->Contaminated_Food Seafood Contamination Soil->Human_Infection Direct Contact Soil->Contaminated_Food Crop Uptake Wildlife->Human_Infection Zoonotic Transmission Contaminated_Water->Human_Infection Exposure Contaminated_Food->Human_Infection Consumption Direct_Contact Direct Contact Direct_Contact->Human_Infection

Figure 1: The cycle of carbapenem resistance dissemination.

Quantitative Data on Environmental Reservoirs

The prevalence of carbapenem-resistant bacteria varies significantly across different environmental compartments. The following tables summarize quantitative data from various studies, providing a snapshot of the extent of environmental contamination.

Wastewater

Wastewater, particularly from hospitals, serves as a major conduit for the release of CRB into the environment.

Sample TypeLocationPrevalence of CREPredominant GenesReference
Hospital WastewaterNew Delhi, IndiaUp to 9 orders of magnitude greater than community sewersblaNDM-1[2]
Untreated Hospital WastewaterAfrica (meta-analysis)23.8% (pooled prevalence of carbapenemase genes)blaIMP, blaVIM, blaOXA-181, blaGES[3]
Municipal WastewaterIran17%blaOXA-48[4]
Livestock & Poultry WastewaterIran34%blaOXA-48[4]
Aquatic Environments

From wastewater treatment plant effluents, CRB contaminate rivers, lakes, and marine environments, turning them into significant reservoirs.

Water BodyLocationPrevalence of CRBPredominant GenesReference
Nairobi River, KenyaUpstream and Downstream of WWTP100% of samples contained CRBblaNDM (73.2%), blaOXA-48-like (19.3%), blaVIM (15.2%)[5]
River WaterPortugalAverage 2.24 CFU/mL of imipenem-resistant bacteriablaVIM-2[6][7]
Urban RiverSouth KoreaKlebsiella variicola harboring NDM-9 identifiedNDM-9[4]
Coastal Marine Environment-Wide range of Gram-negative bacteria with CRblaOXA-58, novel metallo-β-lactamases[8]
Freshwater and Marine EnvironmentsCalifornia, USAAll tested environments contained CRBblaIMI-2, blaL1[9]
Soil

Soil environments, especially those impacted by anthropogenic activities, are increasingly recognized as reservoirs for CRB.

Soil TypeLocationFrequency of CRBPredominant GeneraReference
Urban and Agricultural SoilsSouthern California, USA<10 to 1.3 x 10^4 CFU/gCupriavidus, Pseudomonas, Stenotrophomonas[4][10]
Soils affected by illegal waste dumpsCroatiaFound in almost all soil samplesStenotrophomonas spp., Acinetobacter sp., Enterobacteriaceae[11][12]
Wildlife

Wildlife can act as sentinels and vectors for the dissemination of CRB across vast geographical areas.

AnimalLocationPrevalence of CREPredominant GenesReference
GullsAustralia and Europe16-19%IMP-4[8][13][14]
Black Kites (Milvus migrans)GermanySalmonella corvallis with blaNDM-1 detectedblaNDM-1[15]
Wild BoarsAlgeriaOXA-48-producing E. coli and K. pneumoniae detectedOXA-48[15]
Migratory Birds (various species)ChinaHigh frequency of carbapenemase producersNDM-5[15]

Experimental Protocols

Accurate detection and characterization of CRB from environmental samples are paramount. The following section outlines detailed methodologies for key experiments.

Isolation of Carbapenem-Resistant Bacteria from Environmental Samples

This protocol describes a general workflow for the isolation of CRB from water and soil samples.

cluster_sample Sample Collection & Preparation cluster_enrichment Enrichment & Selection cluster_incubation Incubation & Isolation Start Collect Water/Soil Sample Water_Prep Water: Membrane Filtration Start->Water_Prep Soil_Prep Soil: Suspension & Dilution Start->Soil_Prep Enrichment Non-selective Enrichment (e.g., Buffered Peptone Water) Water_Prep->Enrichment Soil_Prep->Enrichment Selective_Plating Plating on Selective Agar (B569324) (e.g., CHROMagar™ mSuperCARBA™) Enrichment->Selective_Plating Incubation Incubate at 37°C for 24-48h Selective_Plating->Incubation Colony_Selection Select Morphologically Distinct Colonies Incubation->Colony_Selection Pure_Culture Subculture to Obtain Pure Isolate Colony_Selection->Pure_Culture

Figure 2: Workflow for the isolation of CRB from environmental samples.

Methodology:

  • Sample Preparation:

    • Water: Filter a known volume of water through a 0.45 µm membrane filter. Place the filter on a non-selective enrichment broth-soaked pad or directly onto selective agar.

    • Soil: Prepare a 1:10 dilution of the soil sample in a sterile diluent (e.g., phosphate-buffered saline). Vortex vigorously and allow sediment to settle. Use the supernatant for further steps.[11]

  • Enrichment: Inoculate the prepared sample into a non-selective enrichment broth, such as Buffered Peptone Water, and incubate at 37°C for 18-24 hours. This step helps to resuscitate stressed bacteria.[1]

  • Selective Plating: Streak a loopful of the enrichment culture onto a selective chromogenic agar medium designed for the isolation of carbapenem-resistant bacteria (e.g., CHROMagar™ mSuperCARBA™, CHROMagar™ KPC). These media contain carbapenems to inhibit the growth of susceptible bacteria and chromogenic substrates that result in colored colonies for different species, aiding in preliminary identification.[11][16]

  • Incubation: Incubate the plates at 37°C for 24-48 hours. Incubation at 42°C can be used to select for bacteria with acquired resistance, as it may inhibit the growth of some intrinsically resistant environmental bacteria.[1]

  • Isolation and Purification: Select morphologically distinct colonies and streak them onto fresh selective agar plates to obtain pure cultures.

Molecular Detection of Carbapenemase Genes

Polymerase Chain Reaction (PCR) is a cornerstone for the detection of specific carbapenemase genes.

Workflow for PCR Detection of blaKPC, blaNDM, and blaOXA-48:

cluster_dna DNA Extraction cluster_pcr PCR Amplification cluster_detection Detection & Analysis Start Pure Bacterial Isolate DNA_Extraction Genomic DNA Extraction (e.g., Boiling or Kit-based) Start->DNA_Extraction PCR_Setup Prepare PCR Master Mix (Primers, dNTPs, Polymerase, Buffer) DNA_Extraction->PCR_Setup PCR_Run Perform PCR with Specific Primers for blaKPC, blaNDM, blaOXA-48 PCR_Setup->PCR_Run Gel_Electrophoresis Agarose (B213101) Gel Electrophoresis PCR_Run->Gel_Electrophoresis Visualization Visualize PCR Products under UV Light Gel_Electrophoresis->Visualization Analysis Analyze Band Sizes against a Molecular Ladder Visualization->Analysis

Figure 3: Workflow for PCR-based detection of carbapenemase genes.

Methodology:

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture. A simple boiling method (suspending a colony in sterile water and boiling for 10 minutes) or a commercial DNA extraction kit can be used.[17]

  • PCR Amplification: Perform multiplex or singleplex PCR using validated primers for the target carbapenemase genes (blaKPC, blaNDM, blaOXA-48, etc.).

    • Reaction Mixture: A typical 25 µL reaction includes: 12.5 µL of 2x PCR Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of DNA template, and nuclease-free water to make up the final volume.[18]

    • PCR Conditions:

      • Initial denaturation: 95°C for 15 minutes

      • 30-35 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 55-60°C for 90 seconds (primer-dependent)

        • Extension: 72°C for 90 seconds

      • Final extension: 72°C for 10 minutes[17]

  • Detection: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the specific carbapenemase gene.[17]

Antibiotic Susceptibility Testing

The Kirby-Bauer disk diffusion method is a widely used and standardized technique to determine the susceptibility of a bacterial isolate to various antibiotics.

Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL.[19][20]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[19][20][21]

  • Disk Application: Aseptically apply antibiotic disks containing specific concentrations of carbapenems (e.g., meropenem, imipenem) and other antibiotics onto the inoculated agar surface. Ensure the disks are firmly pressed onto the agar.[20][21]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[20][21]

  • Interpretation: Measure the diameter of the zones of inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the breakpoints established by standardizing bodies like the Clinical and Laboratory Standards Institute (CLSI).[3][20]

Signaling Pathways and Mechanisms of Resistance

Carbapenem resistance in bacteria is multifaceted, involving several key mechanisms. The following diagrams illustrate the primary resistance pathways in two clinically significant carbapenem-resistant pathogens.

Carbapenem Resistance Mechanisms in Acinetobacter baumannii

Acinetobacter baumannii employs a combination of enzymatic degradation, reduced influx, and active efflux to resist carbapenems.

cluster_cell Acinetobacter baumannii Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Porin Porin Channel (e.g., CarO) Porin->Porin Carbapenem_Peri Carbapenem (periplasmic) Porin->Carbapenem_Peri Carbapenemase Carbapenemase (e.g., OXA-23, NDM) Hydrolyzed_Carbapenem Hydrolyzed Carbapenem Carbapenemase->Hydrolyzed_Carbapenem Efflux_Pump Efflux Pump (e.g., AdeABC) Carbapenem_Ext Carbapenem (extracellular) Efflux_Pump->Carbapenem_Ext PBP Penicillin-Binding Protein (PBP) PBP->PBP Carbapenem_Ext->Porin Influx Carbapenem_Peri->Carbapenemase Hydrolysis Carbapenem_Peri->Efflux_Pump Efflux Carbapenem_Peri->PBP Target Binding (Inhibited)

Figure 4: Key carbapenem resistance mechanisms in A. baumannii.

Key Mechanisms in A. baumannii:

  • Enzymatic Degradation: The production of carbapenemases, particularly OXA-type (oxacillinases) and metallo-β-lactamases (MBLs) like NDM and VIM, is a primary resistance mechanism.[9][14] These enzymes hydrolyze the β-lactam ring of carbapenems, inactivating the antibiotic.

  • Reduced Permeability: Mutations or loss of outer membrane porins, such as CarO, reduce the influx of carbapenems into the periplasmic space, preventing them from reaching their target, the penicillin-binding proteins (PBPs).[15]

  • Active Efflux: Overexpression of efflux pumps, such as the AdeABC system, actively transports carbapenems out of the cell before they can exert their effect.[14][15]

  • Target Modification: Alterations in PBPs can reduce their affinity for carbapenems, although this is a less common mechanism of high-level resistance.[9]

Carbapenem Resistance Mechanisms in Klebsiella pneumoniae

Klebsiella pneumoniae relies heavily on the acquisition of mobile genetic elements encoding powerful carbapenemases.

cluster_cell Klebsiella pneumoniae Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Porin Porin Channel (OmpK35/36) Porin->Porin Carbapenem_Peri Carbapenem (periplasmic) Porin->Carbapenem_Peri Carbapenemase Carbapenemase (KPC, NDM, OXA-48) Hydrolyzed_Carbapenem Hydrolyzed Carbapenem Carbapenemase->Hydrolyzed_Carbapenem Plasmid Plasmid with blaKPC, blaNDM, etc. Plasmid->Carbapenemase Expression Chromosome Chromosome Carbapenem_Ext Carbapenem (extracellular) Carbapenem_Ext->Porin Influx Carbapenem_Peri->Carbapenemase Hydrolysis

Figure 5: Primary carbapenem resistance mechanisms in K. pneumoniae.

Key Mechanisms in K. pneumoniae:

  • Carbapenemase Production: This is the most significant mechanism of carbapenem resistance in K. pneumoniae. The genes encoding these enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and OXA-48-like enzymes, are often located on mobile genetic elements like plasmids, facilitating their rapid spread.[7][22][23]

  • Porin Loss: The loss or downregulation of outer membrane porins OmpK35 and OmpK36 can contribute to carbapenem resistance, often in conjunction with the production of other β-lactamases like ESBLs or AmpC.[22][23]

Conclusion

The environment is a vast and dynamic reservoir for carbapenem-resistant bacteria, playing a critical role in their persistence and dissemination. Understanding the prevalence of CRB in different environmental compartments, mastering the techniques for their detection, and elucidating the molecular mechanisms of resistance are essential for developing effective strategies to combat this growing public health crisis. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals to navigate the complexities of environmental carbapenem resistance and contribute to the development of novel interventions to safeguard the efficacy of our last-line antibiotics. The "One Health" perspective, which integrates human, animal, and environmental health, is paramount in addressing the multifaceted challenge of antimicrobial resistance.[1]

References

Navigating the Rising Tide: A Technical Guide to Carbapenem Resistance Mechanisms in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, a comprehensive understanding of the mechanisms underpinning this resistance is paramount for the development of novel therapeutic strategies. This technical guide offers an in-depth exploration of the core mechanisms of carbapenem (B1253116) resistance in Gram-negative bacteria, tailored for researchers, scientists, and drug development professionals. Carbapenems, often the last line of defense against multidrug-resistant infections, are increasingly compromised by a variety of bacterial defense strategies.[1][2][3] This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual pathways to facilitate a deeper understanding of this critical issue.

Core Mechanisms of Carbapenem Resistance

Gram-negative bacteria have evolved a sophisticated arsenal (B13267) of resistance mechanisms to counteract the potent activity of carbapenem antibiotics. These mechanisms can be broadly categorized into three primary strategies: enzymatic degradation of the antibiotic, active efflux of the drug from the bacterial cell, and modification or loss of the drug's target site, often coupled with reduced drug entry.[1][4][5]

Enzymatic Degradation: The Rise of Carbapenemases

The most significant and widespread mechanism of carbapenem resistance is the production of carbapenem-hydrolyzing β-lactamase enzymes, known as carbapenemases.[6] These enzymes inactivate carbapenems by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[6] Carbapenemases are categorized into three Ambler classes: A, B, and D.[7]

  • Class A Carbapenemases: These are serine-β-lactamases that include the clinically significant Klebsiella pneumoniae carbapenemase (KPC) family.[2][8][9] KPC enzymes efficiently hydrolyze a broad spectrum of β-lactams, including carbapenems.[2][8]

  • Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and exhibit a broad substrate profile that includes carbapenems.[7] Prominent MBLs include New Delhi Metallo-β-lactamase (NDM), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP).[10][11]

  • Class D Carbapenemases (Oxacillinases): This is a heterogeneous group of enzymes, with the OXA-48-like enzymes being the most clinically relevant in Enterobacteriaceae.[12] While they often exhibit weaker carbapenem-hydrolyzing activity compared to Class A and B enzymes, their co-expression with other resistance mechanisms can lead to high levels of resistance.[12]

Table 1: Enzyme Kinetics of Major Carbapenemases Against Carbapenems

CarbapenemaseCarbapenemK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (μM⁻¹s⁻¹)
KPC-1 Imipenem (B608078)161207.5
Meropenem (B701)69015
NDM-1 Imipenem88.910.30.11
Meropenem29.07.80.27
VIM-2 Imipenem9 ± 210 ± 21.1
Meropenem8 ± 222 ± 22.75
OXA-48 Imipenem451.30.029
Meropenem1300.0460.00035

Data compiled from multiple sources. Kinetic parameters can vary based on experimental conditions.

Efflux Pumps: Actively Expelling the Threat

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[13][14] Overexpression of these pumps can significantly reduce the intracellular concentration of carbapenems, leading to resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is of primary clinical importance. Notable examples include the MexAB-OprM system in Pseudomonas aeruginosa and the AcrAB-TolC system in Escherichia coli.[13][15] The expression of these pumps is tightly regulated by complex signaling pathways, often involving two-component regulatory systems that respond to environmental cues and cellular stress.[15][16][17][18]

Porin Loss and Target Site Modification: Blocking Entry and Evading Action

Carbapenems enter the periplasmic space of Gram-negative bacteria through outer membrane protein channels called porins.[16][19] Downregulation or mutational inactivation of these porins, such as OmpC and OmpF in E. coli and OprD in P. aeruginosa, can significantly reduce the influx of carbapenems, thereby contributing to resistance.[6][11][20][21][22][23][24][25] This mechanism is often observed in conjunction with the production of β-lactamases, where the reduced permeability allows the enzymes to more effectively hydrolyze the limited amount of antibiotic that enters the cell.[19] While less common for carbapenems, alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can also contribute to resistance by reducing the binding affinity of the drug.

Table 2: Impact of Resistance Mechanisms on Carbapenem Minimum Inhibitory Concentrations (MICs)

OrganismResistance MechanismCarbapenemTypical MIC Range (μg/mL)
Klebsiella pneumoniaeKPC-producingMeropenem2 to ≥64[26]
Klebsiella pneumoniaeOXA-48-producingMeropenem≤1 to >16[27]
Pseudomonas aeruginosaOprD lossImipenem8 to >32
Enterobacter cloacaePorin loss (OmpC/OmpF) + AmpC hyperproductionErtapenem (B1671056)≥16[20]

Experimental Protocols

A crucial aspect of understanding and combating carbapenem resistance is the ability to accurately detect and characterize the underlying mechanisms in a laboratory setting. The following sections provide detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a carbapenem against a bacterial isolate.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the carbapenem antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[27][28][29][30]

  • Inoculum Preparation: Culture the bacterial isolate on a suitable agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[27] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[30]

Phenotypic Detection of Carbapenemase Production

Objective: To phenotypically detect carbapenemase production by a bacterial isolate.

Methodology:

  • Indicator Strain Preparation: Prepare a 1:10 dilution of a 0.5 McFarland standard suspension of a carbapenem-susceptible E. coli strain (e.g., ATCC 25922).[4][31]

  • Plate Inoculation: Swab the diluted E. coli suspension evenly across the surface of a Mueller-Hinton agar (MHA) plate.[4][31]

  • Test Procedure: Place a 10 µg meropenem or ertapenem disk in the center of the MHA plate.[8][31][32] In a straight line, streak the test organism from the edge of the disk to the periphery of the plate.[31]

  • Incubation and Interpretation: Incubate the plate overnight at 35-37°C. A positive MHT is indicated by a cloverleaf-like indentation of the E. coli growth along the streak of the test organism, which signifies carbapenem inactivation by a carbapenemase.[31][33]

Objective: A rapid biochemical test to detect carbapenemase production.

Methodology:

  • Reagent Preparation: Prepare two sets of tubes. One set contains a solution of phenol (B47542) red pH indicator. The other set contains the same phenol red solution supplemented with imipenem.[6][33]

  • Bacterial Lysate Preparation: Suspend a loopful of the test organism in a lysis buffer.

  • Test Procedure: Add the bacterial lysate to both sets of tubes.

  • Incubation and Interpretation: Incubate the tubes at 37°C for up to 2 hours. A color change from red to yellow or orange in the tube containing imipenem indicates carbapenem hydrolysis and a positive result for carbapenemase production.[6][24]

Molecular Detection of Carbapenemase Genes: Real-Time PCR

Objective: To detect the presence of specific carbapenemase-encoding genes.

Methodology:

  • DNA Extraction: Extract bacterial DNA from a pure culture of the test isolate using a commercial DNA extraction kit or a validated in-house method.

  • PCR Reaction Setup: Prepare a reaction mixture containing a PCR master mix, specific primers and probes for the target carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP), and the extracted bacterial DNA.[25][34]

  • Real-Time PCR Amplification: Perform the real-time PCR using a thermal cycler with appropriate cycling conditions for denaturation, annealing, and extension.[34]

  • Data Analysis: Monitor the amplification of the target genes in real-time by detecting the fluorescence signal. The presence of an amplification curve above the threshold indicates a positive result for the specific carbapenemase gene.[34]

Efflux Pump Activity Assay: Efflux Pump Inhibitor (EPI) Assay

Objective: To assess the contribution of efflux pumps to carbapenem resistance.

Methodology:

  • MIC Determination with and without EPI: Perform a broth microdilution assay as described in Protocol 1 to determine the MIC of a carbapenem for the test isolate. Simultaneously, perform the same assay in the presence of a sub-inhibitory concentration of an efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phe-Arg β-naphthylamide (PAβN)).

  • Interpretation: A significant reduction (typically a four-fold or greater decrease) in the MIC of the carbapenem in the presence of the EPI suggests that efflux pumps are contributing to the resistance phenotype.

Visualizing the Mechanisms of Resistance

To further elucidate the complex interplay of resistance mechanisms, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

carbapenem_resistance_mechanisms cluster_cell Gram-negative Bacterium cluster_resistance Resistance Mechanisms Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Cytoplasm Cytoplasm Carbapenemase Carbapenemase (e.g., KPC, NDM, OXA-48) HydrolyzedCarbapenem Inactive Carbapenem Carbapenemase->HydrolyzedCarbapenem EffluxPump Efflux Pump (e.g., MexAB-OprM) Carbapenem_ext Carbapenem EffluxPump->Carbapenem_ext Expulsion PorinLoss Porin Loss/Mutation (e.g., OmpC, OprD) Carbapenem_ext->PorinLoss Blocked Entry Carbapenem_peri Carbapenem Carbapenem_ext->Carbapenem_peri Entry via Porin Carbapenem_peri->Carbapenemase Degradation Carbapenem_peri->EffluxPump Efflux PBP Penicillin-Binding Proteins (PBPs) Carbapenem_peri->PBP Target Binding Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition

Caption: Overview of Carbapenem Resistance Mechanisms.

lab_workflow Start Clinical Isolate Suspected of Carbapenem Resistance AST Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Start->AST Resistant Resistant to Carbapenems AST->Resistant Phenotypic Phenotypic Carbapenemase Test (e.g., MHT, Carba NP) Resistant->Phenotypic PositivePheno Carbapenemase Producer Phenotypic->PositivePheno Positive NegativePheno Investigate Other Mechanisms Phenotypic->NegativePheno Negative Molecular Molecular Testing (e.g., Real-Time PCR for blaKPC, blaNDM, blaOXA-48) PositivePheno->Molecular PorinEfflux Porin Analysis (SDS-PAGE, Sequencing) Efflux Pump Assay (EPI) NegativePheno->PorinEfflux GeneID Specific Carbapenemase Gene Identified Molecular->GeneID MechanismID Non-Carbapenemase Mechanism Identified PorinEfflux->MechanismID

Caption: Laboratory Workflow for Identifying Resistance.

porin_regulation cluster_env Environmental Signals High Osmolarity High Osmolarity EnvZ EnvZ (Sensor Kinase) High Osmolarity->EnvZ Low Osmolarity Low Osmolarity Low Osmolarity->EnvZ OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphorylation OmpR_P OmpR-P OmpR->OmpR_P ompF ompF gene OmpR_P->ompF Represses ompC ompC gene OmpR_P->ompC Activates OmpF OmpF Porin ompF->OmpF OmpC OmpC Porin ompC->OmpC

Caption: Regulation of Porin Expression in E. coli.

Conclusion

The escalating threat of carbapenem-resistant Gram-negative bacteria necessitates a multi-faceted approach, combining robust surveillance, prudent antibiotic stewardship, and the development of novel therapeutics. This technical guide provides a foundational understanding of the key resistance mechanisms at play, empowering researchers and drug development professionals to devise innovative strategies to overcome this challenge. By elucidating the biochemical pathways, providing actionable experimental protocols, and visualizing the intricate regulatory networks, we aim to accelerate the discovery of next-generation antibiotics and inhibitors that can effectively combat these formidable pathogens.

References

The Core of Resistance: A Technical Guide to the Structural Aspects and Evolution of Carbapenem Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational elements of carbapenem (B1253116) antibiotics, exploring their structural evolution, the intricate relationship between their chemical architecture and antimicrobial activity, and the molecular mechanisms that underpin bacterial resistance. This document provides a comprehensive resource, including detailed experimental protocols and quantitative data, to support ongoing research and development in this critical class of antibiotics.

Structural Evolution of Carbapenem Antibiotics

The history of carbapenems is a testament to the power of medicinal chemistry in overcoming antimicrobial resistance. The journey began in the late 1960s with the rise of bacterial β-lactamases, which threatened the efficacy of penicillin.[1] This spurred the search for β-lactamase inhibitors, leading to the discovery of the first carbapenems.

1.1. The Dawn of Carbapenems: From Olivanic Acids to Thienamycin

In 1976, the discovery of olivanic acids, natural products from Streptomyces clavuligerus, marked the identification of the carbapenem backbone.[1] However, their chemical instability and poor cell penetration limited their therapeutic potential.[1][2] Shortly after, thienamycin, produced by Streptomyces cattleya, emerged as the first true carbapenem antibiotic.[2][3] Thienamycin exhibited potent, broad-spectrum activity but was also hampered by instability in aqueous solutions.[2]

1.2. The First Generation: Imipenem (B608078) and the Advent of Stability

To address the instability of thienamycin, a more stable derivative, imipenem, was developed in the 1980s.[1][3] A significant challenge with imipenem was its susceptibility to hydrolysis by human renal dehydropeptidase-I (DHP-I).[3] This was overcome by the co-administration of a DHP-I inhibitor, cilastatin.[3] Another first-generation carbapenem, panipenem, was developed and co-administered with betamipron (B834) to reduce nephrotoxicity.

1.3. The Second Generation: Meropenem (B701), Ertapenem (B1671056), and Doripenem (B194130) - Enhanced Stability and Spectrum

The second generation of carbapenems was engineered to possess intrinsic stability against DHP-I, eliminating the need for a co-administered inhibitor. This was primarily achieved by the introduction of a 1β-methyl group to the carbapenem core.

  • Meropenem: Introduced in the 1990s, meropenem features a 1β-methyl group, conferring DHP-I stability.[2] It exhibits a broader spectrum of activity against Gram-negative bacteria compared to imipenem.[2]

  • Ertapenem: Approved in 2001, ertapenem has a longer half-life, allowing for once-daily dosing. Its spectrum is narrower than other carbapenems, with limited activity against Pseudomonas aeruginosa and Acinetobacter species.

  • Doripenem: Approved in 2007, doripenem is a newer carbapenem with potent activity against a wide range of Gram-negative pathogens, including Pseudomonas aeruginosa.

Core Structural Features and Structure-Activity Relationships (SAR)

The remarkable efficacy of carbapenems stems from their unique structural features, which have been systematically modified to enhance their antibacterial properties and overcome resistance mechanisms.

The core structure of carbapenems consists of a fused β-lactam ring and a five-membered ring system where a carbon atom replaces the sulfur atom found in penicillins. Key positions for chemical modification that significantly impact the antibiotic's properties include:

  • C1 Position: The introduction of a methyl group at the 1β-position is a critical modification that confers stability against degradation by DHP-I.[2]

  • C2 Side Chain: Variations in the C2 side chain influence the antibacterial spectrum and potency. The presence of a basic group at this position is important for activity against Pseudomonas aeruginosa.

  • C6 Side Chain: The trans-configured hydroxyethyl (B10761427) side chain at the C6 position is crucial for the broad-spectrum activity and resistance to many β-lactamases.

Quantitative Data on Carbapenem Activity

The following tables summarize key quantitative data for commonly used carbapenems, providing a comparative overview of their in vitro activity and pharmacokinetic properties.

Table 1: In Vitro Activity of Carbapenems Against Key Bacterial Pathogens (MIC in µg/mL)

OrganismImipenemMeropenemErtapenemDoripenem
Escherichia coli0.12 - 10.03 - 0.50.015 - 0.120.03 - 0.25
Klebsiella pneumoniae0.25 - 20.06 - 10.03 - 0.250.06 - 0.5
Pseudomonas aeruginosa2 - 80.5 - 48 - >320.25 - 2
Acinetobacter baumannii1 - 161 - 168 - >320.5 - 8
Staphylococcus aureus (MSSA)≤0.06 - 0.50.06 - 10.12 - 0.50.06 - 0.5
Enterococcus faecalis1 - 44 - 168 - 164 - 8

Note: MIC values can vary depending on the specific strain and testing methodology. Data compiled from multiple sources.[4]

Table 2: Comparative Pharmacokinetic Parameters of Carbapenems

ParameterImipenemMeropenemErtapenemDoripenem
Half-life (hours) ~1~1~4~1
Protein Binding (%) ~20~2~95~8
Route of Elimination RenalRenalRenalRenal
DHP-I Stability Low (requires cilastatin)HighHighHigh
Standard Dosing 500mg q6h1g q8h1g q24h500mg q8h

Data compiled from multiple sources.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of carbapenem antibiotics.

4.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Carbapenem antibiotic stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the carbapenem stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the antibiotic dilution.[7]

  • Controls: Include a positive control well (inoculum in broth without antibiotic) and a negative control well (sterile broth).[7]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth (turbidity) of the microorganism.[8]

4.2. Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of a carbapenem over time.

Materials:

  • Flasks containing CAMHB

  • Carbapenem antibiotic at desired concentrations (e.g., 1x, 4x, 8x MIC)

  • Standardized bacterial inoculum

  • Sterile saline for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Incubator (35 ± 2°C)

  • Colony counter

Procedure:

  • Inoculation: Add the standardized bacterial inoculum to flasks containing pre-warmed CAMHB with and without the carbapenem at the desired concentrations. The final inoculum should be approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[9]

  • Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a defined volume of appropriate dilutions onto TSA plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Mechanisms of Resistance and Associated Signaling Pathways

The emergence of carbapenem resistance is a major public health threat. The primary mechanisms of resistance in Gram-negative bacteria include:

  • Carbapenemase Production: The most significant mechanism is the production of β-lactamase enzymes that can hydrolyze carbapenems. These are classified into Ambler classes A, B, and D.

  • Efflux Pump Overexpression: Increased expression of efflux pumps actively transports carbapenems out of the bacterial cell, reducing their intracellular concentration.

  • Porin Loss or Modification: Reduced expression or mutations in outer membrane porins (e.g., OprD in P. aeruginosa, OmpK35/36 in K. pneumoniae) restrict the entry of carbapenems into the periplasmic space.[10]

5.1. Signaling Pathways in Carbapenem Resistance

Bacterial stress responses to antibiotics can trigger signaling pathways that lead to the expression of resistance determinants.

CpxAR Two-Component System: The CpxA-CpxR system is a key envelope stress response pathway in many Gram-negative bacteria.[11] It is activated by perturbations in the bacterial envelope, such as those caused by β-lactam antibiotics.[11]

CpxAR_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm CpxP CpxP CpxA_periplasmic CpxA (Periplasmic Domain) CpxP->CpxA_periplasmic Inhibits CpxA_kinase CpxA (Kinase Domain) CpxA_periplasmic->CpxA_kinase Activates CpxR CpxR CpxA_kinase->CpxR Phosphorylates CpxR_P CpxR-P DNA DNA CpxR_P->DNA Binds to promoter regions Resistance_Genes Resistance Genes (e.g., efflux pumps, porin regulation) DNA->Resistance_Genes Regulates transcription Envelope_Stress Envelope Stress (e.g., misfolded proteins) Envelope_Stress->CpxP Displaces Envelope_Stress->CpxA_periplasmic Induces conformational change

Caption: CpxAR signaling pathway in response to envelope stress.

OmpR-EnvZ Two-Component System: This system regulates the expression of outer membrane porins OmpC and OmpF in response to osmolarity and other environmental signals. Mutations in OmpR can lead to reduced porin expression and carbapenem resistance.[12]

OmpR_EnvZ_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm EnvZ_periplasmic EnvZ (Periplasmic Domain) EnvZ_kinase EnvZ (Kinase Domain) EnvZ_periplasmic->EnvZ_kinase Activates OmpR OmpR EnvZ_kinase->OmpR Phosphorylates OmpR_P OmpR-P ompF_gene ompF gene OmpR_P->ompF_gene Represses (high osmolarity) Activates (low osmolarity) ompC_gene ompC gene OmpR_P->ompC_gene Activates (high osmolarity) OmpF_porin OmpF Porin ompF_gene->OmpF_porin Transcription & Translation OmpC_porin OmpC Porin ompC_gene->OmpC_porin Transcription & Translation Osmolarity Osmolarity Osmolarity->EnvZ_periplasmic Sensed by

Caption: OmpR-EnvZ signaling pathway regulating porin expression.

Experimental Workflow for Carbapenem Discovery and Development

The discovery and development of new carbapenem antibiotics is a complex, multi-stage process.

Carbapenem_Discovery_Workflow node_start Start: Identification of Need (e.g., resistant pathogens) node_discovery Lead Discovery (Screening, Synthesis) node_start->node_discovery node_optimization Lead Optimization (SAR studies, improve properties) node_discovery->node_optimization node_preclinical Preclinical Development (In vitro & in vivo efficacy, toxicology) node_optimization->node_preclinical node_clinical Clinical Trials (Phase I, II, III) node_preclinical->node_clinical node_approval Regulatory Approval (e.g., FDA, EMA) node_clinical->node_approval node_end Market Launch & Post-market Surveillance node_approval->node_end

Caption: A generalized workflow for carbapenem discovery and development.

This guide provides a foundational understanding of the structural and evolutionary aspects of carbapenem antibiotics. The continued evolution of bacterial resistance necessitates a deep and ongoing exploration of these life-saving drugs to inform the development of next-generation therapies.

References

The Cutting Edge of Carbapenem Discovery: A Technical Guide to Novel Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance, particularly among Gram-negative pathogens, necessitates a continuous search for novel antimicrobial agents. Carbapenems, a class of β-lactam antibiotics, have long been a last resort for treating severe bacterial infections. However, their efficacy is increasingly threatened by the emergence of carbapenem-resistant bacteria. This technical guide provides an in-depth overview of the discovery and characterization of novel carbapenem (B1253116) scaffolds, offering a roadmap for researchers in the field of antibiotic development.

Discovery of Novel Carbapenem Scaffolds: The Synthetic Frontier

The journey to new carbapenem antibiotics begins with innovative synthetic chemistry. The core carbapenem structure offers a versatile template for modification, primarily at the C-2 position, to enhance antibacterial activity, broaden the spectrum, and overcome resistance mechanisms.

Synthesis Strategies

The synthesis of novel carbapenem scaffolds is a complex, multi-step process. A common strategy involves the construction of the bicyclic carbapenem core followed by the introduction of diverse side chains.

A practical, large-scale synthesis for novel carbapenems often involves the following key steps:

  • Formation of the Azetidinone Ring: This is a crucial step, often achieved through cycloaddition reactions.

  • Annulation to Form the Bicyclic Core: The five-membered ring is fused to the azetidinone to create the characteristic carbapenem skeleton.

  • Introduction of the C-2 Side Chain: This is a critical step for determining the antibacterial spectrum and potency. A common method involves the reaction of a thiol-containing side chain with the carbapenem nucleus activated as an enol phosphate. The use of a suitable base, such as 1,1,3,3-tetramethylguanidine, can facilitate this reaction at low temperatures.[1][2]

  • Deprotection: Protecting groups used during the synthesis are removed in the final steps to yield the active antibiotic. Hydrogenolysis using a palladium on carbon catalyst is a frequently employed method for deprotection.[1][2]

Experimental Workflow: Synthesis of a Novel 2-Substituted Carbapenem

cluster_0 Core Synthesis cluster_1 Side Chain Introduction cluster_2 Final Steps Azetidinone Azetidinone Precursor BicyclicCore Carbapenem Core (Enol Phosphate) Azetidinone->BicyclicCore Annulation Coupling Coupling Reaction (e.g., with TMG base) BicyclicCore->Coupling ThiolSideChain Thiol-containing Side Chain ThiolSideChain->Coupling ProtectedCarbapenem Protected Novel Carbapenem Coupling->ProtectedCarbapenem Deprotection Deprotection (e.g., Hydrogenolysis) ProtectedCarbapenem->Deprotection Purification Purification & Isolation Deprotection->Purification FinalProduct Novel Carbapenem Purification->FinalProduct

A generalized workflow for the synthesis of novel 2-substituted carbapenems.

Characterization of Novel Carbapenem Scaffolds

Once synthesized, novel carbapenem scaffolds undergo a rigorous characterization process to determine their potential as effective antimicrobial agents. This involves a battery of in vitro and in vivo assays.

In Vitro Characterization

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a drug's potency.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the novel carbapenem in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

It is crucial to assess the potential toxicity of novel compounds to mammalian cells. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the novel carbapenem and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vivo Efficacy

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in a living organism. The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

Experimental Protocol: Neutropenic Murine Thigh Infection Model

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Inoculate the thigh muscle of the mice with a standardized suspension of the target bacterium.

  • Treatment: Administer the novel carbapenem at various doses and dosing intervals.

  • Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the efficacy of the compound.

Experimental Workflow: Characterization of a Novel Carbapenem

cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization Start Novel Carbapenem Scaffold MIC MIC Determination (Broth Microdilution) Start->MIC Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity ThighModel Murine Thigh Infection Model MIC->ThighModel Potent & Non-toxic Cytotoxicity->ThighModel PKPD Pharmacokinetics/ Pharmacodynamics ThighModel->PKPD LeadOpt Lead Optimization PKPD->LeadOpt ClinicalCandidate Clinical Candidate LeadOpt->ClinicalCandidate

A typical workflow for the characterization of novel carbapenem scaffolds.

Data Presentation: Quantitative Analysis of Novel Carbapenems

The systematic presentation of quantitative data is essential for comparing the efficacy of novel carbapenem scaffolds. The following tables summarize the in vitro activity (MIC values in µg/mL) of representative novel carbapenem analogs against key Gram-negative pathogens.

Table 1: In Vitro Activity of Novel Carbapenems against Carbapenem-Resistant Enterobacteriaceae (CRE)

CompoundE. coli (NDM-1)K. pneumoniae (KPC-2)E. cloacae (OXA-48)Reference
Meropenem326416[3]
Novel Analog A 482[3]
Novel Analog B 8164[3]
Novel Analog C 241[3]

Table 2: In Vitro Activity of Novel Carbapenems against Pseudomonas aeruginosa

CompoundP. aeruginosa (WT)P. aeruginosa (MDR)P. aeruginosa (Imipenem-R)Reference
Imipenem216>32[4][5]
Meropenem1816[4][5]
Doripenem (B194130)0.548[5]
Novel Analog D 0.2524[5]
Novel Analog E 148[6]

Table 3: In Vitro Activity of Novel Carbapenems against Acinetobacter baumannii

CompoundA. baumannii (WT)A. baumannii (CRAB)Reference
Imipenem464[7]
Meropenem232[7]
Novel Analog F 116[7]
Novel Analog G 0.58[7]

Mechanism of Action and Resistance

Mechanism of Action: Targeting the Bacterial Cell Wall

Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] The primary targets are penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[9]

Signaling Pathway: Carbapenem-Induced Cell Death

Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibition ROS Reactive Oxygen Species (ROS) Production Carbapenem->ROS Induction Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation CellWall Cell Wall Synthesis PBP->CellWall Inhibition Transpeptidation->CellWall WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Disruption Lysis Cell Lysis & Death WeakenedWall->Lysis Damage Cellular Damage ROS->Damage Damage->Lysis

Mechanism of carbapenem action leading to bacterial cell death.

Inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[9][10] Recent studies also suggest that β-lactam antibiotics can induce the production of reactive oxygen species (ROS), which contribute to cellular damage and death.[11]

Mechanisms of Resistance

The emergence of carbapenem resistance is a major clinical challenge. Bacteria have evolved several mechanisms to evade the action of these potent antibiotics.

Logical Relationships in Carbapenem Resistance

cluster_0 Enzymatic Degradation cluster_1 Reduced Permeability cluster_2 Target Modification cluster_3 Active Efflux Carbapenem Carbapenem Hydrolysis Carbapenem Hydrolysis Carbapenem->Hydrolysis ReducedUptake Reduced Drug Uptake Carbapenem->ReducedUptake ReducedBinding Reduced Drug Binding Carbapenem->ReducedBinding IncreasedEfflux Increased Drug Efflux Carbapenem->IncreasedEfflux Resistance Carbapenem Resistance Carbapenemases Carbapenemase Production (e.g., KPC, NDM, OXA) Carbapenemases->Hydrolysis Hydrolysis->Resistance PorinLoss Porin Channel Loss/Mutation PorinLoss->ReducedUptake ReducedUptake->Resistance PBPModification PBP Alteration PBPModification->ReducedBinding ReducedBinding->Resistance EffluxPump Efflux Pump Overexpression EffluxPump->IncreasedEfflux IncreasedEfflux->Resistance

Key mechanisms contributing to carbapenem resistance in bacteria.

The primary mechanisms of carbapenem resistance include:

  • Enzymatic Degradation: The production of carbapenemases, which are β-lactamase enzymes that can hydrolyze carbapenems, is the most significant mechanism of resistance.

  • Reduced Permeability: Mutations or loss of outer membrane porin channels can restrict the entry of carbapenems into the bacterial cell.

  • Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, rendering the antibiotics less effective.

  • Active Efflux: Overexpression of efflux pumps can actively transport carbapenems out of the bacterial cell before they can reach their target.

Conclusion

The discovery and characterization of novel carbapenem scaffolds represent a critical frontier in the fight against antimicrobial resistance. A multidisciplinary approach, combining innovative synthetic chemistry with robust in vitro and in vivo characterization, is essential for the development of the next generation of these life-saving antibiotics. This guide provides a framework for researchers to navigate the complex landscape of carbapenem discovery, from the initial design and synthesis of novel compounds to their comprehensive evaluation as potential clinical candidates. The continued exploration of new chemical space within the carbapenem class holds the promise of delivering effective therapies to combat the growing threat of multidrug-resistant bacterial infections.

References

Navigating the Labyrinth of Carbapenem Degradation: A Technical Guide to Pathways and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – This technical guide provides a comprehensive analysis of the degradation pathways of carbapenem (B1253116) antibiotics and their resulting metabolites. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the chemical and enzymatic processes that impact the stability and efficacy of this critical class of last-resort antibiotics.

Carbapenems are renowned for their broad-spectrum antibacterial activity, but their inherent instability presents significant challenges in clinical use and drug development. Understanding the mechanisms by which these molecules degrade is paramount for optimizing their formulation, storage, and therapeutic application. This guide synthesizes current research to provide a detailed overview of the primary degradation routes, the metabolites formed, and the analytical techniques employed to study these processes.

Core Degradation Pathways

The degradation of carbapenems is primarily driven by two interconnected pathways: chemical and enzymatic hydrolysis. The central feature of this degradation is the cleavage of the β-lactam ring, a structure essential for the antibacterial activity of these drugs.[1]

1. Chemical Degradation:

Carbapenems are susceptible to degradation under various chemical conditions, including exposure to heat, acidic or alkaline pH, and oxidative stress.[2][3] The rate and outcome of this degradation are highly dependent on the specific carbapenem and the environmental conditions.

  • Hydrolysis: The most common chemical degradation pathway is the hydrolysis of the amide bond in the β-lactam ring.[4] This reaction is catalyzed by hydronium or hydroxide (B78521) ions and leads to the formation of a ring-opened, inactive metabolite.[5] The stability of different carbapenems to hydrolysis varies, with factors such as the substituents on the carbapenem core influencing the rate of degradation.[6]

  • Dimerization and Oligomerization: In some instances, particularly at higher concentrations, carbapenems can undergo intermolecular reactions leading to the formation of dimers and other oligomers.[7] This is a significant degradation pathway for imipenem.[7]

2. Enzymatic Degradation:

The most clinically significant degradation pathway involves the action of bacterial β-lactamases, particularly carbapenemases. These enzymes efficiently hydrolyze the β-lactam ring, conferring resistance to the producing bacteria.[8] Carbapenemases are broadly classified into two major groups based on their active site mechanism:

  • Serine-β-Lactamases (Classes A, C, and D): These enzymes utilize a serine residue as a nucleophile to attack the β-lactam ring, forming a transient acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by a water molecule, releasing the inactivated carbapenem and regenerating the active enzyme.[9]

    • A Novel Pathway for Class D β-Lactamases: Recent studies have revealed a unique degradation mechanism for Class D β-lactamases. Instead of hydrolysis by water, the acyl-enzyme intermediate can be attacked by the C6-hydroxyethyl side chain of the carbapenem itself, leading to the formation of a stable β-lactone product.[10][11] This pathway represents a significant deviation from the canonical hydrolysis mechanism.

  • Metallo-β-Lactamases (Class B): These enzymes require one or two zinc ions in their active site for catalytic activity.[12] The zinc ions activate a water molecule, which then acts as a nucleophile to directly hydrolyze the β-lactam ring without the formation of a covalent acyl-enzyme intermediate.[13]

Following the initial ring-opening event, the resulting pyrroline (B1223166) ring of the carbapenem metabolite can exist in different tautomeric and epimeric forms, including enamine and imine forms.[14][15][16] The equilibrium between these forms can be influenced by the specific enzyme and environmental conditions.

Visualizing Degradation Pathways

To illustrate the complex processes of carbapenem degradation, the following diagrams depict the key pathways.

G General Hydrolytic Degradation of Carbapenems cluster_carbapenem Active Carbapenem cluster_hydrolysis Hydrolysis cluster_metabolite Inactive Metabolite cluster_tautomers Further Isomerization Carbapenem Carbapenem (β-Lactam Ring Intact) Hydrolysis Hydrolysis (Chemical or Enzymatic) Carbapenem->Hydrolysis Metabolite Ring-Opened Metabolite (Inactive) Hydrolysis->Metabolite Enamine Δ2 (Enamine) Tautomer Metabolite->Enamine Initial Product Imine_R (R)-Δ1 (Imine) Epimer Enamine->Imine_R Tautomerization Imine_S (S)-Δ1 (Imine) Epimer Imine_R->Imine_S Epimerization G Class D β-Lactamase-Mediated Lactone Formation cluster_carbapenem Substrate cluster_enzyme Enzyme Interaction cluster_products Products Carbapenem 1β-Methyl Carbapenem Enzyme Class D β-Lactamase Carbapenem->Enzyme AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Acylation Lactone β-Lactone Metabolite AcylEnzyme->Lactone Intramolecular Attack (Hydroxyethyl Side Chain) Hydrolyzed Hydrolyzed Metabolite AcylEnzyme->Hydrolyzed Hydrolysis (Water) G Experimental Workflow for HPLC Analysis of Carbapenem Degradation cluster_sample Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Degraded Carbapenem Sample Dilution Dilution with Mobile Phase Sample->Dilution Injection Sample Injection Dilution->Injection Column Reversed-Phase C18 Column Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Integration and Quantification Chromatogram->Quantification

References

A Technical Guide to the Mode of Action of Carbapenems Against Emerging Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of carbapenem (B1253116) antibiotics, a class of last-resort β-lactams, and the sophisticated strategies that emerging pathogens employ to resist them. The document outlines the core bactericidal action, details the primary pathways of resistance, presents quantitative data on antibiotic efficacy, and describes key experimental protocols for studying these interactions.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] Their broad-spectrum activity makes them crucial for treating severe infections caused by multi-drug-resistant (MDR) bacteria.[3][4] The process begins with the antibiotic traversing the outer membrane of Gram-negative bacteria through porin channels to reach the periplasmic space.[5][6]

Once in the periplasm, the carbapenem molecule covalently binds to the active site of Penicillin-Binding Proteins (PBPs).[1][7] PBPs are essential bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis by cross-linking peptide chains.[2] The structural similarity of the β-lactam ring to the D-Ala-D-Ala moiety of the peptidoglycan substrate facilitates this binding.[2] By acylating and inactivating PBPs, carbapenems effectively halt cell wall construction, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.[2][7]

Caption: General mode of action for carbapenems in Gram-negative bacteria.

Mechanisms of Resistance in Emerging Pathogens

The clinical efficacy of carbapenems is severely threatened by the rise of resistance. Bacteria can acquire resistance through several mechanisms, often in combination, leading to high levels of resistance.[5][8]

  • Enzymatic Degradation: The most significant resistance mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[5][8] Carbapenem-hydrolyzing enzymes, or carbapenemases, are of particular concern. They are categorized into Ambler classes:

    • Class A (Serine Carbapenemases): e.g., Klebsiella pneumoniae carbapenemase (KPC).[9]

    • Class B (Metallo-β-lactamases): e.g., New Delhi Metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). These enzymes require zinc ions for activity.[5][9]

    • Class D (Serine Carbapenemases): e.g., Oxacillinase (OXA) enzymes, such as OXA-48 and OXA-23.[4][9]

  • Reduced Permeability: Gram-negative bacteria can prevent carbapenems from reaching their PBP targets by modifying the outer membrane.[7][8] This is typically achieved through the loss or downregulation of porin channels, which restricts the influx of the antibiotic into the periplasmic space.[7][10]

  • Efflux Pumps: Bacteria can utilize membrane-embedded efflux pumps to actively transport carbapenems out of the cell before they can interact with PBPs.[7][8] The overexpression of these pumps can significantly reduce the intracellular concentration of the antibiotic.[11]

  • Target Site Modification: Although less common for carbapenems compared to other β-lactams, alterations in the structure of PBPs can reduce the binding affinity of the drug, rendering it less effective.[2][10]

Carbapenem_in Carbapenem Porin Porin Channel (Loss/Mutation) Carbapenem_in->Porin 2. Reduced Permeability Carbapenem_in->in_point PBP Target PBP Inhibition Cell Wall Synthesis Inhibition PBP->Inhibition PBP_mod Altered PBP (Reduced Affinity) PBP->PBP_mod 4. Target Modification Carbapenemase Carbapenemase (e.g., NDM, KPC) Efflux Efflux Pump (Overexpression) in_point->PBP Normal Action in_point->Carbapenemase 1. Enzymatic Degradation in_point->Efflux 3. Active Efflux

Caption: Primary mechanisms of carbapenem resistance in pathogenic bacteria.

Quantitative Data Presentation

The effectiveness of carbapenems and the impact of resistance can be quantified by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC Ranges of Carbapenems against Carbapenemase-Producing P. aeruginosa This table summarizes the MICs for imipenem, meropenem (B701), and doripenem (B194130) against eleven clinical isolates of P. aeruginosa that produce various carbapenemases. Higher MIC values indicate greater resistance.

CarbapenemMIC Range (mg/L)
Imipenem64–256
Meropenem16–128
Doripenem16–128
Data sourced from a study on carbapenem combinations against P. aeruginosa.[12][13]

Table 2: Efficacy of Carbapenem/β-Lactamase Inhibitor Combinations This table shows the ability of β-lactamase inhibitors (Avibactam, Relebactam, and Ca-EDTA) to restore the susceptibility of carbapenem-resistant Enterobacteriaceae isolates. A value of 100% indicates that all tested isolates became susceptible when the inhibitor was combined with the carbapenem.

Resistance GeneCarbapenem/InhibitorSusceptibility Restored
blaOXA-48Imipenem/Avibactam100%
blaOXA-48Meropenem/Avibactam100%
blaNDM-1Imipenem/Ca-EDTA100%
blaNDM-1Meropenem/Ca-EDTA100%
blaKPC-2Imipenem/Relebactam100%
blaKPC-2Meropenem/Relebactam100%
blaKPC-2Ertapenem/Relebactam100%
Data adapted from in vitro studies on carbapenem/inhibitor combinations.[14]

Table 3: Synergistic Activity of Meropenem and an MBL Inhibitor (BP2) The Fractional Inhibitory Concentration Index (FICI) is used to assess synergy between two compounds. An FICI of ≤ 0.5 indicates synergy. This table shows the MIC of meropenem (MEM) alone and in combination with the inhibitor BP2, along with the calculated FICI.

Bacterial Strain (MBL type)MEM MIC (mg/L)MEM + BP2 MIC (mg/L)FICI
E. coli (NDM-1)>1280.50.066
K. pneumoniae (NDM-1)12810.070
A. baumannii (NDM-1)>12810.070
P. aeruginosa (VIM-2)640.50.070
E. cloacae (VIM-1)12810.070
Data from a study evaluating a novel metallo-β-lactamase inhibitor.[15]

Key Experimental Protocols

A. Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

  • Preparation: A bacterial suspension is prepared from an overnight culture and standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: The carbapenem antibiotic is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

B. In Vivo Murine Sepsis Model

This protocol assesses the in vivo efficacy of an antibiotic treatment against a carbapenem-resistant pathogen.

  • Animal Model: BALB/c mice are typically used. To mimic the condition of immunocompromised patients, mice may be rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are infected via intraperitoneal or thigh injection with a lethal dose (e.g., 10⁶–10⁸ CFU) of the carbapenem-resistant bacterial strain.[15]

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is administered. This can be a carbapenem monotherapy, an inhibitor monotherapy, or a combination therapy, typically delivered via intraperitoneal or subcutaneous injection.[14][15] A control group receives a placebo (e.g., saline).

  • Monitoring: Mice are monitored for a set period (e.g., 7 days), and survival rates are recorded.

  • Analysis: For bacterial burden studies, a subset of mice is euthanized at different time points, and target organs (e.g., thigh muscle, spleen) are homogenized to quantify bacterial CFU counts.[15] Statistical significance is often determined using the log-rank (Mantel-Cox) test for survival studies.[14]

Start Start: Select Pathogen & Animal Model Induce 1. Induce Neutropenia (optional, e.g., Cyclophosphamide) Start->Induce Infect 2. Infect Mice with Carbapenem-Resistant Strain Induce->Infect Treat 3. Administer Treatment (Carbapenem +/- Inhibitor) Infect->Treat Monitor 4. Monitor Survival (e.g., over 7 days) Treat->Monitor Analyze 5. Analyze Data (Survival Curves, CFU Counts) Monitor->Analyze End Endpoint: Determine In Vivo Efficacy Analyze->End

Caption: Standard experimental workflow for an in vivo murine infection model.

Conclusion

Carbapenems remain a cornerstone in the treatment of severe bacterial infections, but their utility is critically endangered by the global spread of resistance. The primary drivers of resistance—enzymatic degradation, reduced permeability, and active efflux—present significant challenges. Understanding these mechanisms at a molecular level is paramount for the development of novel therapeutic strategies, such as new β-lactamase inhibitors and combination therapies. The experimental protocols and quantitative metrics outlined in this guide serve as fundamental tools for researchers and drug developers in the ongoing effort to overcome carbapenem resistance and preserve the efficacy of these life-saving antibiotics.

References

Methodological & Application

Application Notes & Protocols: Rapid Detection of Carbapenemase Genes Using Loop-Mediated Isothermal Amplification (LAMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global public health threat, limiting therapeutic options for severe infections.[1][2][3][4] The rapid and accurate identification of carbapenemase-producing organisms is crucial for guiding appropriate antimicrobial therapy, implementing infection control measures, and preventing nosocomial outbreaks.[3][4][5] Loop-mediated isothermal amplification (LAMP) has emerged as a powerful molecular diagnostic tool that offers a simple, rapid, and cost-effective alternative to conventional methods like PCR for the detection of carbapenemase genes.[1][6][7] This document provides detailed application notes and protocols for the detection of the most common carbapenemase genes (blaKPC, blaNDM, blaOXA-48-like, blaIMP, and blaVIM) using LAMP.

Principle of LAMP

Loop-mediated isothermal amplification (LAMP) is a nucleic acid amplification technique that occurs at a constant temperature, typically between 60-65°C.[6] The method relies on a set of four to six specially designed primers that recognize six to eight distinct regions on the target DNA. A strand-displacing DNA polymerase, such as Bst polymerase, is used to initiate synthesis. The inner primers (FIP and BIP) form loop structures, which facilitate subsequent rounds of amplification, leading to the exponential accumulation of a large amount of DNA. The amplification products can be detected in real-time by monitoring turbidity or fluorescence, or through a simple colorimetric change visible to the naked eye.[6]

Advantages of LAMP for Carbapenemase Detection

  • Rapidity: Results can be obtained in as little as 15-60 minutes.[1][6][8]

  • Isothermal: Requires a simple heating block or water bath, eliminating the need for a thermal cycler.[1][6]

  • High Sensitivity and Specificity: LAMP assays have demonstrated high sensitivity and specificity, comparable to or even exceeding that of PCR.[7][9][10]

  • Robustness: Less susceptible to inhibitors present in clinical samples compared to PCR.[6]

  • Simple Readout: Results can be visualized through color change, turbidity, or fluorescence, allowing for easy interpretation.[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of LAMP assays for the detection of various carbapenemase genes as reported in the literature.

Table 1: Sensitivity and Specificity of Carbapenemase Gene LAMP Assays

Carbapenemase GeneSensitivity (%)Specificity (%)Reference
blaKPC100100[6]
blaNDM96.7 - 98.1488.7 - 98.94[3][9]
blaOXA-48-like98.9299.61[3]
blaOXA-2310097.42[3]
blaVIM98.4899.38[3]
blaIMPNot sufficiently evaluatedNot sufficiently evaluated[3]

Table 2: Limit of Detection (LOD) of Carbapenemase Gene LAMP Assays

Carbapenemase GeneLimit of Detection (copies/reaction)Limit of Detection (CFU/mL)Reference
blaKPC1001 x 10²[1][7]
blaNDM-110010²[7][9]
blaIMP-1100-[7]
blaVIM10-[7]

Experimental Protocols

This section provides a generalized protocol for the detection of carbapenemase genes using LAMP. It is recommended to optimize specific parameters, such as primer concentrations and reaction time, for your particular experimental setup.

Primer Design

The design of LAMP primers is critical for the success of the assay. It is recommended to use specialized software, such as PrimerExplorer (Eiken Chemical Co., Ltd.), for designing primers that target conserved regions of the carbapenemase genes. A typical LAMP primer set consists of:

  • Outer Primers: F3 and B3

  • Inner Primers: Forward Inner Primer (FIP) and Backward Inner Primer (BIP)

  • Loop Primers (Optional but recommended): Loop Forward (LF) and Loop Backward (LB)

DNA Template Preparation

A simple boiling lysis method is often sufficient for preparing DNA from bacterial colonies for use in LAMP assays.[8][11]

  • Suspend 2-3 bacterial colonies from a fresh culture plate in 200 µL of nuclease-free water.

  • Boil the bacterial suspension for 10-30 minutes.[8]

  • Centrifuge at 10,000 x g for 8 minutes.[8]

  • Use 1-5 µL of the supernatant as the DNA template in the LAMP reaction.

For higher sensitivity, especially with clinical samples, a commercial DNA extraction kit can be used according to the manufacturer's instructions.

LAMP Reaction Setup

The following is a typical LAMP reaction mixture. Components and volumes can be adjusted based on the master mix and specific primers used.

Table 3: Example LAMP Reaction Mixture (25 µL total volume)

ComponentFinal ConcentrationVolume (µL)
2X Isothermal Amplification Buffer/Master Mix1X12.5
Bst DNA Polymerase-1
Primer Mix (10X)1X2.5
DNA Template-1-5
Nuclease-free water-Up to 25

Primer Mix (10X) Composition:

  • FIP/BIP: 16 µM each

  • F3/B3: 2 µM each

  • LoopF/LoopB: 4 µM each

Note: Commercial LAMP master mixes are available and are recommended for consistency and convenience.[6][11] These master mixes typically contain the buffer, dNTPs, MgSO4, and sometimes the Bst polymerase and a detection dye.

LAMP Reaction and Detection
  • Assemble the reaction mixture on ice.

  • Incubate the reaction at a constant temperature of 63-65°C for 30-60 minutes.[1][2][8]

  • (Optional) Inactivate the enzyme by heating at 80°C for 5 minutes.[2][10]

  • Detect the amplification products using one of the following methods:

    • Colorimetric: Using a pH-sensitive dye (e.g., phenol (B47542) red) or a metal-binding dye (e.g., hydroxynaphthol blue) that changes color upon DNA amplification. This is the simplest method for visual detection.[6]

    • Fluorescence: Using an intercalating dye (e.g., SYBR Green I) and a real-time PCR machine or a dedicated fluorescence detector.[1]

    • Turbidity: Monitoring the increase in turbidity due to the formation of magnesium pyrophosphate precipitate, a byproduct of the LAMP reaction. This can be measured using a real-time turbidimeter.[7]

    • Agarose (B213101) Gel Electrophoresis: Visualizing the characteristic ladder-like pattern of LAMP products on an agarose gel.

Visualizations

Experimental Workflow

LAMP_Workflow cluster_prep Sample Preparation cluster_reaction LAMP Reaction cluster_detection Detection cluster_result Result Sample Bacterial Colony or Clinical Sample Lysis DNA Extraction (Boiling or Kit) Sample->Lysis Template DNA Template Lysis->Template Reaction_Setup Assemble Reaction Mix Template->Reaction_Setup Incubation Isothermal Incubation (60-65°C) Reaction_Setup->Incubation Detection Visual / Fluorescence / Turbidity Incubation->Detection Positive Positive Detection->Positive Negative Negative Detection->Negative

Caption: General workflow for carbapenemase detection by LAMP.

Logical Relationship of LAMP Components

LAMP_Components cluster_primers Primer Set Target_DNA Target DNA (Carbapenemase Gene) Amplification Isothermal Amplification (60-65°C) Target_DNA->Amplification FIP FIP FIP->Amplification BIP BIP BIP->Amplification F3 F3 F3->Amplification B3 B3 B3->Amplification LoopF LoopF LoopF->Amplification LoopB LoopB LoopB->Amplification Enzyme Bst DNA Polymerase (Strand Displacement) Enzyme->Amplification dNTPs dNTPs dNTPs->Amplification Buffer Reaction Buffer (with Mg2+) Buffer->Amplification

References

Application of CRISPR-Cas9 for studying Carbapenem resistance mechanisms.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant bacteria poses a significant threat to global health. Understanding the molecular mechanisms underpinning this resistance is crucial for the development of novel therapeutics. The CRISPR-Cas9 system has emerged as a powerful tool for the precise genetic manipulation of bacteria, enabling researchers to investigate the function of specific genes involved in carbapenem (B1253116) resistance. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study these mechanisms.

Introduction to CRISPR-Cas9 in Carbapenem Resistance Research

The CRISPR-Cas9 system allows for targeted gene knockout, gene repression (CRISPRi), and gene activation (CRISPRa), providing a versatile platform to:

  • Identify and validate carbapenem resistance genes: By knocking out a suspected resistance gene, researchers can observe a subsequent change in the minimum inhibitory concentration (MIC) of carbapenem antibiotics, thereby confirming the gene's role in resistance.

  • Investigate the regulatory networks of resistance: CRISPRi can be used to silence the expression of regulatory genes, such as those controlling efflux pumps or porin channels, to elucidate their impact on the resistance phenotype.

  • Screen for novel resistance determinants: Genome-wide CRISPR libraries can be employed to systematically knock out or repress every gene in a bacterium, allowing for the identification of previously unknown genes that contribute to carbapenem resistance.

Experimental Protocols

Protocol for CRISPR-Cas9 Mediated Knockout of Carbapenemase Genes in Escherichia coli

This protocol describes the elimination of the blaKPC-2 gene, a common carbapenemase, from a resistant strain of E. coli.

Materials:

  • E. coli strain carrying the blaKPC-2 gene on a plasmid (e.g., pET24-blaKPC-2).

  • pCas9 plasmid carrying the Cas9 nuclease gene.

  • sgRNA expression plasmid.

  • Luria-Bertani (LB) broth and agar (B569324).

  • Chloramphenicol (B1208) and other relevant antibiotics for selection.

  • Competent cell preparation reagents.

  • Electroporator and cuvettes (or chemical transformation reagents).

  • PCR reagents and primers for verification.

  • Imipenem (B608078) E-test strips or broth microdilution supplies for MIC testing.

Procedure:

  • sgRNA Design and Cloning:

    • Design a single guide RNA (sgRNA) specifically targeting a conserved region of the blaKPC-2 gene. Ensure the target sequence is followed by a protospacer adjacent motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).

    • Synthesize and clone the designed sgRNA sequence into the sgRNA expression plasmid (e.g., pCas9-sgRNA) according to the manufacturer's instructions.

  • Preparation of Competent Cells:

    • Prepare chemically competent or electrocompetent E. coli cells carrying the pET24-blaKPC-2 plasmid. A standard calcium chloride or electroporation protocol can be followed.[1]

  • Transformation:

    • Chemical Transformation: Mix 100 µL of competent cells with 10 µL of the pCas9-sgRNA plasmid targeting blaKPC-2. Incubate on ice for 30 minutes, followed by a heat shock at 42°C for 90 seconds, and then return to ice for 2 minutes.[1]

    • Electroporation: Mix the pCas9-sgRNA plasmid with electrocompetent cells and transfer to a pre-chilled electroporation cuvette. Electroporate according to the instrument's specifications.

  • Selection and Verification:

    • Add 1 mL of LB broth to the transformed cells and incubate at 37°C with shaking for 1 hour.

    • Plate the transformed cells on LB agar containing chloramphenicol (for selection of the pCas9 plasmid).

    • Randomly select individual colonies and screen for the loss of the blaKPC-2 gene using colony PCR with primers specific to blaKPC-2.

    • Confirm the elimination of the blaKPC-2 plasmid by quantitative PCR (qPCR).[1]

  • Phenotypic Analysis:

    • Perform antimicrobial susceptibility testing on the confirmed blaKPC-2-negative clones using imipenem E-test strips or broth microdilution to determine the change in MIC.[1]

Protocol for CRISPR-Cas9 Gene Editing in Klebsiella pneumoniae

This protocol outlines a two-plasmid system for scarless genome editing in K. pneumoniae.

Materials:

  • K. pneumoniae strain of interest.

  • pCasKP-apr plasmid (expressing Cas9 and the lambda Red recombination system).

  • pSGKP-spe plasmid (for sgRNA expression).

  • Single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) repair template with desired edit.

  • L-arabinose for induction.

  • Apramycin (B1230331) and spectinomycin (B156147) for selection.

  • Electroporator and cuvettes.

Procedure:

  • Transformation with pCasKP-apr:

    • Transform the wild-type K. pneumoniae strain with the pCasKP-apr plasmid via electroporation (e.g., 2,500 V, 200 Ω, 25 μF in a 2-mm cuvette).[2]

    • Select for transformants on LB agar containing apramycin.

  • Preparation of Competent Cells with Lambda Red Induction:

    • Culture the pCasKP-apr-harboring K. pneumoniae in the presence of L-arabinose to induce the expression of the lambda Red recombination machinery.

    • Prepare electrocompetent cells from this induced culture.[2]

  • Co-transformation with sgRNA Plasmid and Repair Template:

    • Design and clone the specific sgRNA into the pSGKP-spe plasmid.

    • Co-transform the induced competent cells with the sgRNA-expressing pSGKP-spe plasmid and the corresponding ssDNA or dsDNA repair template.[2]

  • Selection and Verification:

    • Select for successful recombinants on LB agar containing both apramycin and spectinomycin.

    • Verify the desired genomic edit by colony PCR and Sanger sequencing.[2]

Protocol for CRISPR-Cas9 Mediated Gene Knockout in Acinetobacter baumannii

This protocol describes a method for gene deletion in A. baumannii.

Materials:

  • A. baumannii strain of interest.

  • Two-plasmid genome editing system (e.g., pSGAb-pCasAb).

  • sgRNA expression plasmid (e.g., pSGAb-spe).

  • Repair template with homology arms flanking the target gene.

  • Appropriate antibiotics for selection (e.g., apramycin, kanamycin).

  • Electroporator and cuvettes.

Procedure:

  • Preparation of Electrocompetent Cells:

    • Grow A. baumannii to mid-log phase (OD600 of 0.5-0.7).

    • Prepare electrocompetent cells by washing with ice-cold 10% glycerol.

  • sgRNA Cloning:

    • Design an sgRNA targeting the gene of interest (e.g., OXA-23).

    • Clone the sgRNA into the pSGAb-spe plasmid using Golden Gate assembly.

  • Transformation and Recombination:

    • Co-transform the electrocompetent A. baumannii with the sgRNA plasmid and the repair template.

    • Immediately after electroporation, add pre-chilled antibiotic-free LB broth and incubate for recovery and genome editing.

  • Selection and Verification:

    • Plate the transformed cells on LB agar containing the appropriate antibiotics (e.g., apramycin and kanamycin).

    • Screen colonies for the desired gene deletion by colony PCR and confirm by sequencing.

Data Presentation

Table 1: Reduction in Carbapenem MICs following CRISPR-Cas9 Mediated Elimination of Resistance Genes
Bacterial SpeciesResistance Gene TargetedCarbapenemInitial MIC (µg/mL)Final MIC (µg/mL)Fold ReductionReference
Escherichia coliblaKPC-2Imipenem>320.5 - 2≥16[1]
EnterobacteriaceaeblaKPC, blaNDM, blaOXA-48Imipenem, Meropenem>16<0.25>64[3]
Klebsiella pneumoniaeblaNDMMeropenem32 - 2561 - 84 - 32[4]
Klebsiella pneumoniaeblaKPCMeropenem8 - 1280.5 - 162 - 16[4]
Klebsiella pneumoniaeblaOXA-48Meropenem2 - 320.03 - 42 - 67[4]

Visualizations

Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout

CRISPR_Knockout_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis sgRNA Design sgRNA Design Transformation Transformation sgRNA Design->Transformation Competent Cells Competent Cells Competent Cells->Transformation Selection Selection Transformation->Selection Verification Verification Selection->Verification Phenotypic Assay Phenotypic Assay Verification->Phenotypic Assay

Caption: Workflow for CRISPR-Cas9 gene knockout.

Regulatory Pathway of AcrAB-TolC Efflux Pump in Klebsiella pneumoniae

AcrAB_TolC_Regulation RamR RamR RamA RamA RamR->RamA represses AcrAB_TolC AcrAB-TolC Efflux Pump RamA->AcrAB_TolC activates Carbapenem Carbapenem AcrAB_TolC->Carbapenem effluxes Intracellular Intracellular Carbapenem->Intracellular Extracellular Extracellular Intracellular->AcrAB_TolC

Caption: Regulation of the AcrAB-TolC efflux pump.

References

Application Notes and Protocols for Testing Carbapenem Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of carbapenem-resistant Gram-negative bacteria poses a significant global health threat, necessitating the development of novel therapeutic strategies.[1] Combination therapy, utilizing carbapenems with other antibiotics or β-lactamase inhibitors, has emerged as a promising approach to overcome resistance.[2][3][4] This document provides detailed application notes and protocols for essential in vitro and in vivo models used to evaluate the efficacy of carbapenem (B1253116) combination therapies.

Carbapenem resistance in Gram-negative bacteria is primarily driven by three main mechanisms: the production of carbapenemase enzymes that hydrolyze the antibiotic, mutations in or loss of outer membrane porins which restricts drug entry, and the overexpression of efflux pumps that actively remove the drug from the cell.[5][6][7][8] Combination therapies aim to counteract these mechanisms, for instance, by pairing a carbapenem with a β-lactamase inhibitor that can neutralize carbapenemases.[3][4]

In Vitro Models

In vitro models are fundamental for the initial screening and characterization of antibiotic combinations, providing data on synergistic interactions and bactericidal activity.

Checkerboard Assay

The checkerboard assay is a widely used method to systematically test pairwise combinations of antimicrobial agents to determine their synergistic, additive, indifferent, or antagonistic effects.[9][10][11]

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x the highest desired concentration) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Microplate Preparation:

    • Using a 96-well microtiter plate, serially dilute antibiotic A (e.g., a carbapenem) two-fold along the y-axis (rows A-G). Row H will contain antibiotic A alone.

    • Serially dilute antibiotic B (the combination partner) two-fold along the x-axis (columns 1-11). Column 12 will contain antibiotic B alone.

    • The top-left well (A1) will contain the highest concentration of both drugs, while the bottom-right well (H12) will serve as a growth control (no antibiotics).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of an antibiotic that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[12][13]

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4[14]

Data Presentation:

CombinationBacterial StrainCarbapenem MIC Alone (mg/L)Partner Drug MIC Alone (mg/L)Carbapenem MIC in Combination (mg/L)Partner Drug MIC in Combination (mg/L)FICIInterpretation
Meropenem + ColistinK. pneumoniae (KPC-producing)6481610.375Synergy
Imipenem + AmikacinP. aeruginosa3216820.375Synergy[15]
Meropenem + VaborbactamK. pneumoniae (KPC-producing)128>642>64N/ASusceptibility Restored[16]
Imipenem + RelebactamK. pneumoniae (KPC-producing)>16>16≤1>16N/ASusceptibility Restored[16]

Note: FICI calculation is not always applicable for β-lactamase inhibitor combinations where the inhibitor may not have a significant MIC on its own.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Create Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate Plate D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Results G->H

Checkerboard Assay Workflow

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[17][18]

Protocol:

  • Preparation: Prepare bacterial cultures in the logarithmic phase of growth and dilute to a starting inoculum of approximately 5 x 105 CFU/mL in CAMHB.

  • Exposure: Add antibiotics, alone and in combination, at clinically relevant concentrations (e.g., based on achievable serum concentrations) to the bacterial suspensions. Include a growth control without any antibiotic.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension. Perform serial dilutions and plate on appropriate agar (B569324) plates to determine the viable bacterial count (CFU/mL).

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours, then count the colonies to calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic and combination.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[19]

Data Presentation:

CombinationBacterial StrainLog10 CFU/mL Reduction at 24h (vs. most active agent)Outcome
Polymyxin B + DoripenemK. pneumoniae (CRKP)≥ 2Synergistic & Bactericidal[19]
Polymyxin B + MeropenemK. pneumoniae (CRKP)≥ 2Synergistic & Bactericidal[19]
Imipenem + MeropenemP. aeruginosa (VIM-producing)≥ 2Synergistic[20][21]

Logical Relationship Diagram:

A Initial Inoculum (~5x10^5 CFU/mL) B Add Antibiotic Combination A->B C Incubate and Sample Over Time B->C D Plate and Count Colonies C->D E Plot Log10 CFU/mL vs. Time D->E F Determine Synergy and Bactericidal Activity E->F A Assemble HFIM System B Inoculate Cartridge with Bacteria A->B C Administer Drug Combination to Central Reservoir B->C D Simulate Human Pharmacokinetics C->D E Collect Samples Over Time D->E F Analyze Bacterial Load and Resistance E->F cluster_model Animal Model cluster_treatment Treatment cluster_endpoint Endpoint Analysis A Select Murine Model (Thigh or Lung) B Induce Infection A->B C Administer Carbapenem Combination B->C D Monitor Animals C->D E Assess Bacterial Burden (CFU) D->E F Assess Survival Rates D->F G Perform Histopathology D->G G cluster_resistance Mechanisms of Carbapenem Resistance cluster_therapy Combination Therapy Counteractions Carbapenemase Carbapenemase Production (e.g., KPC, NDM, OXA-48) Carbapenem Carbapenem Carbapenemase->Carbapenem Hydrolyzes PorinLoss Porin Loss/Mutation PorinLoss->Carbapenem Blocks Entry Efflux Efflux Pump Overexpression Efflux->Carbapenem Expels BLI β-Lactamase Inhibitor (e.g., Avibactam, Vaborbactam) BLI->Carbapenemase Inhibits OtherAbx Second Antibiotic (e.g., Polymyxin, Aminoglycoside) Target Bacterial Cell Wall Synthesis (Target) OtherAbx->Target Acts on different target or disrupts membrane Carbapenem->Target Inhibits

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Carbapenem Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the principles and methodologies for pharmacokinetic (PK) and pharmacodynamic (PD) modeling of carbapenem (B1253116) antibiotics to assess their efficacy. These notes include summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Carbapenem PK/PD Modeling

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] They are often considered last-resort antibiotics for treating severe infections, particularly those caused by multi-drug resistant organisms.[2] The efficacy of carbapenems is time-dependent, meaning their bactericidal activity is optimized by maximizing the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen.[3][4] This relationship is quantified by the PK/PD index, %fT>MIC.[3] Understanding and modeling the PK/PD relationship of carbapenems is crucial for optimizing dosing regimens to maximize clinical efficacy and minimize the development of resistance.[5]

Mechanism of Action and Resistance

Carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This disruption leads to a compromised cell wall and ultimately cell lysis.

Bacterial resistance to carbapenems is a significant clinical concern and can arise through several mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that hydrolyze the β-lactam ring of carbapenems, rendering them inactive.[6]

  • Reduced Permeability: Alterations or loss of outer membrane porin channels, which restricts the entry of carbapenems into the bacterial cell.[6]

  • Efflux Pumps: The overexpression of efflux pumps that actively transport carbapenems out of the cell, preventing them from reaching their PBP targets.[6][7]

Key Pharmacokinetic and Pharmacodynamic Parameters

Effective PK/PD modeling of carbapenems requires an understanding of key parameters for both the drug and the target pathogen.

Pharmacokinetic Parameters

The following table summarizes key human pharmacokinetic parameters for commonly used carbapenems.

ParameterImipenem (B608078)/CilastatinMeropenem (B701)ErtapenemDoripenem
Half-life (t½) (hours) ~1~1~4~1
Volume of Distribution (Vd) (L) ~20-40~21~816.8
Clearance (CL) (L/hour) ~12-15~10-15~115.9
Protein Binding (%) ~20~2~85-95~8.1

(Data compiled from multiple sources, including[8][9][10][11][12])

Pharmacodynamic Target

The primary PK/PD index for carbapenem efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

PD TargetDescriptionRecommended Value
%fT>MIC Percentage of the dosing interval where the unbound drug concentration is higher than the Minimum Inhibitory Concentration.≥ 40% for maximal bactericidal effect in many infections.[13] In some clinical scenarios, targets of 20-30% have shown efficacy.[4]

Experimental Protocols

Accurate PK/PD modeling relies on robust experimental data. The following are detailed protocols for key in vitro and in vivo experiments.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of a carbapenem that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Carbapenem stock solution

  • Bacterial isolate

  • Sterile saline (0.9%)

  • McFarland 0.5 turbidity standard

  • Incubator (35 ± 1°C)

  • Plate reader or visual inspection

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the carbapenem stock solution in MHB across the wells of the 96-well plate. Typically, 50-100 µL of broth is used per well.[15]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and to a positive control well (containing only MHB and inoculum).

    • Include a negative control well with MHB only (no bacteria or antibiotic).

  • Incubation:

    • Seal the plate and incubate at 35 ± 1°C for 18-20 hours in ambient air.[14]

  • Reading Results:

    • The MIC is the lowest concentration of the carbapenem at which there is no visible growth (turbidity) of the microorganism.[14][15]

Protocol 2: Time-Kill Curve Analysis

This assay assesses the bactericidal or bacteriostatic activity of a carbapenem over time.

Materials:

  • Materials from Protocol 4.1

  • Sterile tubes for serial dilutions

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Timer

  • Shaking incubator

Procedure:

  • Setup:

    • Prepare tubes with MHB containing the carbapenem at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation:

    • Inoculate each tube with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point for each antibiotic concentration.

    • Plot log₁₀ CFU/mL versus time to generate the time-kill curves.[16] A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 3: Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antibiotics and determining PK/PD targets.[17][18]

Materials:

  • Female ICR mice (or other suitable strain), 6-8 weeks old

  • Cyclophosphamide (B585) for inducing neutropenia

  • Bacterial isolate for infection

  • Carbapenem for treatment

  • Anesthetic (e.g., isoflurane)

  • Thigh homogenizer

  • Materials for bacterial enumeration (as in Protocol 4.2)

Procedure:

  • Induce Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice at two time points, typically 4 days (e.g., 150 mg/kg) and 1 day (e.g., 100 mg/kg) prior to infection. This renders the mice neutropenic (<100 neutrophils/mm³).[19]

  • Infection:

    • Prepare a log-phase bacterial suspension.

    • Anesthetize the mice and inject 0.1 mL of the bacterial inoculum (typically 10⁵-10⁶ CFU) intramuscularly into each thigh.[17][19]

  • Treatment:

    • Initiate treatment with the carbapenem (usually via subcutaneous or intravenous administration) 2 hours post-infection.[20]

    • Administer a range of doses to establish a dose-response relationship. For dose fractionation studies, the total daily dose is administered in different schedules (e.g., every 6, 12, or 24 hours) to identify the PK/PD index most correlated with efficacy.[21]

  • Efficacy Assessment:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/thigh).[19]

  • Data Analysis:

    • Relate the observed reduction in bacterial load to the carbapenem exposure (PK parameters determined from satellite animal groups) to establish the magnitude of the PK/PD index (%fT>MIC) required for stasis, 1-log kill, and 2-log kill.[13]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to carbapenem PK/PD modeling.

G cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Cytoplasm Cytoplasm InnerMembrane Inner Membrane Periplasm Periplasm PBP Penicillin-Binding Proteins (PBPs) Carbapenem Carbapenem Carbapenem->PBP Inhibits UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA-F enzymes Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation (PBP) Peptidoglycan->Peptidoglycan Transpeptidation (PBP)

Caption: Bacterial cell wall synthesis and the inhibitory action of carbapenems.

G cluster_resistance Mechanisms of Resistance Carbapenem_outside Carbapenem (extracellular) Porin Porin Channel Carbapenem_outside->Porin Entry Carbapenem_inside Carbapenem (periplasmic) Porin->Carbapenem_inside Periplasm Periplasm PBP Penicillin-Binding Protein (PBP) Efflux Efflux Pump Efflux->Carbapenem_outside Carbapenemase Carbapenemase Inactive_Carbapenem Inactive Carbapenem Carbapenemase->Inactive_Carbapenem Carbapenem_inside->PBP Inhibits Cell Wall Synthesis Carbapenem_inside->Efflux Expulsion Carbapenem_inside->Carbapenemase Hydrolysis Porin_Loss Porin Loss/ Mutation Porin_Loss->Porin Blocks Entry Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Efflux Enzyme_Prod Carbapenemase Production Enzyme_Prod->Carbapenemase

Caption: Key mechanisms of carbapenem resistance in Gram-negative bacteria.

G Start Start: Bacterial Isolate MIC In Vitro MIC Determination Start->MIC TimeKill In Vitro Time-Kill Assay Start->TimeKill AnimalModel In Vivo Animal Infection Model (e.g., Murine Thigh) Start->AnimalModel PKPD_Analysis PK/PD Analysis: Correlate Exposure with Efficacy MIC->PKPD_Analysis PK_Study Pharmacokinetic Study in Animals AnimalModel->PK_Study PD_Study Dose-Ranging & Dose-Fractionation AnimalModel->PD_Study PK_Data PK Parameters (t½, Vd, CL) PK_Study->PK_Data PD_Data Bacterial Burden (CFU/thigh) PD_Study->PD_Data PK_Data->PKPD_Analysis PD_Data->PKPD_Analysis PKPD_Target Determine PK/PD Target (e.g., %fT>MIC) PKPD_Analysis->PKPD_Target MonteCarlo Monte Carlo Simulation (using human PK data) PKPD_Target->MonteCarlo PTA Probability of Target Attainment (PTA) Analysis MonteCarlo->PTA Dosing Optimal Dosing Regimen Recommendation PTA->Dosing

Caption: Experimental workflow for PK/PD modeling of carbapenem efficacy.

References

Application Notes and Protocols for Carbapenem Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current and established methods for carbapenem (B1253116) susceptibility testing of clinical isolates. The protocols outlined are intended to guide researchers and laboratory professionals in the accurate detection of carbapenem resistance, a critical component in clinical diagnostics, epidemiological surveillance, and the development of new antimicrobial agents.

Introduction

The emergence and global spread of carbapenem-resistant Gram-negative bacteria pose a significant threat to public health. Accurate and timely detection of carbapenem resistance is crucial for appropriate patient management, infection control, and monitoring of resistance trends. Carbapenem resistance is primarily mediated by the production of carbapenemase enzymes, which inactivate carbapenem antibiotics. Other mechanisms include porin loss and efflux pump overexpression. This document details various phenotypic and genotypic methods for determining carbapenem susceptibility and detecting carbapenemase production.

Phenotypic Methods

Phenotypic methods are fundamental for assessing carbapenem susceptibility and are widely used in clinical microbiology laboratories. These methods detect the observable characteristics of an organism, such as its ability to grow in the presence of a specific antibiotic.

Broth Microdilution (BMD) and Agar (B569324) Dilution

Broth microdilution and agar dilution are reference methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of carbapenems (e.g., meropenem (B701), imipenem, ertapenem) at a concentration of at least 10 times the highest concentration to be tested. Sterilize by filtration.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Inoculation: Dispense 100 µL of the standardized inoculum into each well of a 96-well microtiter plate containing 100 µL of cation-adjusted Mueller-Hinton broth with serial twofold dilutions of the carbapenem.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Data Presentation: CLSI and EUCAST Breakpoints

The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Organism GroupAntimicrobial AgentCLSI MIC Breakpoints (mg/L)EUCAST MIC Breakpoints (mg/L)
Enterobacterales Meropenem≤1 (S), 2 (I), ≥4 (R)≤2 (S), >8 (R)
Imipenem≤1 (S), 2 (I), ≥4 (R)≤2 (S), >8 (R)
Ertapenem (B1671056)≤0.5 (S), 1 (I), ≥2 (R)≤0.5 (S), >0.5 (R)
Pseudomonas aeruginosa Meropenem≤2 (S), 4 (I), ≥8 (R)≤2 (S), >8 (R)
Imipenem≤2 (S), 4 (I), ≥8 (R)≤4 (S), >8 (R)

(S=Susceptible, I=Intermediate, R=Resistant). Breakpoints are subject to change and the latest versions of CLSI and EUCAST guidelines should be consulted.[2][3][4][5][6][7]

Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a qualitative test where antibiotic-impregnated paper disks are placed on an agar surface inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.

Experimental Protocol: Disk Diffusion

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism as described for broth microdilution.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application: Aseptically apply carbapenem disks (e.g., meropenem 10 µg, ertapenem 10 µg) to the surface of the agar.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters and interpret the results based on CLSI or EUCAST zone diameter breakpoints.

Phenotypic Tests for Carbapenemase Detection

Several specialized phenotypic tests have been developed to specifically detect the production of carbapenemase enzymes.

The MHT is based on the principle that a carbapenemase-producing organism will inactivate the carbapenem diffusing from a disk, allowing a carbapenem-susceptible indicator strain to grow towards the disk.[8][9][10]

Experimental Protocol: Modified Hodge Test

  • Indicator Strain Preparation: Prepare a 1:10 dilution of a 0.5 McFarland standard suspension of a carbapenem-susceptible E. coli ATCC 25922.

  • Plate Inoculation: Inoculate an MHA plate with the diluted indicator strain as for a standard disk diffusion test.

  • Disk Placement: Place a 10 µg meropenem or ertapenem disk in the center of the plate.

  • Test Isolate Streaking: In a straight line, streak the test isolate from the edge of the disk to the periphery of the plate.

  • Incubation: Incubate overnight at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation: A positive MHT is indicated by a cloverleaf-like indentation of the E. coli growth along the test organism's streak.[9]

Note: The MHT has limitations, including false-positive results with some ESBL or AmpC-producing organisms and poor sensitivity for metallo-β-lactamase (MBL) producers.[11][12]

The Carba NP test is a biochemical assay that rapidly detects carbapenem hydrolysis by the change in pH, indicated by a color change of phenol (B47542) red.[13][14]

Experimental Protocol: Carba NP Test

  • Reagent Preparation: Prepare two solutions: Solution A (phenol red solution) and Solution B (Solution A with a carbapenem, typically imipenem).

  • Bacterial Lysate Preparation: Prepare a lysate of the test organism using a commercial bacterial protein extraction reagent or by suspending colonies in a lysis buffer.

  • Test Procedure: In two separate tubes, add the bacterial lysate. To one tube, add Solution A, and to the other, add Solution B.

  • Incubation: Incubate at 35-37°C for up to 2 hours.

  • Result Interpretation: A positive result is indicated by a color change from red to yellow or orange in the tube containing the carbapenem, while the control tube remains red.[15]

Note: The Carba NP test is highly sensitive and specific for KPC and MBL producers but may show lower sensitivity for OXA-48-like carbapenemases.[13]

The CIM and its modified versions are based on the inactivation of a carbapenem disk by a carbapenemase-producing isolate. The eCIM variant incorporates EDTA to differentiate metallo-β-lactamases (MBLs).[16][17][18][19][20]

Experimental Protocol: mCIM and eCIM

  • Inoculum Preparation: Emulsify a 1 µL loopful of the test organism in a tube containing 2 mL of tryptic soy broth (TSB). For the eCIM, prepare a second tube of TSB and add 5 µL of 0.5 M EDTA.

  • Disk Incubation: Place a 10 µg meropenem disk in each tube and incubate at 35°C for 4 hours.

  • Indicator Plate Preparation: Prepare a lawn of a carbapenem-susceptible E. coli ATCC 25922 on an MHA plate.

  • Disk Placement: After the 4-hour incubation, remove the meropenem disks from the TSB tubes and place them on the inoculated MHA plate.

  • Incubation: Incubate the MHA plate at 35°C for 18-24 hours.

  • Result Interpretation:

    • mCIM: A zone of inhibition of 6-15 mm or the presence of pinpoint colonies within a 16-18 mm zone is a positive result (carbapenemase production). A zone of ≥19 mm is negative.

    • eCIM: If the mCIM is positive, an increase in the zone diameter of ≥5 mm for the eCIM disk compared to the mCIM disk indicates the presence of an MBL.

Automated Systems

Several automated systems are available for antimicrobial susceptibility testing, providing standardized and often faster results compared to manual methods. These systems typically use microbroth dilution or chromogenic substrates.

Performance of Automated Systems

The performance of automated systems in detecting carbapenem resistance can vary. While they offer high throughput and standardization, they may sometimes fail to detect resistance, particularly for isolates with low-level resistance or specific carbapenemase types.[21][22][23][24][25] Confirmatory testing with a manual reference method or a specific carbapenemase detection test is often recommended for critical isolates.

Data Presentation: Performance of Phenotypic Carbapenemase Detection Methods

MethodSensitivity (%)Specificity (%)AdvantagesDisadvantages
Modified Hodge Test (MHT) Variable (lower for MBLs)Variable (false positives)Inexpensive, simple setupSubjective interpretation, not reliable for all carbapenemase types.[11][26]
Carba NP Test >90% for KPC, MBLs>90%Rapid results (≤2 hours)Lower sensitivity for OXA-48-like enzymes, requires reagent preparation.[13][26][27]
mCIM High (>95%)High (>95%)CLSI recommended, reliable for various carbapenemasesLonger turnaround time (overnight incubation).
eCIM High (>90%) for MBLsHigh (>95%)Differentiates MBLs from other carbapenemasesRequires an additional setup alongside mCIM.
MALDI-TOF MS High (>90%)High (>95%)Very rapid (minutes to hours)Requires expensive instrumentation and specific software.[28][29][30][31][32]

Genotypic Methods

Genotypic methods detect the specific genes that encode for carbapenemase enzymes. These methods are highly specific and can provide detailed information about the resistance mechanism.

Polymerase Chain Reaction (PCR)

PCR is a widely used molecular technique to amplify and detect specific DNA sequences, including carbapenemase genes. Multiplex PCR assays can simultaneously detect multiple genes.

Experimental Protocol: Multiplex PCR for Carbapenemase Genes

  • DNA Extraction: Extract bacterial DNA from a pure culture of the clinical isolate using a commercial DNA extraction kit or a standard lysis protocol.

  • PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and primer pairs specific for the target carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48-like, blaVIM, blaIMP).[33][34][35][36][37]

  • PCR Amplification: Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Detection of Amplicons: Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates the presence of the corresponding carbapenemase gene.

Visualization of Workflows and Concepts

Carbapenemase Classes and Mechanisms

Carbapenemases are broadly classified into Ambler classes A, B, and D based on their amino acid sequences.[38][39][40][41]

CarbapenemaseClasses cluster_A Class A (Serine Carbapenemases) cluster_B Class B (Metallo-β-lactamases) cluster_D Class D (Oxacillinases) Carbapenem Carbapenem KPC KPC Carbapenem->KPC Hydrolysis NDM NDM Carbapenem->NDM Hydrolysis VIM VIM Carbapenem->VIM Hydrolysis IMP IMP Carbapenem->IMP Hydrolysis OXA48 OXA-48-like Carbapenem->OXA48 Hydrolysis

Caption: Major classes of carbapenemase enzymes.

General Workflow for Carbapenem Susceptibility Testing

A typical workflow involves initial susceptibility testing followed by confirmatory tests for carbapenemase production if resistance is detected.

Workflow start Clinical Isolate ast Antimicrobial Susceptibility Testing (e.g., Broth Microdilution, Disk Diffusion, Automated System) start->ast interpret Interpret using CLSI/EUCAST Breakpoints ast->interpret susceptible Report as Susceptible interpret->susceptible Susceptible resistant Resistant or Intermediate interpret->resistant Not Susceptible phenotypic Phenotypic Carbapenemase Test (mCIM/eCIM, Carba NP) resistant->phenotypic genotypic Genotypic Test (PCR for Carbapenemase Genes) resistant->genotypic report_cpe Report as Carbapenemase Producer phenotypic->report_cpe genotypic->report_cpe

Caption: A general workflow for carbapenem susceptibility testing.

Logical Relationship of mCIM and eCIM Tests

The mCIM and eCIM tests are performed in conjunction to detect carbapenemase production and specifically identify metallo-β-lactamases.

mCIM_eCIM_Logic start Perform mCIM Test mcim_result mCIM Result? start->mcim_result mcim_neg Not a Carbapenemase Producer mcim_result->mcim_neg Negative mcim_pos Carbapenemase Producer mcim_result->mcim_pos Positive ecim Perform eCIM Test mcim_pos->ecim ecim_result eCIM Zone ≥5mm larger than mCIM? ecim->ecim_result mbl_pos Metallo-β-lactamase (MBL) Detected ecim_result->mbl_pos Yes mbl_neg Serine Carbapenemase Likely ecim_result->mbl_neg No

Caption: Decision logic for mCIM and eCIM tests.

Conclusion

The selection of a carbapenem susceptibility testing method depends on various factors, including the laboratory's resources, the required turnaround time, and the local epidemiology of carbapenem resistance. While reference methods like broth microdilution provide quantitative MIC values, rapid phenotypic and genotypic tests are invaluable for infection control and epidemiological purposes. A combination of methods is often employed to ensure accurate and comprehensive detection of carbapenem resistance in clinical isolates.

References

Application Notes & Protocols: Utilizing Microfluidic Chip-Based LAMP for Rapid Carbapenemase Gene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health. Rapid and accurate detection of carbapenemase genes is crucial for effective patient management, infection control, and the development of new antimicrobial strategies. Loop-mediated isothermal amplification (LAMP) is a nucleic acid amplification technique known for its rapidity, high sensitivity, and specificity, and its ability to perform at a constant temperature. When integrated with microfluidic chip technology, LAMP offers a powerful platform for the automated, high-throughput, and point-of-care detection of carbapenemase-producing organisms (CPOs).

These application notes provide a comprehensive overview and detailed protocols for the utilization of a microfluidic chip-based LAMP assay for the detection of the most common carbapenemase genes: blaKPC, blaNDM, blaOXA-48-like, blaVIM, and blaIMP.

Principle of the Assay

The workflow begins with the rapid extraction of DNA from a bacterial colony. The extracted DNA is then mixed with LAMP reagents and loaded onto a microfluidic chip. The chip contains pre-loaded, lyophilized primers specific for each carbapenemase gene in separate reaction chambers. The chip is heated to a constant temperature (typically 65°C) to initiate the LAMP reaction. As the target DNA is amplified, a fluorescent signal is generated in real-time, allowing for the rapid and specific identification of the carbapenemase genes present in the sample.

Data Presentation

The performance of microfluidic chip-based LAMP assays for carbapenemase gene detection has been evaluated in several studies. The following tables summarize the key quantitative data, demonstrating the high accuracy, sensitivity, and specificity of this technology.

Table 1: Performance Characteristics of a Microfluidic Chip-Based LAMP Assay in a Retrospective Study [1][2][3][4]

Performance MetricValue (95% Confidence Interval)
Accuracy87.5% (82.0%–91.5%)
Sensitivity97.7% (91.2%–99.6%)
Specificity78.8% (69.5%–86.0%)
Positive Predictive Value (PPV)79.6% (70.6%–86.5%)
Negative Predictive Value (NPV)97.6% (90.9%–99.6%)

Table 2: Performance Characteristics of a Microfluidic Chip-Based LAMP Assay in a Prospective Study on Blood Cultures [1][2][3][4]

Performance MetricValue (95% Confidence Interval)
Accuracy94.0% (88.4%–97.1%)
Sensitivity100.0% (73.2%–100.0%)
Specificity93.2% (86.7%–96.8%)
Positive Predictive Value (PPV)63.6% (40.8%–82.0%)
Negative Predictive Value (NPV)100.0% (95.8%–100.0%)

Table 3: Limit of Detection (LOD) and Time to Result for Carbapenemase Gene LAMP Assays

Carbapenemase GeneLimit of Detection (CFU/mL)Time to Result (minutes)
blaKPC1 x 102[5]~30-60
blaNDM10[6]~30-60
blaOXA-48-likeNot explicitly stated in reviewed sources~30-60
blaVIMNot explicitly stated in reviewed sources~30-60
blaIMPNot explicitly stated in reviewed sources~30-60

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for performing carbapenemase gene detection using a microfluidic chip-based LAMP assay.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_chip_prep Chip Preparation & Loading cluster_amplification_detection Amplification & Detection cluster_data_analysis Data Analysis bacterial_colony Bacterial Colony dna_extraction DNA Extraction bacterial_colony->dna_extraction extracted_dna Extracted DNA lamp_reagents LAMP Reagents reaction_mix Reaction Mix lamp_reagents->reaction_mix extracted_dna->reaction_mix chip_loading Chip Loading reaction_mix->chip_loading microfluidic_chip Microfluidic Chip microfluidic_chip->chip_loading isothermal_amplification Isothermal Amplification (65°C) chip_loading->isothermal_amplification real_time_detection Real-time Fluorescence Detection isothermal_amplification->real_time_detection data_analysis Data Analysis & Interpretation real_time_detection->data_analysis

Caption: Overall experimental workflow from sample to result.

Protocol 1: Rapid DNA Extraction from Bacterial Colonies

This protocol describes a simple and rapid method for extracting bacterial DNA suitable for LAMP amplification.

Materials:

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile inoculation loops or pipette tips

  • Nuclease-free water

  • Heating block or thermocycler set to 95-100°C

  • Microcentrifuge

Procedure:

  • Using a sterile inoculation loop or pipette tip, pick a single, well-isolated bacterial colony from a fresh agar (B569324) plate.

  • Suspend the colony in 50 µL of nuclease-free water in a 1.5 mL microcentrifuge tube. Vortex briefly to ensure the colony is fully dispersed.

  • Heat the bacterial suspension at 95-100°C for 5-10 minutes to lyse the cells.

  • Centrifuge the tube at 12,000 x g for 1 minute to pellet the cell debris.

  • Carefully transfer the supernatant containing the genomic DNA to a new sterile tube. This supernatant can be used directly as the template for the LAMP reaction. For long-term storage, store the extracted DNA at -20°C.

Protocol 2: On-Chip LAMP Reaction for Carbapenemase Gene Detection

This protocol outlines the setup of the LAMP reaction and its application to the microfluidic chip.

Materials:

  • Microfluidic chip with pre-loaded carbapenemase gene-specific primers

  • LAMP master mix (containing Bst DNA polymerase, dNTPs, and reaction buffer)

  • Fluorescent dye (e.g., SYBR Green I or a specific LAMP dye)

  • Extracted bacterial DNA (from Protocol 1)

  • Nuclease-free water (for no-template control)

  • Micropipettes and sterile, nuclease-free tips

  • Chip reader with a heating element and fluorescence detector

LAMP Reaction Mixture Preparation (per reaction):

ComponentVolumeFinal Concentration
2x LAMP Master Mix12.5 µL1x
10x Primer Mix*2.5 µL1x
Fluorescent Dye (e.g., 20x)1.25 µL1x
DNA Template2.0 µL-
Nuclease-free Water6.75 µL-
Total Volume 25 µL

*Note: For the microfluidic chip with pre-loaded primers, a primer-free master mix should be prepared.

On-Chip LAMP Procedure:

  • Prepare the LAMP reaction mix as described above, substituting the primer mix with nuclease-free water if the primers are pre-loaded on the chip. Prepare a sufficient volume for all samples and controls.

  • Load the appropriate volume of the LAMP reaction mix containing the DNA template into the designated inlet port of the microfluidic chip according to the manufacturer's instructions.

  • Load a no-template control (NTC) reaction, containing nuclease-free water instead of the DNA template, into a separate channel of the chip.

  • Seal the inlet and outlet ports of the chip as per the manufacturer's protocol to prevent evaporation and contamination.

  • Place the microfluidic chip into the chip reader.

  • Initiate the on-chip LAMP protocol. The instrument will heat the chip to a constant temperature of 65°C for the specified duration (typically 30-60 minutes) and monitor the fluorescence signal in each reaction chamber in real-time.

Data Analysis and Interpretation

The real-time fluorescence data is analyzed to determine the presence or absence of the target carbapenemase genes.

Interpretation of Results:

  • Positive Result: A significant increase in fluorescence signal above the baseline threshold in a reaction chamber indicates the amplification of the corresponding carbapenemase gene.

  • Negative Result: No significant increase in fluorescence signal above the baseline threshold indicates the absence of the target gene.

  • No-Template Control (NTC): The NTC should not show any amplification. Amplification in the NTC indicates contamination, and the results should be considered invalid.

Logical Relationship for Result Interpretation

result_interpretation cluster_input Input Data cluster_decision Decision Logic cluster_output Output Interpretation fluorescence_signal Real-time Fluorescence Signal is_amplification Amplification Curve Crosses Threshold? fluorescence_signal->is_amplification positive_result Positive for Carbapenemase Gene is_amplification->positive_result Yes negative_result Negative for Carbapenemase Gene is_amplification->negative_result No

Caption: Decision tree for interpreting fluorescence data.

Conclusion

The integration of LAMP with microfluidic chip technology provides a robust and efficient solution for the rapid detection of carbapenemase genes. This platform offers significant advantages in terms of speed, sensitivity, and ease of use, making it a valuable tool for clinical diagnostics, epidemiological surveillance, and the development of novel antimicrobial agents. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals seeking to implement this innovative technology.

References

Application Notes and Protocols for an Experimental Mouse Pneumonia Model to Evaluate Carbapenem Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing a murine pneumonia model to assess the efficacy of carbapenem (B1253116) combination therapies against multidrug-resistant bacterial infections.

Introduction

The rise of carbapenem-resistant Gram-negative bacteria, such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae, poses a significant global health threat.[1][2] The development of effective therapeutic strategies is crucial. Animal models that mimic human disease are indispensable tools for preclinical evaluation of novel antimicrobial agents and combination therapies.[3] A well-characterized mouse pneumonia model provides a robust platform to study the in vivo efficacy of carbapenem combinations, offering insights into their pharmacokinetic and pharmacodynamic (PK/PD) properties and their potential for clinical application.[4][5]

Core Concepts

Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often used as a last resort for treating severe bacterial infections.[1][6] However, bacteria have developed various resistance mechanisms, including the production of carbapenemases, alterations in outer membrane porins, and overexpression of efflux pumps.[1][2][7] Combination therapy, where a carbapenem is administered with another antibiotic, is a promising strategy to overcome this resistance.[8][9] The second agent may act synergistically to enhance the activity of the carbapenem, prevent the emergence of resistance, or target different bacterial pathways.

Experimental Workflow

The following diagram outlines the general workflow for evaluating carbapenem combination therapy in a mouse pneumonia model.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation Bacterial_Culture Bacterial Strain Selection & Culture Induction Induction of Pneumonia Bacterial_Culture->Induction Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Induction Drug_Preparation Drug Formulation Treatment Administration of Combination Therapy Drug_Preparation->Treatment Induction->Treatment Monitoring Monitoring of Clinical Signs & Survival Treatment->Monitoring PKPD PK/PD Analysis Treatment->PKPD Bacterial_Load Bacterial Load Quantification Monitoring->Bacterial_Load Histopathology Lung Histopathology Monitoring->Histopathology

Fig. 1: Experimental workflow for evaluating carbapenem combination therapy.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating carbapenem combination therapies in mouse pneumonia models.

Table 1: Efficacy of Carbapenem Combinations against Acinetobacter baumannii

Treatment GroupBacterial StrainLung Bacterial Count (log10 CFU/g)Survival Rate (%)Reference
ControlCarbapenem-Resistant10.86 ± 0.2560[10]
ImipenemCarbapenem-Resistant5.99 ± 0.59100[10]
Imipenem + TobramycinCarbapenem-Resistant5.46 ± 0.62100[10]
ControlCarbapenem-Resistant10.82 ± 0.3355.6[10]
RifampicinCarbapenem-Resistant5.62 ± 0.26100[10]
Rifampicin + ImipenemCarbapenem-Resistant3.79 ± 0.99100[10]

Table 2: Efficacy of Meropenem against Pseudomonas aeruginosa

Treatment GroupMouse ModelInoculum (CFU)Lung Bacterial Count (log10 CFU/g)Survival Rate (%)Reference
UntreatedImmunocompetent10^8.4~8.00[1]
MeropenemImmunocompetent10^8.4~5.50[1]
UntreatedLeukopenic10^4.56~8.50[1]
MeropenemLeukopenic10^4.56~6.040[1]

Experimental Protocols

Protocol 1: Induction of Mouse Pneumonia

This protocol describes a non-invasive method for inducing bacterial pneumonia in mice.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Carbapenem-resistant bacterial strain (e.g., A. baumannii, P. aeruginosa, K. pneumoniae).

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.

  • Phosphate-buffered saline (PBS), sterile.

  • Anesthesia (e.g., isoflurane).

  • Micropipettes and sterile tips.

  • Intratracheal administration device (e.g., MicroSprayer®).

Procedure:

  • Bacterial Preparation:

    • Inoculate the desired bacterial strain into TSB and incubate overnight at 37°C with shaking.

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The inoculum concentration may need to be optimized for each bacterial strain and mouse strain to achieve a desired level of infection.[11]

  • Anesthesia:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 5% for induction, 1.5-2% for maintenance). Ensure a proper depth of anesthesia is achieved, as indicated by the loss of the pedal withdrawal reflex.

  • Intratracheal Inoculation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Gently extend the neck to visualize the trachea.

    • Carefully insert the intratracheal administration device into the trachea.

    • Instill a 50 µL volume of the bacterial suspension directly into the lungs.[11]

  • Recovery:

    • Allow the mouse to recover from anesthesia on a warming pad. Monitor the animal until it is fully ambulatory.

Protocol 2: Preparation and Administration of Carbapenem Combination Therapy

Materials:

  • Carbapenem antibiotic (e.g., meropenem, imipenem).

  • Partner antibiotic(s) for combination therapy.

  • Sterile saline or other appropriate vehicle for drug dissolution.

  • Syringes and needles for administration (e.g., subcutaneous or intraperitoneal).

Procedure:

  • Drug Preparation:

    • Reconstitute the carbapenem and partner antibiotic(s) in the appropriate sterile vehicle to the desired stock concentrations. Further dilutions should be made to achieve the final desired dosages. All preparations should be performed under sterile conditions.

  • Administration:

    • Treatment can be initiated at a predetermined time post-infection (e.g., 2-4 hours).

    • Administer the drugs via the chosen route (e.g., subcutaneous injection in the scruff of the neck or intraperitoneal injection).

    • The volume of administration should be appropriate for the size of the mouse (e.g., 100-200 µL).

    • The dosing frequency and duration will depend on the pharmacokinetic properties of the drugs and the experimental design.[10]

Protocol 3: Evaluation of Therapeutic Efficacy

1. Monitoring of Clinical Signs and Survival:

  • Observe the mice at least twice daily for clinical signs of illness, such as ruffled fur, hunched posture, lethargy, and labored breathing.

  • Record survival data over a defined period (e.g., 7 days).

2. Bacterial Load Quantification:

  • At predetermined time points, humanely euthanize the mice.

  • Aseptically harvest the lungs.

  • Homogenize the lung tissue in a known volume of sterile PBS.

  • Perform serial dilutions of the lung homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).

  • Express the results as log10 CFU per gram of lung tissue.[10]

3. Lung Histopathology:

  • At the time of euthanasia, a portion of the lung tissue can be fixed in 10% neutral buffered formalin.

  • Process the fixed tissue for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Examine the stained sections under a microscope to assess the degree of inflammation, tissue damage, and bacterial infiltration.

Protocol 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

1. Pharmacokinetic (PK) Study:

  • Administer the carbapenem combination therapy to a cohort of infected mice.

  • At various time points after administration, collect blood samples via retro-orbital bleeding or cardiac puncture.

  • Process the blood to obtain plasma or serum.

  • Analyze the drug concentrations in the plasma/serum using a validated analytical method (e.g., LC-MS/MS).

  • Use the concentration-time data to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[5]

2. Pharmacodynamic (PD) Analysis:

  • Correlate the PK parameters with the observed efficacy (e.g., reduction in lung bacterial load).

  • The primary PK/PD index for carbapenems is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[10]

  • Determine the %fT > MIC required for bacteriostatic and bactericidal effects.

Signaling Pathways and Logical Relationships

Host Immune Response in Bacterial Pneumonia

The host immune response to bacterial pneumonia is a complex interplay of various cells and signaling pathways. The diagram below provides a simplified overview of the key events.

G Bacteria Bacteria in Alveoli Epithelial_Cells Alveolar Epithelial Cells Bacteria->Epithelial_Cells Invasion Macrophages Alveolar Macrophages Bacteria->Macrophages Phagocytosis PRRs Pattern Recognition Receptors (e.g., TLRs) Epithelial_Cells->PRRs Recognition Macrophages->PRRs Recognition Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) PRRs->Cytokines Activation Neutrophil_Recruitment Neutrophil Recruitment Cytokines->Neutrophil_Recruitment Inflammation Inflammation Cytokines->Inflammation Phagocytosis Phagocytosis & Bacterial Clearance Neutrophil_Recruitment->Phagocytosis G cluster_resistance Carbapenem Resistance Mechanisms cluster_combination Combination Therapy Strategies Carbapenemase Carbapenemase Production BLI β-Lactamase Inhibitor Carbapenemase->BLI Inhibits Synergistic_Agent Agent with a Different Mechanism of Action Porin_Loss Porin Channel Loss/Mutation Membrane_Permeabilizer Membrane Permeabilizer Porin_Loss->Membrane_Permeabilizer Enhances Uptake Efflux_Pump Efflux Pump Overexpression Efflux_Pump_Inhibitor Efflux Pump Inhibitor Efflux_Pump->Efflux_Pump_Inhibitor Inhibits

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Curing of Carbapenemase Genes and Plasmids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health. The dissemination of carbapenemase genes, often located on mobile genetic elements like plasmids, facilitates the rapid spread of resistance. The CRISPR-Cas9 system, a powerful genome editing tool, has emerged as a promising strategy to combat antibiotic resistance by selectively targeting and eliminating these resistance determinants.[1][2] This document provides detailed application notes and protocols for the CRISPR-Cas9 mediated curing of carbapenemase genes and plasmids in bacteria.

Principle

The CRISPR-Cas9 system can be programmed to recognize and cleave specific DNA sequences through a guide RNA (gRNA).[3][4] When targeted to a carbapenemase gene or a vital region of its carrier plasmid (e.g., the origin of replication), the Cas9 nuclease introduces a double-strand break.[1][5] This targeted cleavage leads to the degradation of the plasmid or the disruption of the resistance gene, ultimately "curing" the bacteria of carbapenem (B1253116) resistance and restoring susceptibility to carbapenem antibiotics.[1][6][7]

Key Applications

  • Resensitization of CRE to Carbapenems: By eliminating carbapenemase-harboring plasmids, bacteria can be made susceptible to carbapenem antibiotics again.[1][6][7]

  • Preventing Horizontal Gene Transfer: Targeting and eliminating resistance plasmids can prevent their transfer to other bacteria, curbing the spread of antibiotic resistance.[8]

  • Selective Elimination of Resistant Pathogens: In a mixed population, CRISPR-Cas9 can be used to specifically target and eliminate carbapenem-resistant bacteria without affecting the commensal microbiota.[9]

Data Summary: Curing Efficiency of Carbapenemase Genes and Plasmids

The following tables summarize the quantitative data from various studies on the CRISPR-Cas9 mediated curing of carbapenemase genes and plasmids.

Target Gene/Plasmid Bacterial Strain Delivery Method Curing Efficiency (%) Fold Reduction in MIC Reference
blaKPC-2Escherichia coliPlasmid (pCas9-sgRNA)>98.8% after 8 hours-[6]
blaKPCKlebsiella pneumoniaePlasmid (pCasCure)98.2% (at 6h with 0.1% arabinose)>8-fold[1]
blaNDMVarious EnterobacteriaceaePlasmid (pCasCure)>94%>8-fold[1][10]
blaOXA-48Various EnterobacteriaceaePlasmid (pCasCure)>94%>8-fold[1][10]
blaNDM-5Escherichia coliConjugative Plasmid>94%8-fold[8]
pKpQIL-like (blaKPC-2)Klebsiella pneumoniaePlasmid (pCasCure)>97% (targeting replicon)-[1]
Effect of Induction Conditions on Curing Efficiency (Target: blaKPC in K. pneumoniae)
Arabinose Concentration (at 6h) Curing Efficiency (%) Reference
0.01%89.0%[1]
0.1%98.1%[1]
1.0%99.3%[1]
Incubation Time (with 0.1% arabinose) Curing Efficiency (%) Reference
2 hours>60%[1]
4 hours70.5%[1]
6 hours98.2%[1]
16 hours100%[1]

Experimental Protocols

Protocol 1: Design of guide RNA (gRNA) for Targeting Carbapenemase Genes
  • Identify the Target Sequence:

    • Obtain the DNA sequence of the carbapenemase gene (e.g., blaKPC, blaNDM, blaOXA-48) or the target region on the plasmid (e.g., origin of replication).

    • Identify potential protospacer adjacent motif (PAM) sequences. For Streptococcus pyogenes Cas9 (SpCas9), the most common PAM is 5'-NGG-3'.[4][11]

  • Select the gRNA Sequence:

    • The gRNA target sequence is typically 20 nucleotides immediately upstream of the PAM sequence.[4][11]

    • Use online gRNA design tools (e.g., ARES-GT) to predict on-target activity and potential off-target effects.[12] Avoid sequences with high predicted off-target binding in the bacterial host genome.

  • Synthesize or Clone the gRNA:

    • The designed gRNA can be chemically synthesized or cloned into a gRNA expression vector. The expression vector typically contains a promoter for gRNA transcription.

Protocol 2: Construction of the CRISPR-Cas9 Delivery Plasmid

This protocol describes the construction of a plasmid-based system for delivering both Cas9 and the gRNA.

  • Choose a Backbone Plasmid:

    • Select a broad-host-range plasmid with a compatible origin of replication for the target bacterium.

    • The plasmid should contain an antibiotic resistance marker for selection that is different from the resistance conferred by the target plasmid.

  • Clone the Cas9 Gene:

    • Clone the cas9 gene (e.g., from S. pyogenes) into the backbone plasmid under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter) to control Cas9 expression.[1]

  • Clone the gRNA Expression Cassette:

    • Clone the designed gRNA sequence downstream of a suitable promoter (e.g., a constitutive promoter) into the same plasmid containing the cas9 gene.

  • Verification:

    • Verify the final plasmid construct by restriction digestion and Sanger sequencing.

Protocol 3: Delivery of the CRISPR-Cas9 System into Carbapenem-Resistant Bacteria via Electroporation

Electroporation is a common method for introducing plasmids into bacteria.[13][14]

  • Prepare Electrocompetent Cells:

    • Grow the carbapenem-resistant bacterial strain to the mid-logarithmic phase in a suitable broth.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet multiple times with ice-cold, sterile 10% glycerol (B35011) to remove salts.

    • Resuspend the final pellet in a small volume of 10% glycerol. The cells are now electrocompetent and can be used immediately or stored at -80°C.

  • Electroporation:

    • Thaw the electrocompetent cells on ice.

    • Mix a small aliquot of the cells (e.g., 50 µL) with the CRISPR-Cas9 delivery plasmid (100-200 ng) in a pre-chilled electroporation cuvette.

    • Pulse the mixture with an electroporator using optimized settings for the specific bacterial strain.

    • Immediately add recovery medium (e.g., SOC broth) to the cuvette and transfer the cell suspension to a microcentrifuge tube.

  • Recovery and Selection:

    • Incubate the cells at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance marker on the delivery plasmid.

    • Plate the recovered cells on selective agar (B569324) plates containing the appropriate antibiotic to select for transformants that have taken up the CRISPR-Cas9 plasmid.

Protocol 4: Induction of Cas9 Expression and Curing of the Target Plasmid
  • Induce Cas9 Expression:

    • Inoculate a single colony of the transformed bacteria into a liquid medium containing the selective antibiotic for the CRISPR-Cas9 plasmid.

    • Grow the culture to the early-log phase.

    • Add the inducer (e.g., L-arabinose to a final concentration of 0.1%) to the culture to induce Cas9 expression.[1]

    • Continue to incubate the culture for a defined period (e.g., 6-8 hours) to allow for plasmid curing.[1]

  • Plating and Selection of Cured Colonies:

    • After incubation, serially dilute the culture and plate onto non-selective agar plates to obtain single colonies.

    • To identify colonies that have been cured of the carbapenemase plasmid, replica-plate the colonies onto agar plates with and without the carbapenem antibiotic. Colonies that grow on the non-selective plate but not on the carbapenem-containing plate are potentially cured.

Protocol 5: Verification of Plasmid Curing
  • Phenotypic Verification (Antimicrobial Susceptibility Testing):

    • Perform antimicrobial susceptibility testing (e.g., broth microdilution or disk diffusion) on the potentially cured colonies to confirm their restored susceptibility to carbapenems.[6][15] A significant decrease in the Minimum Inhibitory Concentration (MIC) indicates successful curing.[7][10]

  • Genotypic Verification (PCR and qPCR):

    • Perform colony PCR on the potentially cured colonies to screen for the absence of the carbapenemase gene.[6][15]

    • Use quantitative PCR (qPCR) to quantify the reduction in the copy number of the carbapenemase gene or the target plasmid relative to a chromosomal housekeeping gene.[6][15]

  • Plasmid Profile Analysis:

    • Extract plasmids from the original resistant strain and the cured strain.

    • Analyze the plasmid profiles by agarose (B213101) gel electrophoresis to visually confirm the loss of the target plasmid.

Visualizations

CRISPR_Curing_Workflow cluster_prep Preparation cluster_delivery Delivery & Curing cluster_verification Verification gRNA_design 1. gRNA Design Plasmid_construct 2. CRISPR Plasmid Construction gRNA_design->Plasmid_construct Electroporation 4. Electroporation of CRISPR Plasmid Plasmid_construct->Electroporation Competent_cells 3. Prepare Electrocompetent Carbapenem-Resistant Bacteria Competent_cells->Electroporation Induction 5. Induce Cas9 Expression & Plasmid Curing Electroporation->Induction Selection 6. Selection of Potentially Cured Colonies Induction->Selection AST 7. Antimicrobial Susceptibility Testing Selection->AST PCR 8. PCR/qPCR for Gene Absence Selection->PCR Plasmid_analysis 9. Plasmid Profile Analysis Selection->Plasmid_analysis

Caption: Experimental workflow for CRISPR-Cas9 mediated plasmid curing.

Signaling_Pathway CRISPR_Plasmid CRISPR-Cas9 Delivery Plasmid Cas9_gRNA_complex Cas9-gRNA Ribonucleoprotein Complex CRISPR_Plasmid->Cas9_gRNA_complex Expression Target_Plasmid Carbapenemase-Harboring Plasmid Cas9_gRNA_complex->Target_Plasmid Target Recognition DSB Double-Strand Break Target_Plasmid->DSB Cleavage Degradation Plasmid Degradation DSB->Degradation Cured_Cell Cured Bacterium (Carbapenem Susceptible) Degradation->Cured_Cell

References

Application Notes and Protocols for Time-Kill Assays: Assessing In Vitro Efficacy of Carbapenem Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant organisms pose a significant threat to public health. Combination therapy, particularly involving carbapenems, is a crucial strategy to overcome resistance and improve clinical outcomes. Time-kill assays are a dynamic method used to assess the in vitro bactericidal activity of antimicrobial agents over time and are instrumental in evaluating the synergistic, additive, or antagonistic effects of antibiotic combinations.

These application notes provide a detailed protocol for performing time-kill assays to evaluate the in vitro efficacy of carbapenem (B1253116) combinations against clinically relevant bacterial isolates. The protocol is based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Key Concepts in Time-Kill Assays

  • Synergy: A synergistic effect is observed when the combined antimicrobial activity of two or more drugs is significantly greater than the sum of their individual effects. In a time-kill assay, this is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[1][2]

  • Additivity/Indifference: An additive or indifferent effect occurs when the combined activity is equal to the sum of the individual effects. This is generally characterized by a <2 log10 change in CFU/mL between the combination and the most active single agent.[3]

  • Antagonism: An antagonistic effect is observed when the combined activity is less than the sum of their individual effects. This is defined as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.[3]

  • Bactericidal Activity: This refers to the ability of an antimicrobial agent to kill bacteria. It is typically defined as a ≥3 log10 reduction in the initial bacterial inoculum (CFU/mL) after a specific period of incubation (e.g., 24 hours).[1][2][4]

Experimental Protocol: Time-Kill Assay for Carbapenem Combinations

This protocol outlines the steps for conducting a time-kill assay to assess the synergy of a carbapenem in combination with a second antimicrobial agent.

Materials and Reagents:

  • Bacterial Isolate: A well-characterized clinical or reference strain of interest (e.g., carbapenem-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, or Acinetobacter baumannii).

  • Antimicrobial Agents:

    • Carbapenem (e.g., meropenem, imipenem, doripenem).

    • Second antimicrobial agent (e.g., another carbapenem, a β-lactamase inhibitor, colistin, amikacin, tigecycline).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Plates: Sterile 96-well microtiter plates or sterile culture tubes.

  • Agar (B569324) Plates: Mueller-Hinton Agar (MHA) or other suitable solid media for colony counting.

  • Saline: Sterile 0.9% NaCl solution.

  • Spectrophotometer or McFarland standards.

  • Incubator: Set at 35-37°C.

  • Pipettes and sterile tips.

  • Vortex mixer.

  • Timer.

Experimental Workflow Diagram:

TimeKillWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Bacterial_Culture 1. Prepare Overnight Bacterial Culture Inoculum_Prep 2. Prepare Standardized Inoculum (~5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculation 5. Inoculate Test Tubes/Wells Inoculum_Prep->Inoculation Antibiotic_Prep 3. Prepare Antibiotic Stock Solutions Test_Setup 4. Set up Test Tubes/Wells: - Growth Control - Drug A (Carbapenem) - Drug B (Partner Drug) - Combination (A+B) Antibiotic_Prep->Test_Setup Test_Setup->Inoculation Incubate 6. Incubate at 37°C Inoculation->Incubate Sampling 7. Sample at 0, 4, 8, 12, 24h Incubate->Sampling Time Points Serial_Dilution 8. Perform Serial Dilutions Sampling->Serial_Dilution Plating 9. Plate Dilutions on Agar Serial_Dilution->Plating Incubate_Plates 10. Incubate Plates Plating->Incubate_Plates Colony_Count 11. Count Colonies (CFU) Incubate_Plates->Colony_Count Data_Analysis 12. Plot Time-Kill Curves & Analyze Synergy Colony_Count->Data_Analysis

Caption: Workflow of a time-kill assay.

Step-by-Step Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate them into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically 2-4 hours).

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes or wells.

  • Antibiotic Concentration Setup:

    • Prepare stock solutions of the carbapenem and the partner drug in a suitable solvent.

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone against the test isolate according to CLSI guidelines.

    • The concentrations of antibiotics to be tested in the time-kill assay should be clinically relevant. Often, concentrations at, above, and below the MIC are used (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Assay Setup:

    • Label sterile tubes or a 96-well plate for each condition:

      • Growth Control (no antibiotic)

      • Carbapenem alone (at desired concentrations)

      • Partner Drug alone (at desired concentrations)

      • Carbapenem + Partner Drug (at desired concentrations)

    • Add the appropriate volume of CAMHB and antibiotic solutions to each tube/well.

    • Add the standardized bacterial inoculum to each tube/well to achieve the final desired starting concentration of ~5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes/plate at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube/well.[5]

  • Bacterial Viability Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 20-100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates that yield 30-300 colonies.

    • Calculate the CFU/mL for each time point and condition. The lower limit of detection is determined by the dilution and plating volume.

Data Presentation and Interpretation

Quantitative data from time-kill assays should be summarized in tables to facilitate comparison between different antibiotic combinations and concentrations. The results are typically plotted as log10 CFU/mL versus time.

Example Data Tables:

Table 1: Time-Kill Kinetics of Meropenem and Colistin against Carbapenem-Resistant P. aeruginosa

Time (hours)Growth Control (log10 CFU/mL)Meropenem (4x MIC) (log10 CFU/mL)Colistin (1x MIC) (log10 CFU/mL)Meropenem + Colistin (log10 CFU/mL)
05.725.715.735.72
47.155.114.253.10
88.504.893.88<2.00
129.235.324.56<2.00
249.456.895.912.34

Table 2: Synergy Interpretation of Carbapenem Combinations at 24 hours

CombinationBacterial IsolateLog10 Reduction by Combination vs. Most Active Single AgentInterpretation
Imipenem + AmikacinK. pneumoniae (KPC-2)2.5Synergy
Doripenem + MeropenemA. baumannii (OXA-23)1.8Additive
Meropenem + TigecyclineE. coli (NDM-1)3.1Synergy

Mechanism of Action and Rationale for Carbapenem Combinations

Carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[6] A primary mechanism of resistance is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics.

Combination therapy often involves pairing a carbapenem with a β-lactamase inhibitor (e.g., avibactam, vaborbactam, relebactam) that can inactivate carbapenemases, thereby protecting the carbapenem and allowing it to reach its PBP targets. Other combinations may involve agents with different mechanisms of action to achieve a synergistic killing effect.

Diagram of Carbapenem Action and Resistance:

Carbapenem_Mechanism cluster_drug_action Drug Action Carbapenem Carbapenem Porin Outer Membrane Porin Channel Carbapenem->Porin Enters Cell Carbapenemase Carbapenemase Enzyme Carbapenem->Carbapenemase Hydrolysis BLI β-lactamase Inhibitor BLI->Carbapenemase Inhibits PBP Penicillin-Binding Protein (PBP) Porin->PBP Binds to Target Cell_Wall Peptidoglycan Cell Wall PBP->Cell_Wall Inhibits Synthesis Cell Lysis Cell Lysis Cell_Wall->Cell Lysis Leads to

Caption: Mechanism of carbapenem action and resistance.

Conclusion

Time-kill assays are a valuable in vitro tool for evaluating the efficacy of carbapenem combinations against multidrug-resistant bacteria. By providing dynamic information on the rate and extent of bacterial killing, these assays can help identify synergistic interactions that may translate into improved therapeutic outcomes. The detailed protocol and data interpretation guidelines presented here serve as a comprehensive resource for researchers and drug development professionals working to combat antimicrobial resistance.

References

Application Notes and Protocols for In Vivo Carbapenem Efficacy Studies Using the Galleria mellonella Larval Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for assessing the efficacy of antimicrobial agents, including carbapenems, against a variety of bacterial pathogens.[1][2][3][4] This model offers several advantages over traditional mammalian models, such as mice, including lower cost, ethical considerations (no requirement for ethical approval), ease of handling, and the ability to conduct high-throughput screening.[2][3][5] The innate immune system of G. mellonella larvae shares remarkable similarities with that of vertebrates, making it a relevant system for studying host-pathogen interactions and the in vivo efficacy of antibiotics.[2][6][7] Furthermore, the larvae can be incubated at 37°C, which is crucial for studying pathogens that affect humans and for ensuring the expression of temperature-sensitive virulence factors.[8][9]

These application notes provide detailed protocols for utilizing the G. mellonella infection model to conduct in vivo efficacy studies of carbapenems against bacterial pathogens, particularly those with carbapenem (B1253116) resistance.

Key Experimental Workflows

A typical experimental workflow for assessing carbapenem efficacy in G. mellonella involves several key stages, from preparation of the bacterial inoculum and the larvae to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis p1 Bacterial Inoculum Preparation e1 Infection of Larvae p1->e1 p2 Larvae Selection and Grouping p2->e1 p3 Carbapenem Solution Preparation e2 Carbapenem Administration p3->e2 e1->e2 30-60 min post-infection e3 Incubation e2->e3 a1 Survival Monitoring and Scoring e3->a1 Daily monitoring a2 Bacterial Load Determination (CFU) e3->a2 At specific time points a3 Pharmacokinetic Analysis (Optional) e3->a3 Time-course sampling

Caption: General experimental workflow for carbapenem efficacy testing in G. mellonella.

Experimental Protocols

Preparation of Bacterial Inoculum

This protocol outlines the preparation of a standardized bacterial suspension for infecting the larvae.

Materials:

  • Bacterial strain of interest (e.g., carbapenem-resistant Pseudomonas aeruginosa, Acinetobacter baumannii, or Klebsiella pneumoniae)

  • Appropriate liquid culture medium (e.g., Mueller-Hinton Broth - MHB)

  • Phosphate-buffered saline (PBS), sterile

  • Spectrophotometer

  • Microcentrifuge

  • Sterile microcentrifuge tubes

Procedure:

  • Inoculate a single colony of the test bacterium into 5 mL of liquid medium.

  • Incubate overnight at 37°C with shaking.

  • Subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase.

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the pellet twice with sterile PBS.

  • Resuspend the pellet in sterile PBS and adjust the optical density (OD) at 600 nm to a value corresponding to the desired cell concentration. A standard curve correlating OD to colony-forming units (CFU)/mL should be established for each bacterial strain.

  • Perform serial dilutions and plate on appropriate agar (B569324) to confirm the exact CFU/mL of the inoculum.

Galleria mellonella Larvae Handling and Infection

This protocol details the selection, handling, and infection of the larvae.

Materials:

  • G. mellonella larvae (research grade, uniform in size and weight, e.g., 250-350 mg)[10]

  • Bacterial inoculum (prepared as above)

  • 10 µL Hamilton syringe with a 30-gauge needle

  • Petri dishes

  • Incubator set at 37°C

Procedure:

  • Select healthy-looking larvae that are cream-colored and show minimal dark pigmentation.

  • Group the larvae (typically 10-15 larvae per group) into Petri dishes.[5]

  • Inject a 10 µL volume of the prepared bacterial inoculum into the last left proleg of each larva.[5]

  • Include control groups:

    • Uninfected, untreated group (no injection).

    • Sham-infected group (injected with 10 µL of sterile PBS) to account for physical trauma.[8]

  • Incubate the larvae at 37°C.[5][8]

Carbapenem Administration

This protocol describes the administration of the carbapenem to the infected larvae.

Materials:

  • Carbapenem antibiotic (e.g., meropenem, imipenem)

  • Sterile PBS or other appropriate solvent

  • 10 µL Hamilton syringe with a 30-gauge needle

Procedure:

  • Prepare stock solutions of the carbapenem in a sterile solvent. Further dilutions should be made to achieve the desired final concentrations.

  • Typically, 30 minutes to 1 hour after infection, inject a 10 µL volume of the carbapenem solution into the last right proleg of each larva (a different proleg from the infection site).[5]

  • Include control groups:

    • Infected, untreated group (injected with the vehicle, e.g., PBS).[5]

    • Uninfected, treated group (injected with the carbapenem solution only) to assess drug toxicity.[1]

Assessment of Carbapenem Efficacy

Efficacy can be determined through survival analysis and by quantifying the bacterial load in the larvae.

4.1. Survival Assay

  • Monitor the larvae daily for up to 5-7 days.[2][5]

  • Record the number of dead larvae in each group at regular intervals (e.g., every 24 hours).

  • Larvae are considered dead if they do not respond to touch.[11] The presence of dark pigmentation (melanization) is also an indicator of mortality.[5]

  • Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare the survival of treated and untreated groups.

4.2. Bacterial Load Determination

  • At predetermined time points post-treatment, randomly select a subset of larvae (e.g., 3-5) from each group.

  • Surface-sterilize the larvae with 70% ethanol.

  • Homogenize the whole larvae in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenate and plate on selective agar to enumerate the CFU per larva.

  • A significant reduction in CFU in the treated group compared to the untreated group indicates antibiotic efficacy.[12][13]

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Survival of G. mellonella Larvae Infected with Carbapenem-Resistant Bacteria and Treated with Carbapenems

Bacterial StrainCarbapenemDose (mg/kg)Survival Rate at 72h (%)Reference
P. aeruginosa (MDR)Meropenem0.5100[10]
A. baumannii (CRAB)Phage Βϕ-R2096MOI = 1050 (at 24h)[14]
E. cloacaeCefotaxime100>80[15]
B. thailandensisImipenem-Protective[16]

Table 2: Reduction in Bacterial Load in G. mellonella Larvae Following Carbapenem Treatment

Bacterial StrainTreatmentTime Post-Treatment (h)Mean CFU/larva (Treated)Mean CFU/larva (Untreated)Fold ReductionReference
P. aeruginosa (MDR)Curcumin (B1669340) + Imipenem24Significantly decreasedIncreased-[12][13]
E. cloacaeCefotaxime24Reduced--[15]

Signaling and Immune Response

The innate immune system of G. mellonella plays a crucial role in combating infection. The primary cellular immune response involves hemocytes, which are analogous to mammalian phagocytes.

immune_response cluster_cellular Cellular Response cluster_humoral Humoral Response pathogen Bacterial Pathogen hemocytes Hemocytes (Plasmatocytes, Granular cells) pathogen->hemocytes Recognition melanization Melanization (PO Cascade) pathogen->melanization Activation amps Antimicrobial Peptides (Toll-like Pathway) pathogen->amps Induction phagocytosis Phagocytosis hemocytes->phagocytosis nodulation Nodule Formation hemocytes->nodulation encapsulation Encapsulation hemocytes->encapsulation

Caption: Simplified overview of the G. mellonella innate immune response to bacterial infection.

Conclusion

The Galleria mellonella larval model is a robust, cost-effective, and ethically sound alternative to mammalian models for the preliminary in vivo assessment of carbapenem efficacy.[1][9] It allows for the rapid screening of novel antimicrobial compounds and treatment regimens, providing valuable data on survival outcomes and bacterial clearance.[3][4][17] The protocols and information provided herein offer a standardized framework for researchers to conduct reproducible and reliable carbapenem efficacy studies. While this model cannot fully replace mammalian studies, it serves as a crucial step in the preclinical drug development pipeline, helping to reduce and refine the use of higher-order animals.[1][17]

References

Troubleshooting & Optimization

Technical Support Center: Detection of OXA-48-like Carbapenemases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of OXA-48-like carbapenemases.

Frequently Asked Questions (FAQs)

Q1: Why are OXA-48-like carbapenemases so difficult to detect?

A1: The detection of OXA-48-like carbapenemases presents several challenges primarily due to their weak carbapenem-hydrolyzing activity.[1] This often results in low-level carbapenem (B1253116) resistance, with minimum inhibitory concentrations (MICs) that may fall within the susceptible range according to standard clinical breakpoints.[1][2][3] Unlike other carbapenemases, such as KPC and metallo-β-lactamases (MBLs), there are no specific inhibitors available for OXA-48, making phenotypic confirmation challenging.[1][2][4] Furthermore, some variants of OXA-48 exhibit increased hydrolysis of cephalosporins, which can lead to misidentification as other types of β-lactamases.[1] The co-production of other resistance mechanisms, like extended-spectrum β-lactamases (ESBLs), can further complicate the interpretation of susceptibility profiles.[2]

Q2: What are the most reliable methods for detecting OXA-48-like carbapenemases?

A2: Molecular methods, such as polymerase chain reaction (PCR) and sequencing, are considered the gold standard for the detection of blaOXA-48-like genes due to their high sensitivity and specificity.[2] Immunochromatographic assays (ICTs) also offer excellent sensitivity and specificity and are much faster than traditional culture-based methods.[4][5] While phenotypic tests have limitations, a combination of methods, such as screening with temocillin (B1212904) and ertapenem (B1671056) resistance, followed by a confirmatory test, can improve detection rates.[5][6]

Q3: Can OXA-48-like carbapenemases be detected using automated susceptibility testing systems?

A3: Automated systems may fail to detect OXA-48-like producers, especially if ertapenem is not included in the testing panel.[5] The low-level resistance to imipenem (B608078) and meropenem (B701) can be missed by these systems, leading to false-susceptible results. Therefore, relying solely on automated systems is not recommended for the detection of these enzymes.

Troubleshooting Guides

Phenotypic Assays

Problem: Negative or weak results with the Modified Hodge Test (MHT) for a suspected OXA-48-like producer.

  • Possible Cause 1: Low carbapenemase activity. OXA-48-like enzymes have inherently weak hydrolytic activity, which may not be sufficient to produce a clear positive result in the MHT.[7]

  • Solution 1: While the MHT has shown good sensitivity for OXA-48 in some studies, it can be unreliable.[7][8] It is recommended to use more sensitive methods like the Carba NP test or molecular assays for confirmation.

  • Possible Cause 2: The presence of some OXA-48 variants may not be readily detected.

  • Solution 2: Consider using a combination of phenotypic tests or switching to a genotypic method for confirmation.

Problem: False-negative results with the Carba NP test.

  • Possible Cause 1: Weak expression or low hydrolytic activity of the OXA-48-like enzyme. This is a common issue with OXA-48 producers.[1][9][10]

  • Solution 1: Increase the bacterial inoculum used in the test. A higher concentration of bacteria can enhance the detection of weak carbapenemase activity.[2][10] Also, ensure the test is incubated for the full recommended time, as positive results for OXA-48 may be delayed.[2][11]

  • Possible Cause 2: Formation of β-lactone instead of complete hydrolysis. Some OXA-48-like enzymes can modify carbapenems by forming a β-lactone, which does not result in the pH change detected by the Carba NP test.[12]

  • Solution 2: This is an inherent limitation of pH-based methods. Use an alternative method that does not rely on pH change, such as an immunochromatographic assay or PCR.

  • Possible Cause 3: Issues with the test protocol or reagents.

  • Solution 3: Ensure the lysis buffer is effective and that the pH of the phenol (B47542) red solution is correctly adjusted. A simplified protocol using direct colony suspension may improve performance.[9]

Problem: Difficulty interpreting temocillin disk diffusion results.

  • Possible Cause 1: Intrinsic resistance to temocillin in some species. Certain bacterial species are naturally resistant to temocillin, which can lead to misinterpretation.[6]

  • Solution 1: Be aware of the intrinsic resistance patterns of the organism being tested. A temocillin inhibition zone of <11 mm is a sensitive marker for OXA-48 in Enterobacterales.[4]

  • Possible Cause 2: Co-expression of other resistance mechanisms.

  • Solution 2: Temocillin resistance is a screening indicator, not a confirmatory test. Always use it in conjunction with other tests for a reliable diagnosis.

Genotypic Assays (PCR)

Problem: No amplification of the blaOXA-48-like gene in a suspected positive isolate.

  • Possible Cause 1: Primer or probe mismatch. New or rare variants of the blaOXA-48-like gene may have sequence variations in the primer/probe binding regions.

  • Solution 1: If a novel variant is suspected, consider sequencing the gene. Ensure your PCR assay is designed to detect a broad range of known blaOXA-48-like variants.[13]

  • Possible Cause 2: Poor DNA quality or PCR inhibition.

  • Solution 2: Use a validated DNA extraction method. Include an internal control in your PCR to check for inhibition. Consider diluting the DNA template to reduce the concentration of inhibitors.

  • Possible Cause 3: Low quantity of target DNA.

  • Solution 3: Increase the amount of template DNA in the reaction or increase the number of PCR cycles.

Data Presentation

Table 1: Performance of Phenotypic Assays for the Detection of OXA-48-like Carbapenemases

AssaySensitivity (%)Specificity (%)Key Limitations
Temocillin Disk Test (<11 mm) 100%[4][5]43.9%[4]Low specificity; some species are intrinsically resistant.[4][6]
Faropenem Disk Test 57.1%[4]98.8%[4]Low sensitivity, particularly for OXA-48 variants.[5]
OXA-48 Disk Test (Standard Inoculum) 53.6%[4]100%[4]Low sensitivity.[4]
OXA-48 Disk Test (High Inoculum) 98.8%[4]97.6%[4]Improved sensitivity, but may have false positives with KPC producers.[5]
Carba NP Test 40-80% (variable)[10][14]~100%[10]Often gives false-negative results for OXA-48 due to weak hydrolysis.[1][9][10]
Immunochromatographic (ICT) Assays 100%[4][5]100%[4]More costly than other phenotypic methods.[4]
Modified Hodge Test (MHT) Good for OXA-48[7]Low[7]Low specificity and can be difficult to interpret.[7]

Experimental Protocols

Multiplex PCR for blaOXA-48-like Genes

This protocol is a general guideline and may require optimization.

  • DNA Extraction:

    • Culture the bacterial isolate on an appropriate agar (B569324) plate overnight.

    • Pick a single colony and suspend it in 100 µL of sterile, nuclease-free water.

    • Heat the suspension at 95°C for 10 minutes to lyse the cells.

    • Centrifuge at 10,000 x g for 1 minute.

    • Use 1-5 µL of the supernatant as the DNA template for the PCR reaction.

  • PCR Reaction Mixture (25 µL total volume):

    • 12.5 µL of 2x PCR Master Mix

    • 1 µL of each forward and reverse primer (10 µM stock) for each gene target (blaOXA-48-like, internal control)

    • 1 µL of probe (if using real-time PCR)

    • 1-5 µL of DNA template

    • Nuclease-free water to a final volume of 25 µL

  • PCR Cycling Conditions (example):

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Analysis:

    • Analyze the PCR products by gel electrophoresis or by melt curve analysis if using real-time PCR.

Carba NP Test (Simplified Protocol)

This protocol is a modification that may enhance the detection of OXA-48-like producers.

  • Reagent Preparation:

    • Solution A (Phenol Red Solution):

      • Prepare a 0.5% (w/v) phenol red solution.

      • Mix 2 mL of the phenol red solution with 16.6 mL of distilled water.

      • Adjust the pH to 7.8 with 1N NaOH.

      • Add 180 µL of 10 mM ZnSO4.

    • Solution B (Imipenem Solution):

      • Add 6 mg/mL of imipenem to Solution A.

  • Test Procedure:

    • In two separate microcentrifuge tubes, add 100 µL of Solution A to one (control tube) and 100 µL of Solution B to the other (test tube).

    • Take a 10 µL loopful of the test organism from an overnight culture and suspend it directly into each tube.

    • Incubate at 37°C for up to 2 hours.

  • Interpretation:

    • Positive: The test tube (with imipenem) changes color from red to yellow or orange, while the control tube remains red.

    • Negative: The test tube remains red.

Visualizations

experimental_workflow cluster_screening Screening cluster_confirmation Confirmatory Testing cluster_results Results start Isolate with reduced carbapenem susceptibility temocillin Temocillin Disk Test (<11 mm) start->temocillin ict Immunochromatographic Assay (ICT) temocillin->ict Positive pcr Multiplex PCR for blaOXA-48-like genes temocillin->pcr Positive / Ambiguous positive OXA-48-like Positive ict->positive Positive negative OXA-48-like Negative ict->negative Negative pcr->positive Positive pcr->negative Negative

Caption: Recommended workflow for the detection of OXA-48-like carbapenemases.

troubleshooting_carba_np start Negative Carba NP result for a suspected OXA-48-like producer q1 Was a high inoculum used? start->q1 a1_no Repeat test with a larger bacterial inoculum q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes a1_no->q1 q2 Was the full incubation time observed? a1_yes->q2 a2_no Continue incubation for the full recommended duration q2->a2_no No a2_yes Consider alternative methods q2->a2_yes Yes a2_no->q2 alt_methods Use an alternative method: - Immunochromatographic Assay (ICT) - PCR for blaOXA-48-like genes a2_yes->alt_methods

Caption: Troubleshooting logic for negative Carba NP test results.

References

Improving the sensitivity and specificity of phenotypic assays for Carbapenemase detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with phenotypic assays for carbapenemase detection. Our goal is to help you improve the sensitivity and specificity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common phenotypic methods for carbapenemase detection?

A1: Several phenotypic methods are used to detect carbapenemase production in Gram-negative bacteria. These can be broadly categorized into:

  • Growth-based assays: These methods assess the ability of an organism to grow in the presence of a carbapenem (B1253116) antibiotic. Examples include the Modified Hodge Test (MHT) and the Modified Carbapenem Inactivation Method (mCIM).[1]

  • Hydrolysis methods: These assays directly detect the breakdown of a carbapenem substrate by carbapenemase enzymes. The Carba NP test and MALDI-TOF MS-based methods fall into this category.[1]

  • Inhibitor-based assays: These tests use specific inhibitors to differentiate between different classes of carbapenemases. For instance, EDTA is used to inhibit metallo-β-lactamases (MBLs), and phenylboronic acid (PBA) can inhibit KPC-type carbapenemases.[1][2]

  • Immunochromatographic assays: These are rapid lateral flow tests that use antibodies to detect specific carbapenemase enzymes like KPC, NDM, VIM, IMP, and OXA-48.[1][3]

Q2: Which phenotypic test offers the best sensitivity and specificity?

A2: The performance of each test varies depending on the bacterial species and the type of carbapenemase being detected. There is no single test that is perfect for all situations.[4] Generally, immunochromatographic assays and the Carba NP test are known for high sensitivity and specificity, particularly for the most common carbapenemases.[5][6] However, modifications to the Carbapenem Inactivation Method (CIM), such as the mCIM and zinc-supplemented CIM (zCIM), have also shown excellent performance.[5][7] For instance, the zCIM has demonstrated high sensitivity for detecting rare carbapenemase variants like IMI and GES.[5][7]

Q3: Why is it important to differentiate between carbapenemase classes?

A3: Differentiating between carbapenemase classes (Ambler classes A, B, and D) has significant clinical implications for treatment decisions.[8][9] Newer antibiotic agents may have activity against specific carbapenemase types. For example, ceftazidime-avibactam is effective against KPC (Class A) and OXA-48-like (Class D) producers but not against metallo-β-lactamases (MBLs, Class B).[9][10] Therefore, identifying the carbapenemase class can guide appropriate antimicrobial therapy.

Troubleshooting Guide

Issue 1: False-positive results with AmpC-hyperproducing Enterobacterales.

  • Question: My carbapenemase assay is positive for an Enterobacter cloacae isolate, but molecular testing is negative. What could be the cause?

  • Answer: This is a common issue, particularly with the Modified Hodge Test (MHT) and some versions of the Carbapenem Inactivation Method (CIM).[11][12] High-level expression of AmpC β-lactamases, often combined with porin loss, can lead to weak carbapenem hydrolysis, resulting in a false-positive result.[11][12]

  • Solution: To mitigate this, you can use a modified CIM protocol that includes an AmpC inhibitor, such as the rapid Carbapenem Inactivation Method optimized for AmpC producers (rCIM-A). This method incorporates cloxacillin (B1194729) to inhibit AmpC activity, thereby improving specificity.[11]

Issue 2: Poor sensitivity for OXA-48-like carbapenemases.

  • Question: My Carba NP test is consistently negative for isolates that are later confirmed to be OXA-48 producers. How can I improve detection?

  • Answer: OXA-48-like enzymes often exhibit weak carbapenem-hydrolyzing activity, which can be difficult to detect with some phenotypic assays, including the Carba NP test and MALDI-TOF MS.[8][13]

  • Solution: Several strategies can enhance the detection of OXA-48 producers:

    • Modified Carba NP protocols: Using a modified lysis buffer and adjusting the pH can improve sensitivity.[8] A simplified protocol that uses colonies directly instead of bacterial extracts has also been shown to be more sensitive.[13]

    • MALDI-TOF MS optimization: The addition of bicarbonate to the reaction buffer can enhance the detection of OXA-48-like enzymes by MALDI-TOF MS.[8]

    • Immunochromatographic assays: Lateral flow assays that include antibodies specific for OXA-48 are generally very sensitive and specific for detecting these enzymes.[14]

Issue 3: Difficulty in detecting carbapenemases in Acinetobacter baumannii.

  • Question: The CLSI-recommended mCIM is not working well for my A. baumannii isolates. Is there a better method?

  • Answer: The standard mCIM is not recommended for A. baumannii due to poor performance.[15][16][17] This is often due to the weaker carbapenemase activity of the OXA-type enzymes commonly found in this species.

  • Solution: An optimized Carbapenem Inactivation Method (oCIM) has been developed specifically for A. baumannii.[15][16][18] This method involves modifications to the inoculum size, incubation broth volume, and meropenem (B701) disk incubation time to achieve higher sensitivity (92.94%) and specificity (100.00%).[16][18]

Issue 4: Inconsistent results with the Modified Hodge Test (MHT).

  • Question: I am getting variable and difficult-to-interpret results with the MHT. Should I continue using it?

  • Answer: The MHT is no longer recommended by EUCAST and CLSI due to its limitations in sensitivity and specificity.[3] It has particularly low sensitivity for MBL producers and can yield false-positive results with ESBL or AmpC-producing isolates that have porin loss.[1][12]

  • Solution: It is advisable to switch to more reliable and robust methods such as the mCIM/eCIM, Carba NP test, or immunochromatographic assays for routine carbapenemase detection.[3]

Data Presentation

Table 1: Performance of Various Phenotypic Assays for Carbapenemase Detection in Enterobacterales

AssaySensitivity (%)Specificity (%)Notes
RESIST-4 (ICT) 84.2100Immunochromatographic test.[5][7]
CARBA-5 (ICT) 88.2100Immunochromatographic test.[5][7]
Xpert Carba-R 88.2100Molecular-based assay.[5][7]
β-CARBA (Colorimetric) 73.7100Lower sensitivity for common carbapenemases.[5][7]
zCIM 97.497.7Carbapenem Inactivation Method with zinc. Good for rare variants.[5][7]
mCIM 9799Multicenter study results.[8] May have issues with OXA-23-like enzymes.[14]
Carba NP 84-99100Sensitivity can be variable, especially for OXA-48.[8]
Modified Carba NP 99100Improved sensitivity over the standard Carba NP.[8]
CDT (Combined Disk Test) 9479Low specificity and NPV. Fails to accurately detect IMP.[14]
rCIM-A 84.2699.29Optimized for AmpC hyperproducers.[11]

Table 2: Performance of Phenotypic Assays for Carbapenemase Detection in P. aeruginosa and A. baumannii

OrganismAssaySensitivity (%)Specificity (%)
P. aeruginosa Carba NP 9898
mCIM 9895
Blue Carba 93.6100
A. baumannii Carba NP 19-21100
Modified Carba NP 79Not Specified
oCIM 92.94100

Experimental Protocols

1. Modified Carbapenem Inactivation Method (mCIM)

This protocol is based on the CLSI guidelines.

  • Prepare a 0.5 McFarland suspension of the test isolate in sterile saline.

  • Inoculate a 1 µL loopful of the suspension into a tube containing 2 mL of Tryptic Soy Broth (TSB).

  • Add a 10-µg meropenem disk to the TSB tube.

  • Incubate the tube at 35 ± 2°C for 4 hours.

  • Prepare a 0.5 McFarland suspension of a carbapenem-susceptible E. coli indicator strain (e.g., ATCC 25922).

  • Inoculate a Mueller-Hinton agar (B569324) (MHA) plate with the E. coli indicator strain as for standard disk diffusion testing.

  • Remove the meropenem disk from the TSB tube and place it on the inoculated MHA plate.

  • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Interpretation: An inhibition zone diameter of 6-15 mm is considered positive for carbapenemase production. A zone of ≥19 mm is negative. An intermediate zone of 16-18 mm should be repeated.[3]

2. EDTA-modified Carbapenem Inactivation Method (eCIM)

This test is performed in parallel with the mCIM to detect metallo-β-lactamases (MBLs).

  • Follow steps 1 and 2 of the mCIM protocol.

  • Prepare a second TSB tube and add 20 µL of 0.5 M EDTA.

  • Add a 10-µg meropenem disk to the TSB tube containing EDTA.

  • Proceed with steps 4-8 of the mCIM protocol for both the mCIM and eCIM tubes. Place both disks on the same MHA plate.

  • Interpretation: The eCIM is only interpreted if the mCIM is positive. An increase in the inhibition zone diameter of ≥5 mm for the eCIM disk compared to the mCIM disk indicates the presence of an MBL.[3][8]

3. Carba NP Test (Simplified Protocol)

This protocol is a simplified version for direct use of colonies.[13]

  • Prepare two sets of tubes (A and B) for each isolate.

  • In each tube, add 100 µL of a solution containing phenol (B47542) red and 0.1 mM ZnSO4.

  • In tube B, add 100 µL of a solution containing phenol red, 0.1 mM ZnSO4, and 6 mg/mL imipenem.

  • Using a 1 µL loop, take a full loop of the test isolate from an agar plate and emulsify it in tube A.

  • Take another full loop of the same isolate and emulsify it in tube B.

  • Incubate both tubes at 37°C for a maximum of 2 hours.

  • Interpretation: A color change from red to orange or yellow in tube B, while tube A remains red, indicates a positive result for carbapenemase production.

Visualizations

Experimental_Workflow_mCIM_eCIM cluster_prep Isolate Preparation cluster_mCIM mCIM Tube cluster_eCIM eCIM Tube (for MBL detection) cluster_plating Plating and Incubation cluster_interpretation Result Interpretation start Test Isolate (0.5 McFarland) mCIM_tube 2mL TSB + 1µL Isolate Suspension start->mCIM_tube eCIM_tube 2mL TSB + 20µL EDTA + 1µL Isolate Suspension start->eCIM_tube mCIM_disk Add 10µg Meropenem Disk mCIM_tube->mCIM_disk mCIM_incubate Incubate 4h at 35°C mCIM_disk->mCIM_incubate place_disks Place both disks on MHA plate mCIM_incubate->place_disks eCIM_disk Add 10µg Meropenem Disk eCIM_tube->eCIM_disk eCIM_incubate Incubate 4h at 35°C eCIM_disk->eCIM_incubate eCIM_incubate->place_disks plate_prep Prepare MHA plate with E. coli indicator plate_prep->place_disks plate_incubate Incubate 18-24h at 35°C place_disks->plate_incubate interpret Measure Inhibition Zones plate_incubate->interpret

Caption: Workflow for the mCIM and eCIM assays.

Troubleshooting_Logic cluster_positive Molecular Positive cluster_negative Molecular Negative start Positive Phenotypic Carbapenemase Test check_mol Molecular Test (e.g., PCR) Result? start->check_mol true_positive True Positive: Carbapenemase Producer Confirmed check_mol->true_positive Positive false_positive Potential False Positive check_mol->false_positive Negative check_species Check Bacterial Species and Potential for AmpC Hyperproduction false_positive->check_species ampc Consider AmpC Hyperproduction with Porin Loss check_species->ampc e.g., Enterobacter spp. repeat_assay Repeat with Inhibitor-based Assay (e.g., rCIM-A with cloxacillin) ampc->repeat_assay

Caption: Troubleshooting logic for discordant results.

References

Strategies to address low sensitivity of Carbapenem inactivation methods for certain genotypes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbapenem (B1253116) Inactivation Methods (CIMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the phenotypic detection of carbapenemase-producing organisms, with a particular focus on genotypes known to exhibit low sensitivity.

Frequently Asked Questions (FAQs)

Q1: My Carbapenem Inactivation Method (CIM) is yielding negative results for a suspected carbapenemase-producing isolate. What are the common causes?

A1: Negative results for a true carbapenemase producer can be attributed to several factors, primarily related to the type of carbapenemase and the specific methodology used.

  • Weak Carbapenemase Activity: Certain carbapenemase genotypes, most notably OXA-48-like enzymes, exhibit weak hydrolytic activity against carbapenems.[1][2] This can lead to false-negative results with standard CIM protocols.

  • Suboptimal Incubation Time: The standard 2-hour incubation period for the original CIM may be insufficient for enzymes with slow hydrolysis kinetics.[3][4]

  • Inappropriate Incubation Medium: The use of water as the incubation medium in the original CIM protocol can limit bacterial growth and enzyme expression, contributing to lower sensitivity.[3][5]

  • Low Inoculum: An insufficient amount of bacterial biomass can lead to a lower concentration of the carbapenemase, resulting in incomplete inactivation of the carbapenem disk.

  • Incorrect Bacterial Lysis (for Carba NP test): Incomplete lysis of bacteria can prevent the release of the carbapenemase enzyme, leading to a false-negative result. The Carba NP test relies on changes in pH due to imipenem (B608078) hydrolysis by a bacterial lysate.[6]

Q2: I am working with OXA-48-like producing isolates and observing inconsistent results with the Carba NP test. How can I improve detection?

A2: The Carba NP test is known to have variable sensitivity for OXA-48-like producers, with reported rates ranging from 11% to 100%.[6] To enhance the detection of these weakly hydrolyzing carbapenemases, consider the following strategies:

  • Adopt a "Direct" Protocol: A simplified "CNPt-direct" protocol that uses colonies directly instead of bacterial extracts has shown improved sensitivity (98% vs. 84% for the CLSI method).[6] This method is also more cost-effective as it avoids the use of commercial extraction buffers.[6]

  • Optimize Culture Media: The type of culture medium used for bacterial cultivation can impact the performance of the Carba NP test. Columbia blood agar (B569324) has been shown to yield the highest sensitivity and clarity of results.[7]

  • Increase Incubation Time: While the Carba NP test is designed for rapid results, extending the incubation time beyond the standard 2 hours may improve the detection of weak carbapenemase activity. For OXA-48-like enzymes, positive results may only appear after 30 minutes or more.[8]

Q3: What is the Modified Carbapenem Inactivation Method (mCIM), and how does it improve upon the original CIM?

A3: The Modified Carbapenem Inactivation Method (mCIM) is an enhanced version of the CIM that has been endorsed by the Clinical and Laboratory Standards Institute (CLSI) for its improved sensitivity, particularly for certain carbapenemases.[3][5] The key modifications include:

  • Substitution of Incubation Medium: The mCIM uses tryptic soy broth (TSB) instead of water for the inactivation step.[5] TSB supports bacterial viability and enzyme activity, leading to more robust carbapenem hydrolysis.

  • Extended Incubation Time: The incubation time is extended to a minimum of 4 hours at 35°C.[9] This longer incubation allows for more complete inactivation of the carbapenem by weaker enzymes.

These modifications have demonstrated excellent sensitivity (93% to 100%) and specificity (97% to 100%) for detecting carbapenemase production in Enterobacteriaceae across multiple laboratories.[10]

Troubleshooting Guides

Problem: False-negative results with known OXA-48-like producing Enterobacterales using the mCIM.

Potential Cause Troubleshooting Strategy Expected Outcome
Insufficient enzyme expressionSubculture the isolate on a plate containing a carbapenem disk to induce higher levels of carbapenemase expression before performing the mCIM.[1]Increased carbapenemase production leading to a positive mCIM result.
Suboptimal incubation timeExtend the incubation period of the meropenem (B701) disk in the TSB suspension beyond 4 hours (e.g., up to 6 hours).[11]Enhanced inactivation of the meropenem disk, resulting in a smaller inhibition zone.
Low bacterial inoculumEnsure a dense and fresh bacterial culture is used to prepare the suspension in TSB.A higher concentration of carbapenemase in the suspension, leading to more reliable inactivation.

Problem: Difficulty in differentiating carbapenemase classes (e.g., serine vs. metallo-β-lactamases).

Potential Cause Troubleshooting Strategy Expected Outcome
Standard mCIM does not differentiate classesPerform the EDTA-modified Carbapenem Inactivation Method (eCIM) in conjunction with the mCIM.[3]Inhibition of carbapenemase activity by EDTA in the eCIM indicates the presence of a metallo-β-lactamase (Ambler class B).[3]
Need for broader class differentiationUtilize inhibitor-based disk tests with specific inhibitors such as phenylboronic acid (PBA) for KPC (Class A) and EDTA for MBLs (Class B).[12]A significant increase in the zone of inhibition in the presence of a specific inhibitor suggests the corresponding carbapenemase class.
Requirement for rapid differentiationEmploy commercial lateral flow immunoassays (LFIAs) that can detect and differentiate common carbapenemases like KPC, NDM, VIM, IMP, and OXA-48-like within 15 minutes.[12][13]Rapid and specific identification of the carbapenemase genotype.

Quantitative Data Summary

Table 1: Comparative Sensitivity of Different Carbapenem Inactivation Methods for OXA-48-like Producers.

MethodSensitivity (%)Specificity (%)Reference(s)
Carba NP Test (CLSI)11 - 100High[6]
Carba NP Test (direct)98100[6]
Modified Carba NP (mCNP)Poor for OXA-48-like100[8]
Carbapenem Inactivation Method (CIM)39.2High[14]
Modified CIM (mCIM) - 4h92.3High[14]
in-house CIM (iCIM)100 (for Class D in Enterobacterales)98[15]

Table 2: Performance of the Modified Carbapenem Inactivation Method (mCIM).

Organism GroupSensitivity (%)Specificity (%)Reference(s)
Enterobacteriaceae (multicenter study)93 - 100 (mean 97)97 - 100 (mean 99)[10]
Enterobacteriaceae (validation study)99100[5]
Acinetobacter baumannii (standard mCIM)10100[15]
Acinetobacter baumannii (optimized mCIM)100100[16]
Pseudomonas aeruginosa (standard mCIM)71.4High[15]

Experimental Protocols

Protocol 1: Modified Carbapenem Inactivation Method (mCIM)

Materials:

  • 1 µL or 10 µL inoculation loop

  • Tryptic Soy Broth (TSB)

  • 10-µg meropenem disk

  • Mueller-Hinton agar (MHA) plates

  • Carbapenem-susceptible E. coli ATCC 25922 indicator strain

  • Vortex mixer

  • Incubator at 35°C ± 2°C

Procedure:

  • Prepare a 0.5 McFarland suspension of the E. coli ATCC 25922 indicator strain.

  • Inoculate an MHA plate with the indicator strain as for a standard disk diffusion test.

  • In a tube containing 2 mL of TSB, emulsify a 1 µL loopful of the test organism grown overnight on a blood agar plate. For Pseudomonas aeruginosa, use a 10 µL loopful.

  • Vortex the suspension for 10-15 seconds.

  • Place a 10-µg meropenem disk into the bacterial suspension.

  • Incubate the tube at 35°C ± 2°C for a minimum of 4 hours.

  • After incubation, remove the meropenem disk from the suspension and place it on the MHA plate previously inoculated with the indicator strain.

  • Incubate the MHA plate overnight at 35°C ± 2°C.

  • Interpretation:

    • Positive (Carbapenemase producer): Zone of inhibition diameter of 6–15 mm or the presence of colonies within a 16–18 mm zone.

    • Negative (Not a carbapenemase producer): Zone of inhibition diameter ≥ 19 mm.

    • Indeterminate: Zone of inhibition diameter of 16–18 mm. Repeat the test.[5][9]

Protocol 2: Simplified Carbapenem Inactivation Method (sCIM)

Materials:

  • 10-µg imipenem disk

  • Mueller-Hinton agar (MHA) plates

  • Carbapenem-susceptible E. coli ATCC 25922 indicator strain

  • Incubator at 35°C

Procedure:

  • Prepare a 0.5 McFarland suspension of the E. coli ATCC 25922 indicator strain.

  • Inoculate an MHA plate with the indicator strain as for a standard disk diffusion test.

  • Using a sterile loop, smear the test organism directly onto an imipenem disk.

  • Place the inoculated disk (smear-side down) onto the MHA plate.

  • Incubate the plate at 35°C for 18 hours.

  • Interpretation:

    • Positive: Inhibition zone of 6–20 mm or colonies within a ≤22-mm zone.

    • Negative: Inhibition zone ≥ 26 mm.

    • Indeterminate: Inhibition zone of 23–25 mm.[17]

Visualizations

experimental_workflow_mCIM cluster_prep Preparation cluster_inactivation Inactivation Step cluster_detection Detection Step start Start prep_indicator Prepare 0.5 McFarland E. coli ATCC 25922 start->prep_indicator emulsify Emulsify test organism in 2 mL TSB inoculate_plate Inoculate MHA plate with indicator strain prep_indicator->inoculate_plate place_disk Place disk on inoculated MHA plate inoculate_plate->place_disk add_disk Add 10-µg Meropenem disk emulsify->add_disk incubate_tube Incubate at 35°C for at least 4 hours add_disk->incubate_tube incubate_tube->place_disk incubate_plate Incubate MHA plate overnight at 35°C place_disk->incubate_plate read_results Measure zone of inhibition incubate_plate->read_results

Caption: Workflow of the Modified Carbapenem Inactivation Method (mCIM).

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Negative CIM Result for Suspected Carbapenemase Producer weak_enzyme Weak Enzyme Activity (e.g., OXA-48-like) start->weak_enzyme short_incubation Insufficient Incubation Time start->short_incubation bad_medium Suboptimal Medium (Water) start->bad_medium low_inoculum Low Inoculum start->low_inoculum use_mcim Use mCIM Protocol weak_enzyme->use_mcim addresses use_scim Consider sCIM for simplicity weak_enzyme->use_scim alternative extend_time Extend Incubation Time (>4 hours) short_incubation->extend_time addresses use_tsb Use Tryptic Soy Broth (TSB) bad_medium->use_tsb addresses increase_inoculum Ensure Adequate Inoculum low_inoculum->increase_inoculum addresses

References

Addressing the failure of detection methods for specific Carbapenemase enzymes like IMP-8.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of carbapenemase enzymes. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the detection of specific carbapenemases, with a focus on the IMP-8 variant.

Frequently Asked Questions (FAQs)

Q1: We have a carbapenem-resistant Pseudomonas aeruginosa isolate, but our commercial lateral flow immunoassay (LFA) for IMP was negative. What could be the cause?

A1: False-negative results with lateral flow immunoassays for IMP-type carbapenemases, including IMP-8, can occur due to several factors:

  • Low Enzyme Expression: The expression level of the IMP-8 enzyme in the bacterial isolate may be below the limit of detection for the assay.

  • Antibody Specificity: The monoclonal antibodies used in the LFA may have lower affinity for the specific epitopes of the IMP-8 variant compared to other IMP-type enzymes the assay was designed to detect. Some assays have known limitations in detecting certain IMP variants.[1]

  • Matrix Effects: Components from the bacterial culture or lysis buffer could interfere with the antibody-antigen interaction on the test strip.

  • Incorrect Procedure: Deviation from the manufacturer's instructions, such as using an incorrect inoculum size or reading the results outside the specified time window, can lead to inaccurate results.

Q2: Our laboratory-developed PCR for blaIMP genes failed to produce an amplicon for an isolate we suspect is an IMP-producer. What are the common reasons for this?

A2: PCR failure for blaIMP genes, including blaIMP-8, is a known challenge due to the high genetic diversity of this carbapenemase family. Potential reasons for PCR failure include:

  • Primer Mismatches: The high variability in blaIMP gene sequences can lead to mismatches between your primers and the target DNA, preventing efficient amplification.[2] This is a significant challenge in designing a single PCR assay to detect all blaIMP variants.

  • Suboptimal PCR Conditions: The annealing temperature, MgCl2 concentration, or extension time may not be optimal for the specific blaIMP-8 target sequence.

  • Poor DNA Quality: The presence of PCR inhibitors in the DNA extract or degraded template DNA can prevent amplification.

  • Incorrect Primer Design: If the primers were designed in-house, they might not be specific to the conserved regions of the blaIMP gene family or may be prone to forming secondary structures.

Q3: We are observing inconsistent results for IMP-8 detection between different methods (e.g., phenotypic vs. genotypic). How should we proceed?

A3: Discrepancies between different detection methods are not uncommon. A multi-faceted approach is recommended for resolving these inconsistencies:

  • Review Phenotypic Results: Re-evaluate the results of phenotypic tests like the Modified Hodge Test (MHT) or Carbapenem Inactivation Method (CIM). Ensure that the tests were performed and interpreted correctly.

  • Optimize Molecular Assays: If a PCR-based method was used, consider redesigning primers to target more conserved regions of the blaIMP gene or use a validated multiplex PCR that includes primers for a wide range of blaIMP variants.

  • Use an Alternative Method: If an immunoassay was the primary method, confirm the results with a molecular assay, or vice-versa.

  • DNA Sequencing: For definitive confirmation, sequence the amplicon from a successful PCR or consider whole-genome sequencing of the isolate to identify the specific blaIMP variant and other resistance determinants.

Troubleshooting Guides

Troubleshooting False-Negative Lateral Flow Immunoassay Results for IMP-8
Symptom Possible Cause Recommended Action
No test line appears for a suspected IMP-8 positive isolate. 1. Low enzyme expression.a. Repeat the test with a larger inoculum, ensuring it is within the manufacturer's recommended range. b. Culture the isolate on a medium that may enhance carbapenemase expression and re-test.
2. Antibody does not recognize the IMP-8 variant.a. Consult the manufacturer's package insert for information on the specific IMP variants the kit is validated to detect. b. Confirm the result with a molecular method (PCR).
3. Procedural error.a. Review the manufacturer's protocol and repeat the test, paying close attention to sample preparation, buffer volumes, and incubation times.
Faint or ambiguous test line. 1. Enzyme concentration is near the limit of detection.a. Repeat the test as described above. A consistently faint line may indicate low-level expression.
2. Deterioration of test components.a. Check the expiration date of the kit and ensure it has been stored under the recommended conditions. b. Use a new lot of test kits if available.
Troubleshooting PCR Failures for blaIMP-8 Detection
Symptom Possible Cause Recommended Action
No PCR product is visible on the gel. 1. Primer mismatch with the blaIMP-8 sequence.a. Perform an in-silico analysis (e.g., BLAST) of your primer sequences against known blaIMP-8 sequences to check for mismatches. b. Consider using a different, validated set of primers for blaIMP genes.[3][4]
2. Suboptimal annealing temperature.a. Perform a gradient PCR to determine the optimal annealing temperature for your primers and template.
3. Poor DNA template quality.a. Re-extract the DNA using a reliable method. b. Assess DNA quality and quantity using spectrophotometry or gel electrophoresis.
4. Presence of PCR inhibitors.a. Dilute the DNA template to reduce the concentration of inhibitors. b. Use a DNA polymerase that is more resistant to inhibitors.
Non-specific bands or a smear is observed on the gel. 1. Annealing temperature is too low.a. Increase the annealing temperature in increments of 1-2°C.
2. Primer-dimers have formed.a. Optimize primer concentration.
3. Contamination.a. Use dedicated PCR workstations and filter pipette tips to prevent cross-contamination.

Performance of Carbapenemase Detection Methods for IMP Variants

The following table summarizes the performance of various methods for the detection of IMP-type carbapenemases. Note that performance can vary depending on the specific IMP variant.

Method Assay/Target Sensitivity for IMP (%) Specificity for IMP (%) Notes
Lateral Flow Immunoassay NG-Test CARBA 570.6 - 10094.6 - 100Lower sensitivity reported for some variants like IMP-13 and IMP-14.[2] Some studies report false positives in Acinetobacter baumannii.[1]
RESIST-5 O.K.N.V.I.84.2 - 100100One study reported 100% sensitivity for IMP variants tested.[5] Another reported 84.2% sensitivity.[5]
Molecular Xpert Carba-R44.4Not specifiedHas been reported to not detect blaIMP-8, blaIMP-13, and blaIMP-14.[2]
Phenotypic Modified Hodge Test (MHT)VariableVariableGenerally lower sensitivity for metallo-β-lactamases compared to KPC.
Carbapenem Inactivation Method (CIM)8399One study showed 83% sensitivity for IMP producers.
Carba NP86Not specifiedPerformance can be variable for different carbapenemase families.

Experimental Protocols

Protocol: Modified Hodge Test (MHT)

This test is a phenotypic method for detecting carbapenemase production.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plate

  • 10 µg meropenem (B701) or ertapenem (B1671056) disk

  • E. coli ATCC 25922 (indicator strain)

  • Test isolate

  • Positive control (a known carbapenemase producer)

  • Negative control (a non-carbapenemase producer)

  • Saline or broth

  • 0.5 McFarland standard

Procedure:

  • Prepare a 0.5 McFarland suspension of E. coli ATCC 25922 in saline or broth.

  • Create a 1:10 dilution of the suspension by adding 0.5 mL of the 0.5 McFarland suspension to 4.5 mL of saline or broth.

  • Inoculate an MHA plate with the 1:10 diluted E. coli suspension as you would for a standard disk diffusion test to create a lawn of growth.

  • Allow the plate to dry for 3-5 minutes.

  • Place a 10 µg meropenem or ertapenem disk in the center of the plate.

  • Using a sterile loop or swab, streak the test organism in a straight line from the edge of the disk to the edge of the plate.

  • Repeat step 6 with the positive and negative control strains, creating a cloverleaf pattern.

  • Incubate the plate overnight at 35°C ± 2°C for 16-24 hours.

Interpretation:

  • Positive: A cloverleaf-like indentation of the E. coli ATCC 25922 growing along the test organism's streak within the disk's zone of inhibition.

  • Negative: No enhanced growth of the E. coli ATCC 25922 along the test organism's streak.

Protocol: Carbapenem Inactivation Method (CIM)

This method determines if an isolate produces an enzyme that can inactivate a carbapenem.

Materials:

  • Tryptic Soy Broth (TSB)

  • 10 µg meropenem disk

  • E. coli ATCC 25922 (indicator strain)

  • Test isolate

  • Mueller-Hinton agar (MHA) plate

  • Saline

  • 0.5 McFarland standard

Procedure:

  • Emulsify a 1 µL loopful of the test organism (or a 10 µL loopful for P. aeruginosa and Acinetobacter baumannii) in 2 mL of TSB.

  • Immerse a 10 µg meropenem disk in the bacterial suspension.

  • Incubate the suspension with the disk for at least 4 hours at 35°C.

  • Prepare a 0.5 McFarland suspension of E. coli ATCC 25922 in saline.

  • Inoculate an MHA plate with the E. coli suspension to create a lawn of growth.

  • After the 4-hour incubation, remove the meropenem disk from the bacterial suspension and place it on the MHA plate inoculated with the indicator strain.

  • Incubate the MHA plate overnight at 35°C.

Interpretation:

  • Positive: A zone of inhibition of 6-15 mm, or the presence of pinpoint colonies within a 16-18 mm zone, indicates carbapenemase production.

  • Negative: A zone of inhibition of ≥19 mm indicates no carbapenemase activity.

  • Indeterminate: A zone of 16-18 mm requires retesting.

Protocol: Conventional PCR for blaIMP Genes

This protocol provides a general framework for the detection of blaIMP genes. Primer selection is critical, and the sequences below are examples that have been used to detect a range of blaIMP variants.

Materials:

  • DNA extract from the test isolate

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward and reverse primers for blaIMP

  • Nuclease-free water

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

Example Primer Set:

  • IMP-F: 5'-GGAATAGAGTGGCTTAAYTCTC-3'

  • IMP-R: 5'-GGTTTAAYAAAACAACCACC-3'

(Note: These primers target a conserved region of many, but not all, blaIMP variants. Validation with known positive and negative controls is essential.)

PCR Reaction Mixture (25 µL):

ComponentVolumeFinal Concentration
PCR Master Mix (2x)12.5 µL1x
Forward Primer (10 µM)1 µL0.4 µM
Reverse Primer (10 µM)1 µL0.4 µM
DNA Template2 µL~50-100 ng
Nuclease-free water8.5 µL-

Thermocycler Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation955 minutes1
Denaturation9530 seconds35
Annealing5230 seconds
Extension721 minute
Final Extension725 minutes1
Hold4

Analysis:

  • Analyze the PCR products by agarose gel electrophoresis. The expected amplicon size for the example primers is approximately 232 bp. The presence of a band of the correct size indicates a positive result for a blaIMP-type gene.

Visual Guides

TroubleshootingWorkflow start Start: Carbapenem-Resistant Isolate with Negative IMP LFA Result check_procedure 1. Review LFA Procedure Was the test performed correctly? start->check_procedure repeat_lfa Repeat LFA with correct procedure and appropriate inoculum size. check_procedure->repeat_lfa No lfa_still_neg LFA result still negative? check_procedure->lfa_still_neg Yes repeat_lfa->lfa_still_neg molecular_test 2. Perform Molecular Testing (e.g., PCR for blaIMP) lfa_still_neg->molecular_test Yes end End lfa_still_neg->end No (Positive) pcr_pos PCR Positive for blaIMP? molecular_test->pcr_pos confirm_variant Result: IMP variant present. LFA may lack sensitivity for this variant. Consider sequencing. pcr_pos->confirm_variant Yes pcr_neg PCR Negative for blaIMP pcr_pos->pcr_neg No confirm_variant->end troubleshoot_pcr 3. Troubleshoot PCR - Check DNA quality - Optimize annealing temp. - Use alternative primers pcr_neg->troubleshoot_pcr re_pcr Repeat Optimized PCR troubleshoot_pcr->re_pcr pcr_still_neg PCR still negative? re_pcr->pcr_still_neg pcr_still_neg->confirm_variant No (Positive) other_mechanism Result: Resistance likely due to another carbapenemase (e.g., KPC, NDM) or other mechanisms (e.g., efflux, porin loss). pcr_still_neg->other_mechanism Yes other_mechanism->end

Caption: Troubleshooting workflow for negative IMP LFA results.

ExperimentalWorkflow cluster_0 Phenotypic Detection cluster_1 Confirmatory & Typing cluster_2 Advanced Analysis isolate Isolate with Suspected Carbapenem Resistance phenotypic_screen Screening Test (e.g., mCIM, MHT) isolate->phenotypic_screen phenotypic_result Phenotypic Result phenotypic_screen->phenotypic_result pheno_pos Positive for Carbapenemase Activity phenotypic_result->pheno_pos Positive pheno_neg Negative for Carbapenemase Activity phenotypic_result->pheno_neg Negative lfa Lateral Flow Immunoassay (LFA) (e.g., NG-Test CARBA 5) pheno_pos->lfa molecular Molecular Assay (PCR) for blaIMP, blaKPC, etc. pheno_pos->molecular sequencing DNA Sequencing (Sanger or WGS) pheno_neg->sequencing If high suspicion remains lfa_result LFA Result lfa->lfa_result molecular_result PCR Result molecular->molecular_result imp_detected IMP Detected lfa_result->imp_detected IMP Positive other_cpe Other Carbapenemase Detected lfa_result->other_cpe Other Positive no_cpe No Common Carbapenemase Detected lfa_result->no_cpe Negative molecular_result->sequencing IMP Positive no_cpe->sequencing If clinically indicated final_id Definitive Identification of blaIMP-8 variant and other resistance genes sequencing->final_id

Caption: General experimental workflow for carbapenemase detection.

References

Mitigating the impact of bacterial mucus on Carbapenemase detection accuracy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges posed by bacterial mucus in accurate carbapenemase detection. Researchers, scientists, and drug development professionals can utilize this resource to mitigate the impact of extracellular polymeric substances (EPS) and biofilms on their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are my carbapenemase test results for known mucoid strains, such as Pseudomonas aeruginosa, coming back as false negatives?

A1: Bacterial mucus, primarily composed of extracellular polymeric substances (EPS) like alginate, can act as a physical barrier, preventing the carbapenem (B1253116) antibiotic from reaching the bacterial cells or the carbapenemase enzyme.[1][2] This barrier effect can lead to insufficient hydrolysis of the carbapenem in phenotypic assays like the Carba NP test and the Modified Carbapenem Inactivation Method (mCIM), resulting in a false-negative outcome.[3][4] The high viscosity of the mucoid matrix can also interfere with the proper functioning of immunochromatographic assays by impeding the flow of the sample and reagents.[5]

Q2: Can the overproduction of mucus affect the performance of molecular-based carbapenemase detection assays?

A2: Yes, while less direct than in phenotypic assays, excessive mucus can impact molecular methods. The thick EPS matrix can hinder efficient bacterial lysis, leading to incomplete DNA extraction.[6] This can result in a lower yield of target DNA, potentially causing false-negative results in PCR-based assays, especially if the bacterial load is low.

Q3: What are the primary components of bacterial mucus that interfere with carbapenemase detection?

A3: The primary interfering components are high molecular weight exopolysaccharides (e.g., alginate in P. aeruginosa), extracellular DNA (eDNA), and proteins.[7][8] These molecules create a dense, viscous matrix that entraps the carbapenem antibiotics and inhibits their interaction with the carbapenemase enzymes.

Q4: Are there any simple modifications to standard protocols that can improve results for mucoid isolates?

A4: Yes, a simple modification for the Carba NP test is to use a more concentrated bacterial lysate by increasing the amount of cellular material collected from the culture plate.[2][3] This can sometimes overcome the inhibitory effect of the mucus. For the mCIM test, ensuring a thorough suspension of the mucoid colony in the testing broth is crucial.

Q5: Which carbapenemase detection methods are most susceptible to interference from bacterial mucus?

A5: Phenotypic methods that rely on the hydrolysis of a carbapenem substrate, such as the Carba NP test and the mCIM, are particularly prone to interference.[1][3] Lateral flow immunoassays can also be affected by the physical properties of the mucoid sample.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
False-negative Carba NP test with a known mucoid isolate. Insufficient carbapenem hydrolysis due to the EPS barrier.[4]1. Increase bacterial inoculum: Prepare a more concentrated bacterial lysate.[3] 2. Enzymatic pre-treatment: Treat the bacterial suspension with alginate lyase and/or DNase to break down the EPS matrix. (See Experimental Protocols)
Inconsistent or invalid results with a lateral flow immunoassay. High sample viscosity impeding sample migration up the test strip.[5]1. Sample dilution: Dilute the bacterial suspension in the provided buffer. 2. Enzymatic liquefaction: Treat the sample with enzymes like alginate lyase or DNase to reduce viscosity. (See Experimental Protocols)
Low DNA yield from a mucoid bacterial culture for PCR. Inefficient cell lysis due to the protective EPS matrix.[6]1. Mechanical disruption: Incorporate a bead-beating step during the lysis procedure to physically break down the biofilm.[9] 2. Enzymatic pre-treatment: Incubate the sample with enzymes that degrade the EPS matrix prior to DNA extraction. (See Experimental Protocols)
Difficulty in creating a homogenous bacterial suspension for mCIM. The inherent stickiness and clumping of mucoid strains.1. Vigorous vortexing: Use a vortex mixer at high speed for an extended period. 2. Pipette trituration: Repeatedly aspirate and dispense the suspension through a pipette tip to break up clumps. 3. Enzymatic treatment: A brief incubation with a mucolytic agent can aid in dispersion. (See Experimental Protocols)

Impact of Mucus on Carbapenemase Detection Accuracy

The following table summarizes the reported sensitivity of common carbapenemase detection methods for mucoid and non-mucoid isolates, highlighting the negative impact of mucus.

Detection Method Sensitivity in Non-Mucoid Isolates Sensitivity in Mucoid Isolates Reference
Carba NP Test~95-100%Can drop to ~70% or lower, especially for OXA-48-like producers.[2][3][4]
Modified Carba NP Test>90%Improved sensitivity over standard Carba NP, but can still yield false negatives.[1]
Lateral Flow Immunoassay>98%Generally high, but invalid results can occur with highly viscous samples.[5]

Experimental Protocols

Protocol 1: Enzymatic Pre-treatment of Mucoid Bacterial Colonies for Phenotypic Assays

This protocol describes the use of Alginate Lyase and DNase I to degrade the extracellular matrix of mucoid bacterial colonies prior to performing phenotypic carbapenemase detection tests like the Carba NP or mCIM.

Materials:

  • Alginate Lyase (e.g., from Flavobacterium sp.) solution (1 mg/mL in 20 mM Tris buffer, pH 7.5)

  • DNase I (RNase-free) solution (1 mg/mL in a buffer containing 10 mM Tris-HCl, pH 7.5, 2.5 mM MgCl₂, and 0.5 mM CaCl₂)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile inoculation loops or swabs

  • Phosphate-buffered saline (PBS) or 0.85% NaCl solution

  • Incubator at 37°C

Procedure:

  • Using a sterile loop or swab, collect a large loopful (approximately 10 µL) of the mucoid bacterial colony from an agar (B569324) plate.

  • Suspend the colony in a 1.5 mL microcentrifuge tube containing 200 µL of PBS or saline. Vortex vigorously for 30 seconds to create a suspension, though it may remain clumpy.

  • Add 5 µL of the Alginate Lyase solution and 5 µL of the DNase I solution to the bacterial suspension.

  • Incubate the tube at 37°C for 30 minutes, with intermittent vortexing every 10 minutes. This step aims to liquefy the mucus.

  • Following incubation, vortex the tube for an additional 30 seconds. The suspension should now be visibly less viscous and more homogenous.

  • Proceed with the standard protocol for your chosen carbapenemase detection assay (e.g., Carba NP, mCIM) using the treated bacterial suspension.

Protocol 2: Improving DNA Extraction from Mucoid Bacteria for Molecular Assays

This protocol integrates an enzymatic and mechanical disruption step to enhance the yield and quality of DNA extracted from mucoid bacterial isolates for use in PCR-based carbapenemase gene detection.

Materials:

  • Alginate Lyase solution (1 mg/mL)

  • Lysozyme solution (20 mg/mL)

  • Proteinase K solution (20 mg/mL)

  • Sterile lysis buffer appropriate for your DNA extraction kit

  • Sterile 0.1 mm zirconia/silica beads

  • Sterile 2.0 mL screw-cap microcentrifuge tubes

  • Bead beater/homogenizer

  • Water bath or heat block at 56°C

Procedure:

  • Prepare a dense suspension of the mucoid bacteria in 500 µL of lysis buffer in a 2.0 mL screw-cap tube.

  • Add 10 µL of Alginate Lyase solution and 25 µL of Lysozyme solution to the suspension. Incubate at 37°C for 30 minutes.

  • Add approximately 100 µL of sterile 0.1 mm zirconia/silica beads to the tube.

  • Secure the tube in a bead beater and process at high speed for 2-5 minutes. This step mechanically disrupts the biofilm and bacterial cells.

  • Centrifuge the tube briefly to pellet the beads and debris.

  • Transfer the supernatant to a new sterile microcentrifuge tube.

  • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 56°C for 30-60 minutes to degrade proteins.

  • Proceed with the DNA purification protocol as recommended by your chosen commercial DNA extraction kit.

Visualizing the Problem and Solution

The following diagrams illustrate the challenge posed by bacterial mucus and the workflow for mitigating its impact.

G cluster_problem The Problem: Mucus Interference Carbapenem Carbapenem Antibiotic Mucus Mucus Barrier (EPS) Carbapenem->Mucus Blocked Enzyme Carbapenemase Bacteria Bacterial Cell Mucus->Enzyme Inhibited Interaction

Caption: Bacterial mucus acts as a barrier, preventing carbapenem from reaching the carbapenemase enzyme.

G cluster_workflow Mitigation Workflow Start Mucoid Bacterial Colony Pretreatment Enzymatic Pre-treatment (Alginate Lyase + DNase) Start->Pretreatment Phenotypic Phenotypic Assay (e.g., Carba NP, mCIM) Pretreatment->Phenotypic Molecular Molecular Assay (e.g., PCR) Pretreatment->Molecular Result1 Accurate Carbapenemase Detection Phenotypic->Result1 Result2 Accurate Carbapenemase Gene Detection Molecular->Result2

Caption: Workflow for pre-treating mucoid samples to improve carbapenemase detection accuracy.

G cluster_pathway Logical Pathway for Troubleshooting Start Suspected Carbapenemase Producer (Mucoid Phenotype) InitialTest Standard Carbapenemase Test Start->InitialTest Decision Test Result? InitialTest->Decision Positive Report as Carbapenemase Producer Decision->Positive Positive Negative False-Negative Suspected Decision->Negative Negative Troubleshoot Apply Mucus Mitigation Protocol Negative->Troubleshoot Retest Repeat Carbapenemase Test Troubleshoot->Retest FinalDecision Final Result? Retest->FinalDecision ConfirmPositive Confirm Carbapenemase Producer FinalDecision->ConfirmPositive Positive ConfirmNegative Confirm Carbapenemase Negative FinalDecision->ConfirmNegative Negative

References

Technical Support Center: Enhancing Carbapenemase Detection in Resource-Limited Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the performance of carbapenemase detection in resource-limited settings.

Frequently Asked Questions (FAQs)

Q1: Which carbapenemase detection method is most suitable for a resource-limited setting?

A1: The choice of method depends on a balance of factors including cost, ease of use, required equipment, and the prevalence of specific carbapenemase types in your region. Phenotypic methods like the Modified Hodge Test (MHT), Carba NP test, and the Carbapenem (B1253116) Inactivation Method (CIM) and its variants (mCIM, eCIM) are generally more cost-effective than molecular assays.[1][2] Lateral flow immunoassays also offer a rapid and user-friendly option.

Q2: What are the main classes of carbapenemases I should be aware of?

A2: Carbapenemases are broadly classified into three Ambler classes: Class A (e.g., KPC), Class B (metallo-β-lactamases like NDM, VIM, IMP), and Class D (e.g., OXA-48-like enzymes).[2] Knowing the prevalent class in your area can help in selecting the most appropriate detection method, as some tests have varying sensitivity for different enzyme types.

Q3: Can these phenotypic tests differentiate between different classes of carbapenemases?

A3: Some phenotypic tests can be modified to differentiate between carbapenemase classes. For instance, the addition of EDTA in the eCIM test can help identify metallo-β-lactamases (Class B).[3][4][5] The Carba NP test can also be modified with inhibitors to discriminate between classes.[6] Lateral flow immunoassays are designed to specifically detect and differentiate the most common carbapenemases.[7]

Q4: How critical is quality control in performing these assays?

A4: Quality control is crucial for accurate and reliable results. It is essential to use well-characterized positive and negative control strains for each batch of tests to ensure the reagents and procedures are working correctly.[8][9]

Troubleshooting Guides

Modified Hodge Test (MHT)
Issue Possible Cause(s) Recommended Solution(s)
False-positive results (cloverleaf-like indentation with a non-carbapenemase producer) Production of extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases combined with porin loss.- Confirm results with a more specific test like the Carba NP or mCIM. - Be cautious with interpretation for organisms known to produce high levels of ESBLs or AmpC.
False-negative results (no cloverleaf-like indentation with a known carbapenemase producer) - Weak carbapenemase activity (e.g., some OXA-48-like enzymes). - Poor detection of metallo-β-lactamases (MBLs).- Use a meropenem (B701) or ertapenem (B1671056) disk, as they are generally more sensitive. - Consider using a supplementary test with better sensitivity for MBLs, such as the mCIM/eCIM.
Indistinct or difficult-to-read cloverleaf pattern - Improper inoculum density of the indicator strain or test isolate. - Incorrect streaking technique.- Ensure the E. coli ATCC 25922 indicator strain is diluted to a 0.5 McFarland standard and then further diluted 1:10. - Streak the test isolate in a straight line from the disk to the edge of the plate.
Carba NP Test
Issue Possible Cause(s) Recommended Solution(s)
False-negative results - Weak carbapenemase activity, particularly with OXA-48-like enzymes.[1] - Low levels of enzyme expression. - Inadequate bacterial lysis.- Ensure proper and complete bacterial lysis. - For suspected OXA-48 producers, consider a method with higher sensitivity for this enzyme, like the mCIM. - Use a sufficient inoculum of the test organism.
Subtle or ambiguous color change - Weak carbapenemase activity. - Incorrect pH of the phenol (B47542) red solution.- Always include positive and negative controls for comparison. - Ensure the pH of the phenol red solution is accurately adjusted to 7.8.[6]
Reagents not performing as expected - Improper storage of imipenem (B608078) solution. - Degradation of reagents.- Prepare fresh imipenem solution as it has a short shelf-life. - Store reagents at the recommended temperatures.
Carbapenem Inactivation Method (CIM/mCIM/eCIM)
Issue Possible Cause(s) Recommended Solution(s)
False-positive mCIM results - Contamination of the test broth.- Use aseptic techniques when preparing the bacterial suspension and adding the meropenem disk.
False-negative mCIM results - Weak carbapenemase producers (e.g., some OXA-48-like enzymes).[10] - Insufficient bacterial inoculum.- Ensure a 1 µL loopful of bacteria is used for the inoculum. - For suspected weak producers, a longer incubation time may be considered, but this should be validated in-house.
Difficulty in interpreting eCIM results - Pinpoint colonies within the zone of inhibition. - Incorrect concentration of EDTA.- When reading the eCIM result, ignore pinpoint colonies within the zone of inhibition.[5] - Ensure the correct final concentration of EDTA is used.
Indeterminate mCIM results (zone of 16-18 mm) - May occur with organisms that have other resistance mechanisms in addition to weak carbapenemase production.- Repeat the test. If the result is still indeterminate, consider using an alternative method for confirmation.
Lateral Flow Immunoassays
Issue Possible Cause(s) Recommended Solution(s)
No control line appears - Invalid test. - Insufficient sample volume. - Improper test procedure.- Repeat the test with a new device. - Ensure the correct volume of sample and buffer is added. - Follow the manufacturer's instructions carefully.
False-negative results - Low level of carbapenemase expression. - Presence of a rare carbapenemase variant not detected by the assay's antibodies.- Confirm negative results with a different method if clinical suspicion is high. - Be aware of the specific carbapenemases the assay is designed to detect.
False-positive results - Cross-reactivity with other bacterial components (rare). - Contamination of the sample.- Ensure a pure culture of the test isolate is used. - If unexpected positive results occur, confirm with a molecular method if possible.

Data Presentation: Performance of Phenotypic Carbapenemase Detection Methods

Method Sensitivity (%) Specificity (%) Key Advantages Key Limitations
Modified Hodge Test (MHT) 65-91[1][2]92-100[1][2]Low cost, simple to perform.Low sensitivity for MBLs, potential for false positives with ESBL/AmpC producers.
Carba NP Test 76-92[1][11]100[1][11]Rapid results (within 2 hours), high specificity.Lower sensitivity for OXA-48-like enzymes, requires reagent preparation.
Modified Carbapenem Inactivation Method (mCIM) 68-100[1][2][4]93-100[2][4][10]High sensitivity and specificity, low cost.Longer turnaround time (overnight incubation).
Lateral Flow Immunoassay 98-100[7][12]98-100[7][12]Very rapid results (15 minutes), easy to use and interpret, detects specific enzymes.Higher cost per test compared to other phenotypic methods.

Note: Sensitivity and specificity can vary depending on the specific carbapenemase type and the bacterial species being tested.

Experimental Protocols

Modified Hodge Test (MHT)

Objective: To detect carbapenemase production in Gram-negative bacilli.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plate

  • 10 µg meropenem or ertapenem disk

  • Escherichia coli ATCC 25922 (indicator organism)

  • Test organism and quality control strains (positive and negative)

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Inoculating loop or swab

Procedure: [8][13][14]

  • Prepare a 0.5 McFarland standard suspension of E. coli ATCC 25922.

  • Dilute the suspension 1:10 in sterile saline or broth.

  • Using a swab, uniformly inoculate the surface of an MHA plate with the diluted E. coli suspension.

  • Allow the plate to dry for 3-5 minutes.

  • Place a 10 µg meropenem or ertapenem disk in the center of the MHA plate.

  • Using a sterile inoculating loop, pick 3-5 colonies of the test organism and streak it in a straight line from the edge of the disk to the periphery of the plate.

  • Repeat step 6 for positive and negative control strains, streaking in different directions from the central disk.

  • Incubate the plate at 35°C ± 2°C for 16-24 hours.

Interpretation: [8][13]

  • Positive: A cloverleaf-like indentation of the E. coli lawn along the streak of the test organism.

  • Negative: No enhanced growth of the E. coli lawn along the streak of the test organism.

Carba NP Test

Objective: To rapidly detect carbapenemase production through the hydrolysis of imipenem.

Materials:

  • Phenol red solution (pH 7.8)

  • Imipenem powder

  • 20 mM Tris-HCl lysis buffer

  • Test organism and quality control strains

  • Microcentrifuge tubes

  • Pipettes

Procedure: [6]

  • Label two microcentrifuge tubes for each isolate (A and B).

  • Add 100 µL of 20 mM Tris-HCl lysis buffer to each tube.

  • Inoculate each tube with a 10 µL loopful of the test organism and vortex.

  • Prepare the imipenem solution by adding it to a portion of the phenol red solution.

  • Add 100 µL of the phenol red solution without imipenem to tube A (control).

  • Add 100 µL of the phenol red solution with imipenem to tube B.

  • Incubate both tubes at 37°C for up to 2 hours.

Interpretation: [6]

  • Positive: Tube B turns from red to yellow or orange, while tube A remains red.

  • Negative: Both tubes A and B remain red.

Modified Carbapenem Inactivation Method (mCIM) and EDTA-modified CIM (eCIM)

Objective: To detect carbapenemase production and differentiate metallo-β-lactamases.

Materials:

  • Tryptic Soy Broth (TSB)

  • 10 µg meropenem disks

  • 0.5 M EDTA solution

  • E. coli ATCC 25922

  • MHA plates

  • Test organism and quality control strains

  • Sterile tubes and loops

Procedure: [3][5][15]

  • mCIM: a. Emulsify a 1 µL loopful of the test organism in 2 mL of TSB. b. Place a 10 µg meropenem disk in the bacterial suspension. c. Incubate at 35°C ± 2°C for 4 hours.

  • eCIM (performed in parallel with mCIM): a. Emulsify a 1 µL loopful of the test organism in 2 mL of TSB. b. Add 20 µL of 0.5 M EDTA to the suspension. c. Place a 10 µg meropenem disk in the suspension. d. Incubate at 35°C ± 2°C for 4 hours.

  • Plating: a. Prepare a 0.5 McFarland suspension of E. coli ATCC 25922 and inoculate an MHA plate. b. After the 4-hour incubation, remove the meropenem disks from both the mCIM and eCIM tubes and place them on the inoculated MHA plate. c. Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

Interpretation: [4][5][15]

  • mCIM Positive (Carbapenemase producer): Zone of inhibition diameter is 6-15 mm, or 16-18 mm with pinpoint colonies.

  • mCIM Negative (Not a carbapenemase producer): Zone of inhibition diameter is ≥ 19 mm.

  • eCIM Positive (Metallo-β-lactamase producer): mCIM is positive, and the eCIM zone diameter is ≥ 5 mm larger than the mCIM zone diameter.

Mandatory Visualizations

Experimental_Workflow_MHT cluster_prep Preparation cluster_inoc Inoculation cluster_inc_read Incubation & Reading prep_ecoli Prepare 0.5 McFarland E. coli ATCC 25922 suspension dilute_ecoli Dilute E. coli suspension 1:10 prep_ecoli->dilute_ecoli inoc_plate Inoculate MHA plate with diluted E. coli dilute_ecoli->inoc_plate place_disk Place meropenem/ ertapenem disk inoc_plate->place_disk streak_test Streak test organism and controls place_disk->streak_test incubate Incubate at 35°C for 16-24h streak_test->incubate read_results Observe for cloverleaf pattern incubate->read_results

Caption: Workflow for the Modified Hodge Test (MHT).

Experimental_Workflow_CarbaNP cluster_prep Preparation cluster_reaction Reaction cluster_read Reading prep_reagents Prepare phenol red and imipenem solutions add_reagents Add phenol red +/- imipenem to lysate tubes prep_reagents->add_reagents prep_lysate Prepare bacterial lysate in Tris-HCl buffer prep_lysate->add_reagents incubate Incubate at 37°C for up to 2h add_reagents->incubate read_color Observe color change (Red to Yellow/Orange) incubate->read_color

Caption: Workflow for the Carba NP Test.

Experimental_Workflow_mCIM_eCIM cluster_mCIM mCIM cluster_eCIM eCIM cluster_plating Plating and Incubation cluster_interpretation Interpretation prep_mCIM Emulsify isolate in TSB add_disk_mCIM Add meropenem disk prep_mCIM->add_disk_mCIM incubate_mCIM Incubate at 35°C for 4h add_disk_mCIM->incubate_mCIM place_disks Place mCIM and eCIM disks on MHA plate incubate_mCIM->place_disks prep_eCIM Emulsify isolate in TSB + EDTA add_disk_eCIM Add meropenem disk prep_eCIM->add_disk_eCIM incubate_eCIM Incubate at 35°C for 4h add_disk_eCIM->incubate_eCIM incubate_eCIM->place_disks inoc_ecoli Inoculate MHA plate with E. coli ATCC 25922 inoc_ecoli->place_disks incubate_plate Incubate at 35°C for 18-24h place_disks->incubate_plate measure_zones Measure zones of inhibition incubate_plate->measure_zones interpret_results Interpret mCIM and eCIM results measure_zones->interpret_results start start->prep_mCIM start->prep_eCIM

Caption: Workflow for the mCIM and eCIM Tests.

References

Troubleshooting false-negative results in Carbapenemase detection assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbapenemase Detection Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding false-negative results in carbapenemase detection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific problems you may encounter during your experiments.

General Issues

Q1: My carbapenemase assay is negative, but I suspect the isolate is a carbapenemase producer. What are the common reasons for false-negative results?

A1: False-negative results in carbapenemase detection assays can arise from several factors:

  • Weak Carbapenemase Activity: Some carbapenemases, particularly OXA-48-like enzymes, exhibit weak hydrolysis of carbapenems, which may not be detected by all phenotypic assays.[1][2][3]

  • Low Levels of Enzyme Expression: The expression of carbapenemase genes can be low in some isolates, leading to insufficient enzyme levels for detection.[4]

  • Mucoid Colonies: The presence of a thick polysaccharide capsule in mucoid isolates can interfere with the release of the enzyme or the diffusion of the substrate, leading to false-negative results in some tests like the Carba NP test.[2][3][5]

  • Inadequate Inoculum: Using an insufficient amount of bacterial biomass can lead to a false-negative result as the concentration of the carbapenemase may be below the limit of detection for the assay. Conversely, an excessive inoculum can sometimes lead to false-positive results in certain assays.[6][7]

  • Suboptimal Assay Conditions: Factors such as incubation time, temperature, and the specific carbapenem (B1253116) substrate used can influence the outcome of the assay. For instance, some OXA-48 producers may require a longer incubation time to show a positive result in the modified Carba NP test.[8]

  • Assay Limitations: Not all assays are capable of detecting all types of carbapenemases. For example, some assays may not be optimized for detecting OXA-type carbapenemases.[4][9]

Specific Assay Troubleshooting

Q2: I am using the Modified Carbapenem Inactivation Method (mCIM) and obtained a negative result, but I still suspect carbapenemase production. What could be the issue?

A2: While the mCIM test generally has high sensitivity and specificity, false negatives can occur.[10] Here are some troubleshooting steps:

  • Hypermucoviscous Isolates: Highly mucoid strains, such as some Klebsiella pneumoniae isolates, may be difficult to suspend properly in the broth, leading to a false-negative result.[5] Ensure the bacterial suspension is as homogeneous as possible.

  • Weak Carbapenemases: The mCIM test may be less reliable for detecting weak carbapenemases like some OXA-type enzymes.[4][9]

  • Incorrect Incubation Time: Ensure the meropenem (B701) disk is incubated in the bacterial suspension for the recommended duration (typically 4 hours) to allow for sufficient carbapenem hydrolysis.[1][11]

  • Coproduction of Serine and Metallo-Carbapenemases: In rare cases, the coproduction of both enzyme classes can lead to false-negative results in the eCIM portion of the test, which is used to differentiate between them.[1]

Q3: My Carba NP test is negative, but the isolate is resistant to carbapenems. Why might this be?

A3: The Carba NP test is known to have limitations, particularly with certain carbapenemase types.

  • Poor Detection of OXA-48-like Enzymes: The Carba NP test has notoriously low sensitivity for OXA-48 and related enzymes due to their weak carbapenem-hydrolyzing activity.[1][2][3][9] If you suspect an OXA-48 producer, consider using a different method with higher sensitivity for this enzyme class, such as some immunochromatographic assays or molecular tests.

  • Mucoid Strains: As mentioned, mucoid colonies can prevent the release of the enzyme, leading to false negatives.[2][3] A modified protocol with a more robust cell lysis step might improve detection in these cases.

  • Subjective Interpretation: The color change in the Carba NP test can sometimes be subtle and lead to subjective interpretation, especially with weak carbapenemase producers.[1][2]

Q4: I am seeing inconsistent results with immunochromatographic (lateral flow) assays. What could be causing this?

A4: Lateral flow assays are generally rapid and easy to use, but false negatives can still occur.

  • Assay Target Limitations: Ensure the specific lateral flow assay you are using is designed to detect the carbapenemase you suspect. These assays target specific, known carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48). Novel or rare carbapenemases will not be detected.[12]

  • Low Enzyme Concentration: Similar to other assays, a low concentration of the target carbapenemase in the bacterial lysate can result in a signal below the limit of detection.

  • Impact of Bacterial Mucus: The presence of excessive mucus in the sample can interfere with the migration of the sample along the test strip, potentially leading to a false-negative result.[13]

Quantitative Data Summary

The performance of various phenotypic carbapenemase detection methods can vary significantly depending on the carbapenemase type. The following tables summarize the sensitivity and specificity of several common assays as reported in the literature.

Table 1: Performance of Different Phenotypic Assays for Carbapenemase Detection

AssaySensitivity (%)Specificity (%)Notes
Modified Hodge Test (MHT) 90.7 - 93.9492.1 - 100Can produce false-positive results with isolates overproducing AmpC β-lactamases or ESBLs.[14][15] Poor sensitivity for metallo-β-lactamase producers.[16]
Modified Carbapenem Inactivation Method (mCIM) 96.86 - 10094.87 - 100May have issues with OXA-23-like carbapenemases.[4][9][10][15]
Carba NP Test 72.5 - 91.93100Low sensitivity for OXA-48-like enzymes.[2][9] False negatives can occur with mucoid isolates.[2][3]
Rapidec Carba NP 91.93 - 94100Also shows low efficiency in detecting OXA-48-like enzymes.[1][9]
NG-Test CARBA 5 (Lateral Flow) 63.2 - 96.798 - 100Sensitivity can be lower for non-fermenters like A. baumannii and P. aeruginosa.[13][17]

Experimental Protocols

Method 1: Modified Carbapenem Inactivation Method (mCIM)

This method detects carbapenemase activity by measuring the inactivation of a meropenem disk after incubation with a bacterial suspension.

Materials:

  • Tryptic Soy Broth (TSB)

  • 10 µg meropenem disks

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Susceptible E. coli indicator strain (e.g., ATCC 25922)

  • Test organism grown on an agar plate

Procedure:

  • Prepare a 0.5 McFarland suspension of the susceptible E. coli indicator strain in sterile saline.

  • Inoculate a fresh MHA plate with the E. coli suspension to create a lawn of growth.

  • Emulsify a 1 µL loopful of the test organism in 2 mL of TSB. For Pseudomonas aeruginosa, use a 10 µL loopful.[11]

  • Add a 10 µg meropenem disk to the TSB tube containing the test organism. Ensure the disk is fully immersed.[11]

  • Incubate the TSB tube at 35-37°C for a minimum of 4 hours.[11]

  • After incubation, remove the meropenem disk from the TSB and place it on the MHA plate previously inoculated with the E. coli indicator strain.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Interpretation:

    • Positive (Carbapenemase producer): Zone of inhibition diameter of 6-15 mm, or the presence of pinpoint colonies within a 16-18 mm zone.[18]

    • Negative (No carbapenemase production): Zone of inhibition diameter ≥ 19 mm.[18]

    • Indeterminate: Zone of inhibition diameter of 16-18 mm.[18]

Method 2: Carba NP Test (Simplified Protocol)

This biochemical test detects the hydrolysis of imipenem (B608078) through a pH change indicated by phenol (B47542) red.

Materials:

  • Solution A: 2 mL of sterile water containing phenol red and 0.1 mM ZnSO₄.

  • Solution B: Solution A supplemented with 6 mg/mL of imipenem monohydrate.

  • Test tubes or microplate wells.

  • Test organism grown on an agar plate.

Procedure:

  • In two separate tubes, add 100 µL of Solution A.

  • In one tube, add a 10 µL loopful of the test organism. This is the test tube.

  • In the other tube, add a 10 µL loopful of the test organism and then add 100 µL of Solution B. This is the control tube.

  • Incubate both tubes at 35-37°C for a maximum of 2 hours.

  • Interpretation:

    • Positive (Carbapenemase producer): The test tube (with imipenem) changes color from red to yellow or orange, while the control tube remains red.

    • Negative (No carbapenemase production): Both tubes remain red.

Visual Troubleshooting Guides

The following diagrams illustrate common troubleshooting workflows and the underlying logic for interpreting carbapenemase assay results.

False_Negative_Workflow start Negative Carbapenemase Assay Result (but clinical suspicion remains) check_assay Was the appropriate assay used for the suspected carbapenemase type? start->check_assay check_protocol Was the experimental protocol followed correctly? check_assay->check_protocol Yes select_alt_assay Select an alternative assay with higher sensitivity for the suspected enzyme (e.g., molecular test for OXA-48) check_assay->select_alt_assay No check_strain Does the isolate have characteristics known to cause false negatives (e.g., mucoid)? check_protocol->check_strain Yes repeat_assay Repeat the assay, paying close attention to critical steps (e.g., inoculum size, incubation time) check_protocol->repeat_assay No modify_protocol Modify the protocol to address the issue (e.g., enhanced cell lysis for mucoid strains) check_strain->modify_protocol Yes molecular_confirmation Consider molecular confirmation (e.g., PCR, sequencing) check_strain->molecular_confirmation No select_alt_assay->molecular_confirmation repeat_assay->molecular_confirmation modify_protocol->molecular_confirmation

Caption: Troubleshooting workflow for false-negative carbapenemase assay results.

mCIM_eCIM_Interpretation start Perform mCIM Test mcim_result mCIM Result? start->mcim_result positive_mcim Positive (Zone 6-15mm or pinpoint colonies) mcim_result->positive_mcim Positive negative_mcim Negative (Zone >= 19mm) mcim_result->negative_mcim Negative indeterminate_mcim Indeterminate (Zone 16-18mm) mcim_result->indeterminate_mcim Indeterminate perform_ecim Perform eCIM Test positive_mcim->perform_ecim report_negative Report as Carbapenemase Negative negative_mcim->report_negative retest Retest or use alternative method indeterminate_mcim->retest ecim_result eCIM Zone Diameter vs. mCIM Zone Diameter? perform_ecim->ecim_result mbl_positive Metallo-β-lactamase (MBL) (eCIM zone >= 5mm larger than mCIM) ecim_result->mbl_positive >= 5mm increase mbl_negative Serine Carbapenemase (eCIM zone < 5mm larger than mCIM) ecim_result->mbl_negative < 5mm increase

References

Refinement of diagnostic algorithms for accurate identification of Carbapenemase producers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in the accurate identification of Carbapenemase-producing organisms (CPOs).

Troubleshooting Guides

This section addresses specific issues that may arise during the execution of common phenotypic tests for carbapenemase detection.

Carba NP Test & Its Derivatives (e.g., RAPIDEC® CARBA NP)

Issue 1: Faint or Ambiguous Color Change.

  • Possible Cause: Low level of carbapenemase production, particularly by OXA-48-like enzymes.[1]

  • Troubleshooting Steps:

    • Ensure the bacterial inoculum is taken from a fresh (18-24 hour) culture.

    • Verify the pH of the phenol (B47542) red solution is adjusted to 7.8.[2]

    • Increase the incubation time up to 2 hours, checking for a color change at regular intervals.[2][3]

    • Repeat the test using a heavier inoculum.

    • Consider using a more sensitive method for OXA-48 detection if this enzyme family is suspected.

Issue 2: False-Positive Results.

  • Possible Cause: Overproduction of certain AmpC β-lactamases, like in some Enterobacter cloacae complex isolates, can lead to weak carbapenem (B1253116) hydrolysis.[4][5]

  • Troubleshooting Steps:

    • Correlate the Carba NP result with the isolate's antibiogram. Non-carbapenemase-producing, AmpC-hyperproducing isolates are often resistant to third-generation cephalosporins but may show intermediate susceptibility to carbapenems.

    • Perform a molecular test to confirm the absence of a known carbapenemase gene.

    • Consider the species identity, as this phenomenon is more described in the Enterobacter cloacae complex.

Issue 3: False-Negative Results.

  • Possible Cause:

    • Weak carbapenemase activity (e.g., some OXA-48 variants).[1]

    • Mucoid isolates may interfere with the test.[6]

    • Improper test procedure, such as incorrect inoculum size or reagent preparation.[7]

  • Troubleshooting Steps:

    • Ensure all reagents are prepared fresh and according to the protocol.

    • For mucoid colonies, carefully select a non-mucoid portion of the colony for testing if possible.

    • Confirm negative results for isolates with a high suspicion of carbapenemase production (e.g., resistant to multiple carbapenems) with a genotypic method.

Modified Carbapenem Inactivation Method (mCIM) / EDTA-mCIM (eCIM)

Issue 1: Indeterminate Zone of Inhibition (16-18 mm). [6]

  • Possible Cause:

    • Weak carbapenemase activity.

    • Presence of other resistance mechanisms (e.g., ESBL with porin loss) causing some reduction in meropenem (B701) activity without true carbapenemase production.

  • Troubleshooting Steps:

    • Repeat the test, ensuring the inoculum of the test isolate in the meropenem solution is a full 10 µL loopful.[6]

    • Ensure the indicator strain (E. coli ATCC 25922) is freshly prepared and at the correct turbidity (0.5 McFarland).

    • Perform an eCIM to check for metallo-β-lactamase (MBL) activity, which can sometimes yield clearer results.

    • Confirm with a molecular method.

Issue 2: False-Positive Results with eCIM for MBLs.

  • Possible Cause: Some OXA-type carbapenemases can be inhibited by EDTA, leading to a misclassification as an MBL.[6]

  • Troubleshooting Steps:

    • Correlate with other phenotypic tests. OXA-48-like producers are typically resistant to temocillin.

    • Use a combination disk test with specific inhibitors (e.g., boronic acid for KPC, dipicolinic acid for MBLs) for better differentiation.

    • Molecular characterization is the gold standard for definitive classification.

Modified Hodge Test (MHT)

Issue 1: False-Positive Results.

  • Possible Cause: High-level production of Extended-Spectrum β-Lactamases (ESBLs) or AmpC β-lactamases, especially when combined with porin loss, can lead to a "cloverleaf" indentation without the presence of a true carbapenemase.[3][8][9][10]

  • Troubleshooting Steps:

    • The MHT is no longer recommended by the CLSI for routine carbapenemase detection due to its low specificity.[11][12]

    • Use more specific phenotypic tests like the mCIM or Carba NP test.

    • Confirm all positive MHT results with a molecular method.

Issue 2: False-Negative Results.

  • Possible Cause: The MHT has low sensitivity for detecting metallo-β-lactamases (MBLs) like NDM and VIM.[3][13]

  • Troubleshooting Steps:

    • Given its poor sensitivity for certain carbapenemase classes, the MHT should not be solely relied upon to rule out carbapenemase production.[13]

    • If an MBL is suspected based on the resistance profile, use a method specifically designed to detect MBLs, such as the eCIM or a combination disk test with an MBL inhibitor (e.g., EDTA, dipicolinic acid).

Frequently Asked Questions (FAQs)

Q1: Which phenotypic test is the best for routine screening?

A: Both the Carba NP test and the Modified Carbapenem Inactivation Method (mCIM) are recommended by the CLSI for detecting carbapenemase production in Enterobacterales.[14] The mCIM is also endorsed for Pseudomonas aeruginosa.[6] The choice may depend on laboratory workflow and cost. The Carba NP test is generally faster (results within 2 hours), while the mCIM is an overnight test but is often considered easier to interpret and less prone to certain interferences.[3][6]

Q2: My isolate is resistant to carbapenems, but all my phenotypic carbapenemase tests are negative. What could be the reason?

A: Carbapenem resistance can be mediated by mechanisms other than carbapenemase production. The most common alternative mechanism is the combination of an outer membrane porin loss with the production of an AmpC β-lactamase or an ESBL.[4][11] This combination reduces the influx of carbapenems into the bacterial cell and allows other β-lactamases to hydrolyze the drug more effectively.

Q3: When should I use a genotypic (molecular) test?

A: Genotypic tests, such as PCR, are considered the gold standard and should be used for:

  • Confirmation: To confirm positive results from phenotypic screening tests.[15]

  • Discrepant Results: When phenotypic tests are negative but there is a high clinical suspicion of a CPO.

  • Epidemiological Surveillance: To track the spread of specific carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48).[15]

  • Rapid Detection: Some molecular assays can provide results in under 3 hours, which is crucial for infection control and guiding therapy.[15]

Q4: Can a single test detect and differentiate all types of carbapenemases?

A: No single phenotypic test can reliably detect and differentiate all carbapenemase classes. However, some methods can provide clues to the carbapenemase type. For example:

  • The eCIM uses EDTA to differentiate between serine carbapenemases (like KPC and OXA-48) and metallo-β-lactamases (like NDM, VIM, IMP).[7]

  • Combination disk tests use different inhibitors (e.g., phenylboronic acid for KPC, EDTA for MBLs) placed on separate disks to suggest the enzyme class.[1]

  • The Carba NP II test is a biochemical assay designed to discriminate between class A, B, and D carbapenemases using inhibitors like tazobactam (B1681243) and EDTA.[2][16][17] For definitive identification of the carbapenemase gene, molecular methods are required.

Q5: What are the most common carbapenemase gene families I should be aware of?

A: The five most clinically significant and widespread carbapenemase families are:

  • KPC (Klebsiella pneumoniae carbapenemase) - Class A

  • NDM (New Delhi metallo-β-lactamase) - Class B

  • VIM (Verona integron-encoded metallo-β-lactamase) - Class B

  • IMP (Imipenemase) - Class B

  • OXA-48 -like (Oxacillinase) - Class D[18][19]

Data Presentation

Table 1: Performance of Phenotypic Tests for Carbapenemase Detection in Enterobacterales

Test MethodSensitivitySpecificityKey AdvantagesKey Limitations
Carba NP Test 94.4% - 100%[1]100%[1]Rapid results (<2 hours), low cost.[3][20]Lower sensitivity for some OXA-48 variants; potential for false positives with some AmpC producers.[1][4]
RAPIDEC® CARBA NP 99%[20]100%[20]Commercial kit, standardized procedure.Same limitations as the in-house Carba NP test.
mCIM >95%[15]>95%[15]High sensitivity and specificity, CLSI-endorsed.[6][15]Overnight incubation required.
Modified Hodge Test (MHT) 43% - 88% (variable)[3][15]Low (variable)Inexpensive.No longer recommended due to low sensitivity for MBLs and high rate of false positives.[3][8][12]
Combination Disk Test (CDT) ~94%[15]HighCan help differentiate carbapenemase classes.[1]Interpretation can be complex; performance varies by inhibitor and carbapenem used.

Table 2: Performance of Phenotypic Tests for Carbapenemase Detection in Pseudomonas aeruginosa

Test MethodSensitivitySpecificityNotes
Carba NP Test 94.7% - 98%[6][7]90.6% - 98%[6][7]CLSI-recommended for P. aeruginosa.[21]
mCIM 85% - 93.6%[7]96.8%[7]CLSI-endorsed for P. aeruginosa.[6] Performance can vary for different MBLs.
Blue Carba Test 93.6%[7]100%[7]May fail to detect most class B (MBL) carbapenemases.[7]

Experimental Protocols

Protocol 1: Modified Carbapenem Inactivation Method (mCIM)
  • Principle: This test determines if a bacterial isolate produces enzymes that can inactivate a carbapenem antibiotic (meropenem). The inactivation is assessed by measuring the subsequent ability of the meropenem to inhibit the growth of a susceptible indicator strain.[6][21]

  • Materials:

    • Test isolate (pure, 18-24h culture).

    • Meropenem (10 µg) disk.

    • Tryptic Soy Broth (TSB) in a 2 mL tube.

    • E. coli ATCC 25922 (indicator strain).

    • Mueller-Hinton Agar (MHA) plate.

    • 1 µL and 10 µL sterile inoculation loops.

  • Procedure:

    • Prepare a 0.5 McFarland suspension of the E. coli ATCC 25922 indicator strain.

    • Using a sterile swab, inoculate the entire surface of the MHA plate with the indicator strain suspension to create a lawn of growth.

    • In the 2 mL TSB tube, emulsify a 1 µL loopful of the test organism.

    • Aseptically add one 10 µg meropenem disk to the inoculated TSB tube. Ensure the disk is fully submerged.

    • Incubate the tube at 35°C for 4 hours.[21]

    • After incubation, remove the meropenem disk from the TSB and place it onto the MHA plate previously inoculated with the indicator strain.

    • Incubate the MHA plate overnight at 35°C.

  • Interpretation:

    • Positive (Carbapenemase Producer): Zone of inhibition diameter is 6-15 mm, or the presence of pinpoint colonies within a 16-18 mm zone. This indicates the meropenem was inactivated.

    • Negative (Not a Carbapenemase Producer): Zone of inhibition diameter is ≥19 mm. The meropenem was not inactivated.

    • Indeterminate: Zone of inhibition diameter is 16-18 mm. The test should be repeated.[6]

Protocol 2: Carba NP Test (Biochemical)
  • Principle: This test detects the hydrolysis of the β-lactam ring of a carbapenem (imipenem) by carbapenemases. This hydrolysis produces an acidic compound, which lowers the pH of the medium, causing a color change in the pH indicator, phenol red.[1][3][6][16]

  • Materials:

    • Test isolate (pure, 18-24h culture).

    • Phenol red solution (pH adjusted to 7.8).[2]

    • Imipenem-cilastatin powder.

    • 0.5 M EDTA solution (for Carba NP II to detect MBLs).

    • Tazobactam solution (for Carba NP II to detect Class A).

    • Sterile microcentrifuge tubes or a 96-well plate.

  • Procedure:

    • Prepare the test solution: a solution of phenol red containing ZnSO₄.

    • Prepare a second solution identical to the first, but also containing imipenem (B608078) powder.

    • Aliquot the two solutions into separate wells or tubes.

    • Create a heavy suspension of the test bacteria in a lysis buffer.

    • Add an equal volume of the bacterial lysate to both the imipenem-containing solution and the control solution without imipenem.

    • Incubate at 37°C for a maximum of 2 hours.[2]

  • Interpretation:

    • Positive (Carbapenemase Producer): The solution containing imipenem changes color from red to yellow or orange. The control solution remains red.[2]

    • Negative (Not a Carbapenemase Producer): Both solutions remain red.

    • Invalid: The control solution (without imipenem) turns yellow, indicating the bacterium is a strong acid producer from other metabolic pathways.

Visualizations

Diagnostic_Workflow cluster_screening Step 1: Initial Screening cluster_phenotypic Step 2: Phenotypic Confirmation cluster_molecular Step 3: Genotypic Characterization cluster_results Step 4: Reporting Screen Isolate with reduced susceptibility to a carbapenem (e.g., Meropenem MIC > 0.125 mg/L per EUCAST) Pheno_Test Perform Phenotypic Test (mCIM or Carba NP) Screen->Pheno_Test Suspicious Isolate Molecular_Test Molecular Test (PCR) for blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48 Pheno_Test->Molecular_Test Positive Result Non_CPO Carbapenemase Not Detected (Resistance likely due to other mechanisms) Pheno_Test->Non_CPO Negative Result CPO Carbapenemase Producer Detected Molecular_Test->CPO Gene Detected Report_CPO Report as CPO. Implement infection control. CPO->Report_CPO

Caption: Diagnostic workflow for identifying Carbapenemase Producers.

eCIM_Principle cluster_mCIM mCIM Test cluster_eCIM eCIM Test cluster_interpretation mCIM_Incubate Incubate Test Isolate with Meropenem Disk mCIM_Result Plate Disk on E. coli Lawn mCIM_Incubate->mCIM_Result Result_Node Compare Zone Sizes mCIM_Result->Result_Node eCIM_Incubate Incubate Test Isolate with Meropenem Disk + EDTA eCIM_Result Plate Disk on E. coli Lawn eCIM_Incubate->eCIM_Result eCIM_Result->Result_Node Serine_Carbapenemase Serine Carbapenemase (KPC, OXA-48) Result_Node->Serine_Carbapenemase mCIM: Positive eCIM: Positive MBL Metallo-β-Lactamase (NDM, VIM, IMP) Result_Node->MBL mCIM: Positive eCIM: Negative (EDTA restores activity) No_Carbapenemase No Carbapenemase Result_Node->No_Carbapenemase mCIM: Negative eCIM: Negative

Caption: Logical relationship for interpreting mCIM and eCIM results.

References

Improving the stability and solubility of newly synthesized Carbapenem compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with newly synthesized carbapenem (B1253116) compounds. The following sections offer practical solutions to common experimental challenges, detailed experimental protocols, and quantitative data to aid in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with carbapenem compounds.

Issue 1: My carbapenem compound is degrading rapidly in aqueous solution. How can I improve its stability?

  • Answer: The primary degradation pathway for carbapenems in aqueous solution is the hydrolysis of the β-lactam ring.[1] This process is significantly influenced by pH, temperature, and buffer composition.[1][2]

    • pH Optimization: The stability of carbapenems is highly pH-dependent. For instance, imipenem's decomposition rates are accounted for by its initial reactions as a function of pH.[3] While the optimal pH can vary between carbapenem analogues, a pH around 6.0 has been reported as optimal for the stability of some carbapenems, such as meropenem (B701).[2] However, other studies suggest that for meropenem in citrate (B86180) buffer, the slowest degradation occurs around pH 7.[2] It is crucial to experimentally determine the optimal pH for your specific compound.

    • Buffer Selection: The choice of buffer can also impact stability. Some buffers can catalyze degradation.[1] For meropenem, degradation may be more pronounced in phosphate (B84403) buffers compared to citrate buffers or unbuffered solutions.[2]

    • Temperature Control: Elevated temperatures accelerate degradation. Whenever possible, prepare and store carbapenem solutions at reduced temperatures (e.g., 4°C) and for the shortest duration possible.[4][5] For long-term storage, lyophilized powders stored at -20°C are recommended.[6]

    • Concentration Effects: Higher concentrations of carbapenems can sometimes lead to increased degradation rates.[2]

Issue 2: I am struggling to dissolve my new carbapenem compound for in vitro assays. What strategies can I use to improve its solubility?

  • Answer: Poor aqueous solubility is a common challenge with complex organic molecules. Several formulation strategies can be employed to enhance the solubility of your carbapenem compound.

    • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of poorly soluble drugs.[7] For example, the solubility of meropenem hydrate (B1144303) in DMSO and dimethylformamide is approximately 30 mg/mL, which is significantly higher than its solubility in PBS (pH 7.2) of about 5 mg/mL.[6] Methanol has also been used as a co-solvent to increase the yield of reactions involving carbapenems in aqueous buffers.[8][9][10] When using co-solvents, it is essential to ensure the final concentration of the organic solvent is low enough to not interfere with the biological assay.[6]

    • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[11][12][13] The formation of a complex between a carbapenem analog, tebipenem (B1682724) pivoxil, and β-cyclodextrin has been shown to enhance its aqueous solubility.[11] Similarly, complexation with β-cyclodextrin has been reported to improve the stability and bactericidal potency of meropenem.[14]

    • Amorphous Solid Dispersions (ASDs): Converting a crystalline drug to an amorphous state, dispersed within a polymer matrix, can dramatically improve its dissolution rate and apparent solubility.[15][16] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[15][17][18]

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility. The emulsification-solvent evaporation technique is one method to prepare nanosuspensions.[19]

Issue 3: My experimental results for stability and solubility are not consistent. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to experimental setup and execution.

    • Precise pH Control: As carbapenem stability is highly sensitive to pH, even small variations in buffer preparation can lead to different degradation rates. Always use a calibrated pH meter and ensure your buffers have sufficient buffering capacity.[20]

    • Accurate Temperature Maintenance: Degradation is temperature-sensitive. Use calibrated temperature-controlled equipment (water baths, incubators) for your stability studies.

    • Validated Analytical Method: Ensure you are using a validated, stability-indicating analytical method, such as HPLC, that can separate the intact drug from its degradation products.[21][22][23][24]

    • Consistent Material Source and Handling: Variations in the purity or physical form (e.g., crystalline vs. amorphous) of your carbapenem compound can affect both solubility and stability. Document the source and batch of your compound and handle it consistently.

    • Control of Atmospheric Conditions: For solid-state stability, humidity and oxygen can play a role in degradation. Store samples in a controlled environment, such as a desiccator with an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a typical degradation pathway for carbapenems?

A1: The most common degradation pathway for carbapenems is the hydrolysis of the β-lactam ring.[1] This bicyclic ring system is strained and susceptible to nucleophilic attack, leading to the opening of the ring and loss of antibacterial activity. This hydrolysis can be catalyzed by acids, bases, or enzymes such as β-lactamases.[1][25][26] For imipenem (B608078), in weakly acidic solutions, degradation can be initiated by an intermolecular carboxyl group attacking the β-lactam group, leading to oligomerization. In weakly alkaline solutions, an intermolecular reaction between the β-lactam and formimidoyl groups can occur.[3]

Q2: How can I quantitatively measure the stability of my carbapenem compound?

A2: A stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach for quantifying carbapenem stability. This method should be able to separate the parent carbapenem from all potential degradation products. The concentration of the carbapenem is monitored over time under specific conditions (e.g., temperature, pH), and the degradation rate can be determined by plotting the concentration versus time.

Q3: What are some common solvents and their approximate solubility for carbapenems?

A3: The solubility of carbapenems varies depending on the specific analogue and the solvent. Here are some reported solubility values for meropenem:

SolventApproximate Solubility
WaterSparingly soluble[4]
PBS (pH 7.2)~5 mg/mL[6]
DMSO~30 mg/mL[6]
Dimethylformamide~30 mg/mL[6]
EthanolVery slightly soluble (trihydrate form)[4]

Q4: How does pH affect the stability of carbapenems?

A4: The stability of carbapenems is significantly influenced by pH. Generally, they are most stable in slightly acidic to neutral conditions (around pH 6-7).[2] Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, leading to rapid degradation.[3] For example, studies on imipenem have shown complex decomposition schemes in both weakly acidic (pH 4.0) and weakly alkaline (pH 9.0-9.5) solutions.[3]

Q5: Can lyophilization improve the stability of my carbapenem compound?

A5: Yes, lyophilization (freeze-drying) is a highly effective method for improving the long-term stability of carbapenems.[27][28][29] By removing water, the primary medium for hydrolytic degradation, the solid-state compound is much more stable. Lyophilized products are typically stored at low temperatures (e.g., -20°C) to further minimize degradation.[6] The lyophilization cycle, including freezing, primary drying, and secondary drying, should be carefully optimized for each specific formulation.[27][29]

Experimental Protocols

Protocol 1: General Method for Determining Aqueous Solubility

  • Preparation of Saturated Solution: Add an excess amount of the carbapenem compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the carbapenem in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Stability-Indicating RP-HPLC Method for Carbapenem Analysis

This is a general protocol and should be optimized for your specific carbapenem and HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.012 M ammonium (B1175870) acetate, pH 6.7) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is a ratio of 85:15 (buffer:acetonitrile).[22]

    • Flow Rate: 0.5-1.0 mL/min.[22]

    • Detection Wavelength: Typically in the range of 295-300 nm.[22]

    • Column Temperature: Ambient or controlled (e.g., 25°C).[21]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the carbapenem reference standard in a suitable solvent.

    • Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).[22]

    • Prepare samples for stability testing by dissolving the carbapenem in the desired aqueous medium at a known concentration.

  • Forced Degradation Studies (Method Validation):

    • To ensure the method is stability-indicating, subject the carbapenem to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[21][22][23]

    • Analyze the stressed samples to confirm that the degradation product peaks are well-resolved from the parent drug peak.

  • Stability Study:

    • Incubate the carbapenem solutions under the desired storage conditions (e.g., specific temperature and pH).

    • At predetermined time points, withdraw aliquots, dilute as necessary with the mobile phase, and inject into the HPLC system.

    • Quantify the remaining carbapenem concentration using the calibration curve.

Data Summary Tables

Table 1: Solubility of Selected Carbapenems in Various Solvents

CarbapenemSolventTemperature (°C)Solubility
MeropenemWaterNot SpecifiedSparingly soluble[4]
MeropenemPBS (pH 7.2)Not Specified~5 mg/mL[6]
MeropenemDMSONot Specified~30 mg/mL[6]
MeropenemDimethylformamideNot Specified~30 mg/mL[6]
Meropenem TrihydrateHydrated EthanolNot SpecifiedVery slightly soluble[4]

Table 2: Influence of pH on Carbapenem Stability

CarbapenemBufferpHTemperature (°C)Observation
ImipenemAqueous Solution4.0Not SpecifiedComplex oligomerization[3]
ImipenemAqueous Solution9.0-9.5Not SpecifiedIntermolecular reaction and hydrolysis[3]
MeropenemCitrate Buffer~732Slowest degradation observed in the study[2]
MeropenemPhosphate Buffer632Degradation may be greater than in citrate buffer[2]

Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start: Excess Carbapenem + Solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) start->equilibrate separate Centrifuge or Filter equilibrate->separate supernatant Collect Supernatant separate->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate Troubleshooting_Carbapenem_Stability start Problem: Carbapenem Degradation ph_check Is pH optimized? start->ph_check temp_check Is temperature controlled? ph_check->temp_check No optimize_ph Action: Determine optimal pH (typically 6-7) ph_check->optimize_ph Yes buffer_check Is buffer appropriate? temp_check->buffer_check No control_temp Action: Use low temperature (e.g., 4°C) temp_check->control_temp Yes formulation_check Consider formulation strategies buffer_check->formulation_check No change_buffer Action: Test alternative buffers (e.g., citrate) buffer_check->change_buffer Yes lyophilize Action: Lyophilize for long-term storage formulation_check->lyophilize Yes optimize_ph->temp_check control_temp->buffer_check change_buffer->formulation_check

References

Validation & Comparative

Comparative In Vitro Activity of Different Carbapenems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of key carbapenem (B1253116) antibiotics against clinically relevant bacteria, supported by experimental data.

Carbapenems are a class of broad-spectrum β-lactam antibiotics that play a critical role in the treatment of serious bacterial infections. Their stability against most β-lactamases makes them a last-resort option for many multidrug-resistant organisms. This guide provides a comparative analysis of the in vitro activity of four commonly used carbapenems: doripenem, ertapenem (B1671056), imipenem (B608078), and meropenem (B701). The data presented is intended to assist researchers, scientists, and drug development professionals in their evaluation of these critical antimicrobial agents.

In Vitro Activity Against Gram-Negative Bacteria

Carbapenems generally exhibit potent activity against a wide range of Gram-negative bacteria. However, susceptibility can vary depending on the specific carbapenem and the bacterial species. Doripenem and meropenem often demonstrate comparable and superior activity against Pseudomonas aeruginosa compared to imipenem.[1] All three of these carbapenems show high potency against Enterobacteriaceae.[1] Ertapenem also shows potent activity against Enterobacteriaceae but has limited activity against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter species.[2]

The following table summarizes the minimum inhibitory concentrations (MICs) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates for various Gram-negative pathogens.

OrganismCarbapenemMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Pseudomonas aeruginosa Doripenem0.388
Imipenem1.532
Meropenem0.3816
Enterobacteriaceae Doripenem0.0230.094
Imipenem0.250.5
Meropenem0.0320.094
Acinetobacter baumannii Doripenem3264
Imipenem32128
Meropenem3264

Data sourced from a surveillance study in the Asia-Pacific region.[1]

In Vitro Activity Against Gram-Positive Bacteria

Against Gram-positive bacteria, imipenem has historically shown greater potency than meropenem, particularly against methicillin-susceptible strains of Staphylococcus aureus and Staphylococcus epidermidis, Streptococcus pneumoniae, and Enterococcus faecalis.[3] However, for penicillin-resistant Streptococcus pneumoniae (PRSP), ertapenem and panipenem (B1678378) have demonstrated better in vitro activities compared to imipenem and meropenem.[4]

Community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA) has been found to be significantly more susceptible to carbapenems, particularly imipenem, than hospital-acquired MRSA (HA-MRSA).[5]

The following table summarizes the MIC₅₀ and MIC₉₀ values for various Gram-positive pathogens.

OrganismCarbapenemMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Penicillin-Resistant Streptococcus pneumoniae (PRSP) Imipenem11
Meropenem0.250.25
Ertapenem0.250.5
Panipenem0.1250.25
Methicillin-Susceptible Staphylococcus aureus (MSSA) Imipenem0.060.25
Panipenem0.120.25
Meropenem0.120.25
Biapenem0.120.25
Community-Acquired Methicillin-Resistant Staphylococcus aureus (CA-MRSA) Imipenem0.121
Hospital-Acquired Methicillin-Resistant Staphylococcus aureus (HA-MRSA) Imipenem-32-64

Data compiled from studies on PRSP, respiratory pathogens, and MRSA.[4][5][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MICs.

Methodology:

  • Preparation of Microdilution Plates: A series of two-fold dilutions of each carbapenem is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[7]

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.[8]

  • Reading Results: The MIC is recorded as the lowest concentration of the carbapenem that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare two-fold serial dilutions of carbapenems in Mueller-Hinton Broth D Inoculate microtiter plate wells with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to achieve ~5x10^5 CFU/mL B->C C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC: Lowest concentration with no visible growth E->F

Workflow for MIC determination by broth microdilution.
Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

  • Inoculum Preparation: A starting inoculum of approximately 10⁶ CFU/mL is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

  • Drug Exposure: The carbapenem is added to the bacterial suspension at a specified concentration (e.g., 4x MIC).

  • Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[9]

  • Viable Cell Count: Serial dilutions of each sample are plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted to determine the rate of killing.

Time_Kill_Assay_Workflow A Prepare bacterial suspension (~10^6 CFU/mL) B Add carbapenem at a specific concentration (e.g., 4x MIC) A->B C Incubate at 37°C B->C D Collect samples at predefined time points (0, 2, 4, 6, 8, 24h) C->D Sampling E Perform serial dilutions and plate for viable counts D->E F Incubate plates and count colonies E->F G Plot log10 CFU/mL vs. time F->G

General workflow for a time-kill assay.
Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent.

Methodology:

  • Drug Exposure: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of the carbapenem (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).

  • Drug Removal: The antibiotic is removed by dilution or washing the bacterial cells.

  • Regrowth Monitoring: The growth of the treated culture is monitored and compared to an untreated control culture.

  • PAE Calculation: The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1 log₁₀ in cell count after drug removal.[10]

PAE_Workflow cluster_exposure Exposure Phase cluster_removal Drug Removal cluster_regrowth Regrowth Phase A Expose log-phase bacteria to carbapenem (e.g., 10x MIC for 1-2h) C Remove antibiotic by dilution or washing A->C B Control culture (no antibiotic) E Monitor growth of control culture (C) B->E D Monitor growth of treated culture (T) C->D F Calculate PAE = T - C (Time for 1 log10 increase) D->F E->F

Workflow for determining the post-antibiotic effect.

References

A Head-to-Head Comparison: Novel Beta-Lactamase Inhibitor Combinations Versus Carbapenems in the Fight Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the escalating threat of antimicrobial resistance necessitates a clear understanding of the evolving therapeutic landscape. This guide provides an objective, data-driven comparison of novel β-lactam/β-lactamase inhibitor (BL/BLI) combinations and carbapenems, two critical classes of antibiotics in the clinical arsenal (B13267) against multidrug-resistant Gram-negative bacteria.

The emergence of carbapenem-resistant Enterobacterales (CRE) and other difficult-to-treat pathogens has spurred the development of new BL/BLI combinations designed to overcome key resistance mechanisms, primarily the production of β-lactamase enzymes. These novel agents, such as ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam, offer promising alternatives to the traditional carbapenem (B1253116) class. This guide delves into a head-to-head comparison of their in vitro efficacy, pharmacokinetic/pharmacodynamic (PK/PD) profiles, and clinical outcomes, supported by experimental data and detailed methodologies.

In Vitro Susceptibility: A Quantitative Look at Potency

The in vitro activity of an antimicrobial agent, typically measured by the minimum inhibitory concentration (MIC), is a fundamental indicator of its potential efficacy. The following tables summarize the comparative in vitro activities of novel BL/BLI combinations and carbapenems against key carbapenem-resistant pathogens.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Novel BL/BLI Combinations and Carbapenems against Carbapenem-Resistant Enterobacterales (CRE)

Organism/Enzyme TypeCeftazidime-Avibactam (MIC50/MIC90)Meropenem-Vaborbactam (MIC50/MIC90)Imipenem-Relebactam (MIC50/MIC90)Meropenem (MIC50/MIC90)Imipenem (MIC50/MIC90)
KPC-producing Enterobacterales1/4[1]0.06/1[2][3]0.5/2>32/>32[3]>8/>8
OXA-48-like-producing Enterobacterales2/81/322/88/>328/>32
Metallo-β-lactamase (MBL)-producing Enterobacterales>32/>32>32/>32>8/>8>32/>32>32/>32

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Novel BL/BLI Combinations and Carbapenems against Carbapenem-Resistant Pseudomonas aeruginosa

Resistance MechanismCeftazidime-Avibactam (MIC50/MIC90)Imipenem-Relebactam (MIC50/MIC90)Meropenem-Vaborbactam (MIC50/MIC90)Meropenem (MIC50/MIC90)Imipenem (MIC50/MIC90)
Serine Carbapenemase Producers4/8[4]16/>16[4]>16/>16[4]>8/>8[4]>8/>8
Multidrug-Resistant (MDR)4/162/88/>16>8/>8>8/>8

Pharmacokinetics and Pharmacodynamics: Optimizing Bacterial Killing

The effectiveness of an antibiotic is not solely determined by its in vitro potency but also by its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which describe the drug's journey through the body and its interaction with the pathogen.

Table 3: Key Pharmacokinetic Parameters of Novel BL/BLI Combinations and Carbapenems

DrugProtein Binding (%)Half-life (hours)Volume of Distribution (L)Primary Route of Elimination
Ceftazidime~102.0-2.717.5-21.5Renal
Avibactam (B1665839)5.7-8.21.7-2.718.2-22.2Renal
Meropenem~21.021[5]Renal
Vaborbactam~331.2-2.118.7Renal
Imipenem13-211.022-31Renal
Relebactam22-291.2-2.118.9Renal

The primary PD index for β-lactams is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). For BLIs, the parameter is often the time that the free inhibitor concentration is above a critical threshold (fT > CT).[5] Achieving these PK/PD targets is crucial for maximizing bacterial killing and preventing the emergence of resistance.

Clinical Efficacy: Head-to-Head in Clinical Trials

Randomized controlled trials provide the highest level of evidence for comparing the clinical utility of different therapeutic agents.

Table 4: Comparison of Clinical Outcomes from Pivotal Phase 3 Clinical Trials

Trial (Comparison)IndicationNClinical Cure Rate (Test Drug vs. Comparator)Day 28 All-Cause Mortality (Test Drug vs. Comparator)
TANGO II (Meropenem-Vaborbactam vs. Best Available Therapy)Complicated UTI, cIAI, HABP/VABP, Bacteremia due to CRE47 (mCRE-MITT)59.4% vs. 26.7%15.6% vs. 33.3%
RESTORE-IMI 2 (Imipenem-Relebactam vs. Piperacillin-Tazobactam)Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)531 (MITT)61.0% vs. 55.8%[6]15.9% vs. 21.3%[6]
REPROVE (Ceftazidime-Avibactam vs. Meropenem)Nosocomial Pneumonia87968.8% vs. 73.0%8.1% vs. 7.2%

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Inoculum Preparation:

    • Select three to five isolated colonies of the test organism from a fresh (18- to 24-hour) agar (B569324) plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Within 15 minutes, dilute the standardized suspension in the appropriate broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial two-fold dilutions of the antimicrobial agents in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

    • For BL/BLI combinations, the concentration of the β-lactamase inhibitor is typically held constant (e.g., 4 µg/mL for avibactam and relebactam, 8 µg/mL for vaborbactam) across all wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a standardized preclinical model used to evaluate the in vivo efficacy of antimicrobial agents.

  • Induction of Neutropenia:

    • Female ICR or Swiss Webster mice are typically used.

    • Neutropenia is induced by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[8][9]

  • Infection:

    • Mice are anesthetized, and each thigh is infected via intramuscular injection with a standardized inoculum of the test organism (e.g., 10⁶ to 10⁷ CFU).[8][9]

  • Antimicrobial Administration:

    • Treatment with the test and comparator antimicrobial agents is initiated at a specified time post-infection (e.g., 2 hours).

    • Drugs are administered via a relevant route (e.g., subcutaneous or intravenous) at various dosing regimens to simulate human pharmacokinetic profiles.

  • Assessment of Bacterial Burden:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized.

    • The thigh muscles are aseptically removed, homogenized in a sterile diluent, and serially diluted.

    • The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU per gram of tissue).[9]

    • Efficacy is determined by comparing the reduction in bacterial burden in treated groups versus an untreated control group.

Visualizing Mechanisms and Workflows

Mechanism of Action: Avibactam Inhibition of a Serine β-Lactamase

Avibactam_Mechanism cluster_enzyme Serine β-Lactamase Active Site cluster_inhibitor Avibactam Ser70 Serine 70 (Nucleophile) Inactive_Enzyme Inactive Enzyme Ser70->Inactive_Enzyme Forms Stable Acyl-Enzyme Intermediate Avibactam Avibactam Avibactam->Ser70 Covalent Bond Formation (Acylation) Inactive_Enzyme->Ser70 Slow Reversibility (Deacylation)

Caption: Avibactam covalently binds to the active site serine of the β-lactamase, forming a stable but reversible acyl-enzyme intermediate, thus inactivating the enzyme.[10]

Resistance Mechanism: KPC-2 Hydrolysis of Carbapenems

KPC2_Mechanism cluster_enzyme KPC-2 Active Site cluster_substrate Carbapenem Ser70_KPC Serine 70 Acyl_Intermediate Acyl-Enzyme Intermediate Ser70_KPC->Acyl_Intermediate Forms Acyl-Enzyme Intermediate Glu166 Glutamic Acid 166 Water Water Molecule Glu166->Water Activates Carbapenem Carbapenem Carbapenem->Ser70_KPC Acylation Hydrolyzed_Carbapenem Inactive Carbapenem Acyl_Intermediate->Hydrolyzed_Carbapenem Releases Water->Acyl_Intermediate Deacylation

Caption: KPC-2 utilizes a serine residue for nucleophilic attack on the carbapenem's β-lactam ring, followed by rapid deacylation, leading to efficient drug hydrolysis.[11][12][13]

Experimental Workflow: Broth Microdilution MIC Testing

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Antibiotic Dilutions in 96-Well Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

Novel β-lactam/β-lactamase inhibitor combinations represent a significant advancement in the treatment of infections caused by carbapenem-resistant Gram-negative bacteria, particularly those producing serine carbapenemases like KPC. In vitro data demonstrate their potent activity against these challenging pathogens, often with lower MICs compared to carbapenems. Clinical trial results for specific indications have shown favorable outcomes, including improved clinical cure rates and reduced mortality in some patient populations compared to older treatment regimens. However, it is crucial to note that these novel agents are not universally active against all forms of carbapenem resistance, especially metallo-β-lactamase (MBL) producers.

Carbapenems remain a cornerstone of antimicrobial therapy, but their utility is increasingly compromised by resistance. The choice between a novel BL/BLI combination and a carbapenem must be guided by local epidemiology, the specific resistance mechanisms of the infecting pathogen, and the clinical context of the patient. Continued surveillance, rapid diagnostics, and a deep understanding of the comparative data presented in this guide are essential for optimizing the use of these life-saving antibiotics and preserving their efficacy for the future.

References

Performance evaluation of different phenotypic methods for Carbapenemase detection.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid detection of carbapenemase-producing organisms (CPOs) is a critical challenge in clinical microbiology and infection control. Phenotypic methods offer a cost-effective and accessible approach for identifying these highly resistant bacteria. This guide provides a comprehensive comparison of the performance of various phenotypic assays, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

Performance of Phenotypic Carbapenemase Detection Methods

The selection of a phenotypic assay for carbapenemase detection is often a balance between sensitivity, specificity, turnaround time, and ease of use. The following table summarizes the performance characteristics of commonly used methods based on various studies. Molecular methods, such as PCR, are considered the gold standard for comparison.

MethodSensitivity (%)Specificity (%)Positive Predictive Value (PPV) (%)Negative Predictive Value (NPV) (%)Key AdvantagesKey Limitations
Modified Hodge Test (MHT) 80.25 - 93.94[1][2]83.33 - 100[1][2]100[1]95.45[1]Inexpensive, simple to perform.Long turnaround time, lacks specificity, poor sensitivity for metallo-β-lactamases (MBLs).[3][4] Can produce false-positive results with ESBL or AmpC producers with porin loss.[5]
Carba NP Test 76.3 - 100[3][6]93 - 100[3][6]97[6]79[6]Rapid results (within 2 hours), high specificity.[3][5]Lower sensitivity for OXA-48-like enzymes.[4][7]
Modified Carbapenem (B1253116) Inactivation Method (mCIM) 81.3 - 97[6]93 - 98.5[6][8]98[6]90[6]High sensitivity and specificity, recommended by CLSI.[1]Longer incubation than Carba NP, may have issues detecting OXA-23-like carbapenemases.[8]
eCIM (mCIM with EDTA) Sensitivity for MBLs: 89.3 - 93[8]Specificity for MBLs: 98.7 - 99[8]--Differentiates between serine and metallo-β-lactamases.[9]Requires additional steps and reagents compared to mCIM.
Combined Disk Test (CDT) Sensitivity for MBLs: 88[8]79[8]-55[8]Can help differentiate carbapenemase classes.Low specificity and NPV, may fail to detect certain carbapenemase types like IMP.[8]
Immunochromatographic (IC) Assays (e.g., NG-Test CARBA 5) 88.2 - 98[8][10]100[10]-70[8]Rapid, easy to use, can detect specific carbapenemase families.Limited to the targets included in the assay, may miss novel or rare enzymes.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are the protocols for three key phenotypic assays.

Modified Hodge Test (MHT)

The MHT detects carbapenemase production by observing the enhanced growth of a carbapenem-susceptible indicator strain in the presence of a carbapenemase-producing test organism.[4]

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plate

  • Carbapenem disk (e.g., meropenem (B701) 10 µg)

  • Indicator organism: Escherichia coli ATCC 25922 (susceptible to carbapenems)

  • Test organism

  • Sterile saline or broth

  • Sterile swabs and inoculating loops

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the E. coli indicator organism.

  • Using a sterile swab, create a lawn of the indicator organism on the MHA plate.

  • Place a carbapenem disk in the center of the plate.

  • In a straight line, streak the test organism from the edge of the disk to the periphery of the plate.

  • Incubate the plate overnight at 37°C.

Interpretation:

  • Positive: A cloverleaf-like indentation of the E. coli growth along the test organism streak within the zone of inhibition.

  • Negative: No enhanced growth of the indicator strain along the streak.

Carba NP Test

The Carba NP test is a rapid colorimetric assay that detects carbapenem hydrolysis.[11] The hydrolysis of a carbapenem (imipenem) leads to a pH change, which is visualized with a pH indicator (phenol red).[4]

Materials:

Procedure:

  • Prepare the phenol red solution.

  • Create two sets of tubes. To one set, add the phenol red solution. To the second set, add the phenol red solution containing imipenem.

  • Inoculate a loopful of the test organism into each of the two tubes.

  • Incubate at 37°C for a maximum of 2 hours.

Interpretation:

  • Positive: The solution with imipenem changes color from red to yellow or orange, while the solution without imipenem remains red.

  • Negative: Both tubes remain red.

Modified Carbapenem Inactivation Method (mCIM)

The mCIM is a highly sensitive and specific method recommended by the Clinical and Laboratory Standards Institute (CLSI) to detect carbapenemase production.[1]

Materials:

  • Tryptic soy broth (TSB)

  • Meropenem disk (10 µg)

  • MHA plate

  • Indicator organism: E. coli ATCC 25922

  • Test organism

  • Sterile inoculating loops

Procedure:

  • Emulsify a 1 µL loopful of the test organism in 2 mL of TSB.

  • Immerse a meropenem disk in the bacterial suspension.

  • Incubate the tube for 4 hours at 37°C.

  • Prepare a 0.5 McFarland suspension of the E. coli indicator organism and create a lawn on an MHA plate.

  • Remove the meropenem disk from the TSB and place it on the inoculated MHA plate.

  • Incubate the plate overnight at 37°C.

Interpretation:

  • Positive: Zone of inhibition diameter of 6–15 mm.[1]

  • Negative: Zone of inhibition diameter of ≥19 mm.[1]

  • Indeterminate: Zone of inhibition diameter of 16–18 mm.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the phenotypic detection of carbapenemases, starting from a clinical isolate.

Carbapenemase_Detection_Workflow cluster_0 Initial Susceptibility Testing cluster_1 Phenotypic Confirmation cluster_2 Differentiation (Optional) Isolate Clinical Isolate AST Antimicrobial Susceptibility Testing (e.g., Disk Diffusion, MIC) Isolate->AST Phenotypic_Test Perform Phenotypic Test (e.g., mCIM, Carba NP, MHT) AST->Phenotypic_Test Resistant to Carbapenems Interpret Interpret Results Phenotypic_Test->Interpret Differentiation Class Differentiation (e.g., eCIM, CDT) Interpret->Differentiation Carbapenemase Positive Report_Positive Report as Carbapenemase Producer Interpret->Report_Positive Positive Report_Negative Report as Non-Carbapenemase Producer Interpret->Report_Negative Negative Differentiation->Report_Positive

Caption: Workflow for phenotypic carbapenemase detection.

References

A Comparative Analysis of Modern Beta-Lactamase Inhibitor Combinations Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global dissemination of Carbapenem-Resistant Enterobacteriaceae (CRE) represent a critical threat to public health. The limited therapeutic arsenal (B13267) against these multidrug-resistant organisms has necessitated the development of novel antimicrobial agents. This guide provides a comprehensive benchmark of the efficacy of modern beta-lactam/beta-lactamase inhibitor (BLI) combinations against CRE isolates, supported by experimental data and detailed methodologies.

Comparative In Vitro Efficacy

The in vitro activity of modern BLI combinations is a primary indicator of their potential clinical utility against CRE. The following tables summarize the susceptibility of CRE isolates to key approved agents, stratified by the most common carbapenemase enzymes produced: Klebsiella pneumoniae carbapenemase (KPC), oxacillinase-48-like (OXA-48-like), and metallo-beta-lactamases (MBLs).

Agent CRE Isolates (Overall) KPC-Producers OXA-48-like-Producers MBL-Producers References
Ceftazidime-avibactam 84.2%Highly Active (>90%)Active (Greater activity than meropenem-vaborbactam and imipenem-relebactam)Not Active[1][2]
Meropenem-vaborbactam 81.9%Highly Active (>90%)Variable ActivityNot Active[1][2]
Imipenem-relebactam 74.8%Highly Active (>80%)Variable ActivityNot Active[1][2][3]
Cefiderocol 87.8% - 98.1%94%High ActivityActive[4][5][6]

Table 1: Comparative Susceptibility Rates of Modern BLI Combinations and Cefiderocol against CRE Isolates.

Agent Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Ceftazidime-avibactam KPC-producing Enterobacterales1/44/4[7]
Meropenem-vaborbactam KPC-producing Enterobacterales0.06/81/8[7]
Imipenem-relebactam KPC-producing K. pneumoniae≤0.52[4]
Cefiderocol MBL-producing CRE44-8[6]

Table 2: Minimum Inhibitory Concentration (MIC) Values of Modern BLI Combinations and Cefiderocol against Specific CRE Subsets.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy data.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

a. Preparation of Inoculum:

  • Select three to five well-isolated colonies of the CRE isolate from a non-selective agar (B569324) plate.

  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.

b. Preparation of Antimicrobial Solutions:

  • Prepare stock solutions of the beta-lactam/beta-lactamase inhibitor combinations at a concentration of ≥1000 mg/L. The beta-lactamase inhibitor concentration is typically fixed (e.g., 4 mg/L for avibactam (B1665839) and relebactam, 8 mg/L for vaborbactam).

  • Perform serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microdilution plate.

c. Inoculation and Incubation:

  • Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microdilution plate.

  • Add 10 µL of the standardized and diluted inoculum to each well, resulting in a final volume of 110 µL and a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth and inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.

d. Interpretation of Results:

  • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Interpret the MIC values according to the current breakpoints established by CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Molecular Detection of Carbapenemase Genes by Polymerase Chain Reaction (PCR)

PCR is a rapid and sensitive method for the detection of specific genes encoding carbapenemases.

a. DNA Extraction:

  • Prepare a suspension of the CRE isolate in nuclease-free water.

  • Lyse the bacterial cells by heating the suspension at 95-100°C for 10-15 minutes.

  • Centrifuge the lysate to pellet cellular debris. The supernatant containing the bacterial DNA is used as the template for the PCR reaction.

b. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48-like, blaVIM, blaIMP). Multiplex PCR assays can be designed to detect multiple genes in a single reaction.[3][8]

  • Add the extracted DNA template to the master mix.

  • Perform PCR amplification using a thermal cycler with an optimized program that includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

c. Detection of PCR Products:

  • Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result for the specific carbapenemase gene.

  • Alternatively, real-time PCR with fluorescent probes can be used for simultaneous amplification and detection, providing quantitative results.[1][3]

Visualizations

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Antimicrobial Action cluster_2 Bacterial Resistance cluster_3 Inhibitor Combination PBP Penicillin-Binding Protein (PBP) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactamase Beta-Lactamase Enzyme BetaLactamase->BetaLactam Hydrolyzes & Inactivates BLI Beta-Lactamase Inhibitor (BLI) BLI->BetaLactamase Inhibits

Caption: Mechanism of Action of Beta-Lactam/Beta-Lactamase Inhibitor Combinations.

CRE_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Carbapenem Carbapenem Antibiotic Target Penicillin-Binding Proteins (PBPs) Carbapenem->Target Binds to Resistance Carbapenem Resistance Enzymatic Enzymatic Degradation (Carbapenemases) Enzymatic->Carbapenem Degrades Enzymatic->Resistance PorinLoss Porin Loss/ Modification PorinLoss->Carbapenem Prevents Entry PorinLoss->Resistance Efflux Efflux Pump Overexpression Efflux->Carbapenem Expels Efflux->Resistance PBP_Mod PBP Modification PBP_Mod->Target Alters PBP_Mod->Resistance

Caption: Major Mechanisms of Carbapenem Resistance in Enterobacteriaceae.

Experimental_Workflow Isolate CRE Isolate Collection Identification Species Identification (e.g., MALDI-TOF) Isolate->Identification AST Antimicrobial Susceptibility Testing (AST) (Broth Microdilution) Identification->AST Molecular Molecular Characterization (PCR / WGS) Identification->Molecular MIC MIC Determination & Interpretation AST->MIC DataAnalysis Comparative Data Analysis MIC->DataAnalysis GeneID Carbapenemase Gene Identification Molecular->GeneID GeneID->DataAnalysis

Caption: Experimental Workflow for Benchmarking BLI Combination Efficacy.

References

A Comparative Analysis of Doripenem, Imipenem, and Meropenem Against Gram-Negative Bacilli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of three critical carbapenem (B1253116) antibiotics—doripenem (B194130), imipenem (B608078), and meropenem (B701)—against a range of clinically significant Gram-negative bacilli. The information presented is supported by experimental data from multiple studies to aid in research and development decisions.

Executive Summary

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, making them a last resort for treating infections caused by multidrug-resistant Gram-negative bacteria. While all three carbapenems—doripenem, imipenem, and meropenem—are potent, they exhibit notable differences in their activity against specific pathogens, stability against resistance mechanisms, and pharmacokinetic/pharmacodynamic profiles. Generally, doripenem and meropenem show greater potency against Pseudomonas aeruginosa, while imipenem is often more active against Gram-positive cocci. Doripenem has also been noted for its higher affinity for certain penicillin-binding proteins (PBPs) in P. aeruginosa and is less prone to the selection of resistant mutants in vitro.

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of these carbapenems is best illustrated by their Minimum Inhibitory Concentration (MIC) values, particularly the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.

Comparative MIC₅₀ and MIC₉₀ Data

The following tables summarize the comparative MIC₅₀ and MIC₉₀ values (in µg/mL) of doripenem, imipenem, and meropenem against key Gram-negative pathogens as reported in various studies.

Table 1: Activity against Pseudomonas aeruginosa

Study ReferenceCarbapenemMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Assessment of doripenem...[1]Doripenem2>32
Imipenem4>32
Meropenem16>32
Pharmacodynamic profiling...[2]Doripenem18
Imipenem216
Meropenem18
Comparison of in vitro activity...[3]DoripenemNot SpecifiedLower than Imipenem
ImipenemNot SpecifiedHigher than Doripenem/Meropenem
MeropenemNot SpecifiedLower than Imipenem

Table 2: Activity against Acinetobacter baumannii

Study ReferenceCarbapenemMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pharmacodynamic profiling...[2]Doripenem216
Imipenem216
Meropenem216
Comparison of in vitro activity...[3]DoripenemSimilar to othersSimilar to others
ImipenemSimilar to othersSimilar to others
MeropenemSimilar to othersSimilar to others

Table 3: Activity against Enterobacteriaceae (e.g., E. coli, K. pneumoniae)

Study ReferenceCarbapenemMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Antimicrobial activity of doripenem...[4]Doripenem≤0.060.12
Imipenem≤0.250.5
Meropenem≤0.060.12
Doripenem, a new carbapenem...[5]DoripenemNot SpecifiedLower than others for ESBL-producing isolates
ImipenemNot Specified-
MeropenemNot Specified-

Mechanism of Action and Resistance

The bactericidal activity of carbapenems stems from their ability to inhibit bacterial cell wall synthesis by binding to essential PBPs. The differential affinity for these proteins contributes to the varying spectra of activity among the carbapenems.

Penicillin-Binding Protein (PBP) Affinity

Doripenem and meropenem generally exhibit a higher affinity for PBP2 and PBP3 in P. aeruginosa, which is crucial for their potent anti-pseudomonal activity.[6][7][8][9][10] Imipenem also has a high affinity for PBP2 but a lower affinity for PBP3 in E. coli.[6][7]

PBP_Binding cluster_doripenem Doripenem cluster_imipenem Imipenem cluster_meropenem Meropenem D_PBP2_PA PBP2 (P. aeruginosa) Inhibition Inhibition of Peptidoglycan Synthesis D_PBP2_PA->Inhibition D_PBP3_PA PBP3 (P. aeruginosa) D_PBP3_PA->Inhibition D_PBP2_EC PBP2 (E. coli) D_PBP2_EC->Inhibition I_PBP2_EC PBP2 (E. coli) I_PBP2_EC->Inhibition I_PBP3_EC PBP3 (E. coli) (Lower Affinity) I_PBP3_EC->Inhibition M_PBP2_PA PBP2 (P. aeruginosa) M_PBP2_PA->Inhibition M_PBP3_PA PBP3 (P. aeruginosa) M_PBP3_PA->Inhibition M_PBP2_EC PBP2 (E. coli) M_PBP2_EC->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Fig 1. Comparative PBP affinities.
Key Resistance Mechanisms

Gram-negative bacteria have evolved several mechanisms to resist carbapenem activity, including:

  • Carbapenemase Production: Enzymes that hydrolyze the β-lactam ring of carbapenems. These are a major threat, and while all three carbapenems are susceptible, the efficiency of hydrolysis can vary.[11][12][13][14]

  • Efflux Pumps: These systems actively transport carbapenems out of the bacterial cell, reducing their intracellular concentration.[11][13]

  • Porin Loss: Reduced expression or mutation of outer membrane porins (like OprD in P. aeruginosa) restricts the entry of carbapenems into the periplasmic space.[5][13]

Resistance_Mechanisms Carbapenems Doripenem, Imipenem, Meropenem Porin Outer Membrane Porin (e.g., OprD) Carbapenems->Porin Entry Periplasm Periplasmic Space Porin->Periplasm Resistance Resistance Porin->Resistance Loss/Mutation PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binding Efflux Efflux Pump Periplasm->Efflux Export Carbapenemase Carbapenemase Periplasm->Carbapenemase Hydrolysis CellLysis Cell Lysis PBP->CellLysis Inhibition of Cell Wall Synthesis Efflux->Resistance Carbapenemase->Resistance

Fig 2. Overview of carbapenem action and resistance.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate comparison of antimicrobial agents. The following outlines typical protocols for key in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start: Prepare Bacterial Inoculum (e.g., 0.5 McFarland) prepare_plates Prepare Microtiter Plates with Serial Dilutions of Carbapenems start->prepare_plates inoculate Inoculate Plates with Standardized Bacterial Suspension prepare_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Plates to Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End: MIC Value Determined read_results->end

Fig 3. Broth microdilution MIC determination workflow.

Protocol Details:

  • Guidelines: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for MIC determination.[15][16][17][18][19][20]

  • Medium: Cation-adjusted Mueller-Hinton broth is typically used.[16]

  • Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is crucial for reproducibility.[16]

  • Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[16]

Time-Kill Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol Details:

  • Inoculum: A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is used.

  • Antibiotic Concentrations: The antibiotics are tested at various concentrations, often multiples of the MIC (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar (B569324) to determine the number of viable bacteria (CFU/mL).[21][22][23][24]

  • Interpretation: A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.

Animal Models of Infection

Animal models, such as the murine or rabbit pneumonia model, are essential for evaluating the in vivo efficacy of antibiotics.

Protocol Details:

  • Animal Model: Immunocompromised (e.g., neutropenic) mice or rabbits are often used to mimic the condition of critically ill patients.[25][26][27][28][29]

  • Infection: A defined inoculum of the pathogen (e.g., P. aeruginosa) is administered, often via intratracheal or intranasal routes, to induce pneumonia.[26][27]

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection, with dosing regimens designed to simulate human pharmacokinetics.

  • Endpoints: Efficacy is assessed by measuring bacterial burden in the lungs and other organs, survival rates, and histopathological changes.[25][27]

Conclusion

The choice between doripenem, imipenem, and meropenem for treating Gram-negative infections is multifaceted and should be guided by the specific pathogen, its susceptibility profile, and the clinical context. Doripenem and meropenem generally offer more potent in vitro activity against P. aeruginosa than imipenem. Doripenem may also be a more stable agent against certain resistance mechanisms and less likely to select for resistant mutants. However, local surveillance data on antimicrobial resistance patterns are paramount for making informed therapeutic decisions. This comparative guide provides a foundational understanding of the key differences between these vital carbapenems to support ongoing research and the development of novel antibacterial strategies.

References

Navigating the Frontier of Gram-Negative Resistance: A Comparative Guide to Novel Carbapenem–β-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant Gram-negative bacteria has spurred the development of novel antibiotic therapies. Among the most promising are new combinations of carbapenems with β-lactamase inhibitors, designed to overcome key resistance mechanisms. This guide provides an objective comparison of the efficacy and safety of three leading combinations—meropenem-vaborbactam, imipenem-relebactam, and cefiderocol (B606585)—supported by data from pivotal clinical trials.

Mechanism of Action: Restoring Carbapenem (B1253116) Efficacy

Carbapenem-resistant Enterobacterales (CRE) and other resistant Gram-negative pathogens often produce β-lactamase enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), which inactivate carbapenem antibiotics. Novel β-lactamase inhibitors are designed to bind to and inhibit these enzymes, thereby protecting the carbapenem and restoring its bactericidal activity. Vaborbactam and relebactam (B560040) are two such novel inhibitors that have been paired with established carbapenems.[1] Cefiderocol employs a different strategy, acting as a siderophore to actively transport itself into the bacterial cell, bypassing some common resistance mechanisms.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Inhibitor Action Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binds to BetaLactamase β-Lactamase (e.g., KPC) Carbapenem->BetaLactamase Hydrolyzes CellWall Cell Wall Synthesis Inhibition → Cell Death PBP->CellWall Inhibits InactivatedCarbapenem Inactivated Carbapenem BetaLactamase->InactivatedCarbapenem BLI β-Lactamase Inhibitor (Vaborbactam/Relebactam) BLI->BetaLactamase Inhibits

Mechanism of Carbapenem and β-Lactamase Inhibitor Action.

Head-to-Head: Efficacy in Pivotal Clinical Trials

The following tables summarize the primary efficacy outcomes from the key phase 3 clinical trials for meropenem-vaborbactam (TANGO II), imipenem-relebactam (RESTORE-IMI 1), and cefiderocol (CREDIBLE-CR).

Table 1: Efficacy of Meropenem-Vaborbactam vs. Best Available Therapy (TANGO II Trial)

Population: Patients with confirmed Carbapenem-Resistant Enterobacteriaceae (CRE) infections (bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia [HABP/VABP], complicated intra-abdominal infection [cIAI], or complicated urinary tract infection/acute pyelonephritis [cUTI/AP]).

EndpointMeropenem-Vaborbactam (n=32)Best Available Therapy (n=15)Difference (95% CI)P-value
Clinical Cure at Test of Cure (TOC) 59.4% (19/32)26.7% (4/15)32.7% (4.6% to 60.8%)0.02
28-Day All-Cause Mortality 15.6% (5/32)33.3% (5/15)-17.7% (-44.7% to 9.3%)-
Microbiological Eradication at TOC 53.1% (17/32)33.3% (5/15)19.8% (-9.7% to 49.3%)0.19

Best Available Therapy (BAT) included mono- or combination therapy with polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone.[2]

Table 2: Efficacy of Imipenem-Relebactam vs. Colistin + Imipenem (RESTORE-IMI 1 Trial)

Population: Patients with hospital-acquired/ventilator-associated pneumonia (HABP/VABP), complicated intra-abdominal infection (cIAI), or complicated urinary tract infection (cUTI) caused by imipenem-nonsusceptible pathogens.

EndpointImipenem-Relebactam (n=21)Colistin + Imipenem (n=10)Difference (90% CI)
Favorable Overall Response 71%70%-
Favorable Clinical Response at Day 28 71%40%31.5% (1.3 to 51.5)
28-Day All-Cause Mortality 10%30%-20.5% (-46.4 to 6.7)

Favorable overall response was a composite endpoint defined differently for each infection type.[3][4]

Table 3: Efficacy of Cefiderocol vs. Best Available Therapy (CREDIBLE-CR Trial)

Population: Patients with nosocomial pneumonia (NP), bloodstream infections/sepsis (BSI/Sepsis), or complicated urinary tract infections (cUTI) caused by carbapenem-resistant Gram-negative pathogens.

EndpointCefiderocol (CR-MITT Population)Best Available Therapy (CR-MITT Population)
Clinical Cure (NP) 50.0% (20/40)52.6% (10/19)
Clinical Cure (BSI/Sepsis) 43.5% (10/23)42.9% (6/14)
Microbiological Eradication (cUTI) 52.9% (9/17)20.0% (1/5)
All-Cause Mortality (End of Study) 34% (34/101)18% (9/49)

The CREDIBLE-CR trial was a descriptive study with no formal hypothesis testing. The higher mortality in the cefiderocol arm was primarily observed in patients with Acinetobacter spp. infections.[5][6]

Safety and Tolerability Profile

A critical aspect of any new antimicrobial therapy is its safety profile. The following table provides a comparative overview of key adverse events reported in the pivotal trials.

Table 4: Comparative Safety of Novel Carbapenem–β-Lactamase Inhibitor Combinations
Adverse EventMeropenem-Vaborbactam (TANGO II)Imipenem-Relebactam (RESTORE-IMI 1)Cefiderocol (CREDIBLE-CR)Comparator
Treatment-Related AEs 24.0%16%-44.0% (BAT)
Serious AEs -10%-31% (Colistin + Imipenem)
Renal-Related AEs / Nephrotoxicity 4.0%10%-24.0% (BAT) / 56% (Colistin + Imipenem)
Drug Discontinuation due to AEs ----
Any Cause AEs --91%96% (BAT)

Data presented is from the respective pivotal trials. Direct comparison of AE rates across trials should be done with caution due to differences in study design and patient populations.[3][5][7] A meta-analysis of trials involving meropenem-vaborbactam and imipenem-relebactam found that these novel combinations had similar rates of adverse events from any cause and serious adverse events compared to their comparators.[8][9]

Experimental Protocols: A Glimpse into the Clinical Trial Designs

Understanding the methodology of the clinical trials is essential for interpreting their outcomes. Below are simplified workflows of the TANGO II, RESTORE-IMI 1, and CREDIBLE-CR trials.

TANGO II (Meropenem-Vaborbactam) Trial Workflow

The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial.[2]

TANGO_II_Workflow Start Patient Screening (≥18 years with cUTI/AP, HABP/VABP, bacteremia, or cIAI and confirmed or suspected CRE) Randomization Randomization (2:1) Start->Randomization MV_Arm Meropenem-Vaborbactam (2g/2g over 3h, q8h for 7-14 days) Randomization->MV_Arm BAT_Arm Best Available Therapy (BAT) (mono/combination therapy) Randomization->BAT_Arm Assessment Assessments: - Clinical Status (Baseline, Day 3, Day 7, EOT, TOC, LFU) - Safety Monitoring MV_Arm->Assessment BAT_Arm->Assessment Endpoints Primary Efficacy Endpoints: - Overall Success (cUTI/AP) - All-Cause Mortality (HABP/VABP, bacteremia) - Clinical Cure (cIAI) Assessment->Endpoints

TANGO II Trial Workflow.

Key Inclusion Criteria: Adults aged ≥ 18 years with cUTI/AP, HABP/VABP, bacteremia, or cIAI, with a confirmed or suspected CRE pathogen requiring at least 7 days of IV therapy.[8] Key Exclusion Criteria: History of significant hypersensitivity to beta-lactam antibiotics, confirmed infection with certain metallo-beta-lactamase-producing CRE, or an APACHE II score > 30.[8]

RESTORE-IMI 1 (Imipenem-Relebactam) Trial Workflow

The RESTORE-IMI 1 trial was a Phase 3, randomized, controlled, double-blind trial.[7]

RESTORE_IMI_1_Workflow Start Patient Screening (≥18 years, hospitalized with HABP/VABP, cIAI, or cUTI caused by imipenem-nonsusceptible pathogen) Randomization Randomization (2:1) Start->Randomization IR_Arm Imipenem-Relebactam (5-21 days) Randomization->IR_Arm Comparator_Arm Colistin + Imipenem (5-21 days) Randomization->Comparator_Arm Assessment Assessments: - Efficacy (EOT, EFU, Day 28) - Safety Monitoring IR_Arm->Assessment Comparator_Arm->Assessment Endpoints Primary Efficacy Endpoint: Favorable Overall Response (mMITT population) Assessment->Endpoints

RESTORE-IMI 1 Trial Workflow.

Key Inclusion Criteria: Hospitalized adults with HABP/VABP, cIAI, or cUTI caused by an imipenem-nonsusceptible but colistin- and imipenem/relebactam-susceptible pathogen.[6][7] Primary Endpoint: Favorable overall response in the modified microbiologic intent-to-treat (mMITT) population, with the definition of response varying by infection type.[6][7]

CREDIBLE-CR (Cefiderocol) Trial Workflow

The CREDIBLE-CR trial was a Phase 3, multicenter, open-label, randomized, pathogen-focused, descriptive study.[10][11]

CREDIBLE_CR_Workflow Start Patient Screening (Adults with NP, BSI/Sepsis, or cUTI caused by a documented CR Gram-negative pathogen) Randomization Randomization (2:1) Start->Randomization Cefiderocol_Arm Cefiderocol (2g, q8h, 3-h infusion for 7-14 days) Randomization->Cefiderocol_Arm BAT_Arm Best Available Therapy (BAT) (up to 3 drugs for 7-14 days) Randomization->BAT_Arm Assessment Assessments: - Efficacy (TOC) - Safety Monitoring Cefiderocol_Arm->Assessment BAT_Arm->Assessment Endpoints Primary Efficacy Endpoints: - Clinical Cure (NP, BSI/Sepsis) - Microbiological Eradication (cUTI) Assessment->Endpoints

CREDIBLE-CR Trial Workflow.

Study Design: This was a pathogen-focused trial, meaning the primary inclusion criterion was the presence of a carbapenem-resistant pathogen rather than a specific type of infection.[10] Statistical Analysis: The study was descriptive, and no formal statistical hypotheses were pre-specified.[10]

Conclusion

The development of novel carbapenem–β-lactamase inhibitor combinations represents a significant advancement in the fight against multidrug-resistant Gram-negative infections. Meropenem-vaborbactam and imipenem-relebactam have demonstrated favorable clinical outcomes and improved safety profiles, particularly in terms of reduced nephrotoxicity, when compared to older regimens like those containing colistin.[2][7] Cefiderocol offers a unique mechanism of action and has shown comparable efficacy to best available therapy in a broad range of infections caused by carbapenem-resistant pathogens, although a higher mortality rate was observed in a subset of patients with Acinetobacter spp. infections in the CREDIBLE-CR trial.[5]

The choice of agent will depend on several factors, including local epidemiology of resistance mechanisms, the specific pathogen, the site of infection, and the patient's clinical status and comorbidities. The data presented in this guide, derived from key clinical trials, provides a foundation for informed decision-making in both clinical practice and future drug development endeavors. Continued surveillance and further real-world evidence will be crucial to fully understand the role of these novel agents in optimizing the treatment of severe Gram-negative infections.

References

Evaluating the performance of immunochromatographic tests for Carbapenemase detection.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate identification of carbapenemase-producing organisms (CPOs) is a cornerstone of effective antibiotic stewardship and infection control. Immunochromatographic tests (ICTs) have emerged as a valuable tool in the clinical microbiology laboratory, offering a significantly faster turnaround time compared to traditional phenotypic methods or even molecular assays like PCR, which is considered the gold standard.[1][2] This guide provides a comprehensive evaluation of the performance of leading commercial ICTs, supported by experimental data to aid in the selection of the most appropriate assay for your research or clinical needs.

Introduction to Carbapenemase Detection Methods

Carbapenem (B1253116) resistance in Gram-negative bacteria represents a significant global health threat. The production of carbapenemase enzymes is a primary mechanism of resistance, conferring broad resistance to carbapenem antibiotics. The "big five" carbapenemases of clinical significance are Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), imipenemase (IMP), and oxacillinase-48 (OXA-48)-like enzymes.[1]

Traditional methods for carbapenemase detection, such as the modified Hodge test and synergy tests with inhibitors, can be time-consuming and may lack specificity.[2][3] While molecular methods like PCR are highly sensitive and specific, they often require expensive equipment and specialized personnel, limiting their widespread availability.[1][2] ICTs bridge this gap by providing a rapid, cost-effective, and user-friendly alternative for the detection and differentiation of major carbapenemase types.

Performance Evaluation of Key Immunochromatographic Tests

This section compares the performance of several widely used commercial ICTs for the detection of KPC, NDM, VIM, IMP, and OXA-48-like carbapenemases. The data presented is a synthesis of findings from multiple independent studies. The primary assays evaluated include the NG-Test CARBA 5 and various iterations of the RESIST line of assays (e.g., RESIST-4 O.K.N.V., RESIST-5 O.O.K.N.V.).

Data Presentation: Performance Characteristics

The following tables summarize the sensitivity and specificity of these ICTs as reported in the literature, using PCR as the reference standard.

Table 1: Performance of NG-Test CARBA 5 for Carbapenemase Detection

CarbapenemaseSensitivity (%)Specificity (%)Sources
Overall 97 - 10098 - 100[4][5][6]
KPC 100100[7][8][9][10]
NDM 100100[8][9][10]
VIM 92.3 - 100100[8][9][10]
IMP 100100[8][9][10][11]
OXA-48-like 10098 - 100[6][8][9][10]

Table 2: Performance of RESIST-4 O.K.N.V. / RESIST-5 O.O.K.N.V. for Carbapenemase Detection

CarbapenemaseSensitivity (%)Specificity (%)Sources
Overall 99.4 - 100100[7][10]
KPC 99.4 - 100100[7][9][10][12]
NDM 83.3 - 100100[2][9][10][12]
VIM 99 - 100100[9][10][12]
OXA-48-like 100100[7][9][10][12]

Note: The RESIST-4 O.K.N.V. assay does not detect IMP-type carbapenemases.[13] Some studies have reported lower sensitivity for NDM detection with the RESIST assays, particularly in certain bacterial species like Providencia spp.[2][12]

Experimental Protocols

The evaluation of ICT performance typically involves a standardized workflow to ensure accurate and reproducible results. The following is a generalized experimental protocol based on methodologies cited in the referenced studies.

Key Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assay Immunochromatographic Assay cluster_validation Validation cluster_analysis Data Analysis Isolate Bacterial Isolate (e.g., from culture plate) Suspension Bacterial Suspension (in extraction buffer) Isolate->Suspension Emulsify Lysis Cell Lysis (e.g., heat treatment) Suspension->Lysis Incubate Cassette Apply Lysate to Test Cassette Lysis->Cassette Incubate Incubate at Room Temperature (approx. 15 min) Cassette->Incubate Read Read Results (presence of test lines) Incubate->Read Compare Compare ICT and PCR Results Read->Compare PCR Molecular Confirmation (PCR for carbapenemase genes) PCR->Compare Performance Calculate Performance Metrics (Sensitivity, Specificity) Compare->Performance

Caption: Generalized workflow for evaluating immunochromatographic tests for carbapenemase detection.

Detailed Methodologies
  • Bacterial Isolates : A collection of well-characterized Gram-negative bacterial isolates, including known carbapenemase producers and non-producers, are used.[10] The isolates are typically cultured on appropriate agar (B569324) media (e.g., Mueller-Hinton or blood agar) for 18-24 hours.[1]

  • Sample Preparation :

    • A sterile loop is used to collect one to several bacterial colonies from the agar plate.

    • The colonies are emulsified in an extraction buffer provided with the ICT kit.

    • The bacterial suspension is then subjected to a lysis step, often involving heat treatment, to release the carbapenemase enzymes.

  • Immunochromatographic Test Procedure :

    • A specified volume of the bacterial lysate is applied to the sample well of the test cassette.

    • The cassette is incubated at room temperature for a designated period, typically around 15 minutes.[7]

    • During incubation, the lysate migrates along the nitrocellulose membrane via capillary action. If carbapenemase antigens are present, they will bind to specific monoclonal antibodies conjugated to colored nanoparticles, resulting in the appearance of a visible test line. A control line should also appear to validate the test run.

  • Result Interpretation and Validation :

    • The presence of a test line corresponding to a specific carbapenemase (e.g., KPC, NDM) indicates a positive result.

    • All results are compared against a gold standard method, most commonly PCR, to confirm the presence or absence of the corresponding carbapenemase gene.[14][15]

  • Performance Calculation : The sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) are calculated based on the comparison with the gold standard results.

Logical Comparison of Detection Methods

The choice of a carbapenemase detection method often involves a trade-off between speed, cost, and the level of information provided. The following diagram illustrates the logical relationship between different detection strategies.

logical_comparison cluster_phenotypic Phenotypic Methods cluster_rapid Rapid Methods cluster_molecular Molecular Methods Start Suspected Carbapenem-Resistant Isolate Synergy Synergy Tests (e.g., with boronic acid, EDTA) Start->Synergy Slow, Less Specific mCIM Modified Carbapenem Inactivation Method (mCIM) Start->mCIM Slow, Good Sensitivity ICT Immunochromatographic Test (ICT) Start->ICT Rapid, Specific Typing PCR PCR / Real-Time PCR Start->PCR Rapid, Gold Standard Result_Pheno Carbapenemase Production Detected (No Typing) Synergy->Result_Pheno mCIM->Result_Pheno Result Specific Carbapenemase Identified ICT->Result PCR->Result

Caption: Decision pathway for carbapenemase detection methodologies.

Discussion and Conclusion

Immunochromatographic tests for carbapenemase detection have demonstrated high sensitivity and specificity, particularly for the most prevalent enzyme types such as KPC, NDM, and OXA-48-like.[4][7][14] The NG-Test CARBA 5 and RESIST-4/5 O.K.N.V. assays are both reliable tools for the rapid identification of carbapenemase producers directly from bacterial colonies.[7][10]

The primary advantages of ICTs are their speed, ease of use, and cost-effectiveness compared to molecular methods.[14] The turnaround time of approximately 15 minutes allows for the rapid implementation of infection control measures and can guide therapeutic decisions more quickly.[7]

However, it is important to be aware of the limitations. Some assays may not detect all variants of a particular carbapenemase type, as was noted in one study where NG-Test CARBA 5 failed to identify a novel blaKPC gene variant.[14][15] Additionally, the performance of some tests, such as the lower sensitivity of the RESIST assay for NDM in certain species, should be considered.[2][12] Therefore, while ICTs are excellent screening and preliminary identification tools, confirmation with a molecular method may be warranted in cases of discrepancy or for epidemiological surveillance.

References

Navigating the Complex Landscape of Carbapenem Resistance: A Guide to Cross-Resistance and Collateral Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant bacteria presents a formidable challenge to modern medicine. Understanding the nuances of resistance to this critical class of antibiotics is paramount for developing effective treatment strategies and novel therapeutic agents. This guide provides an in-depth comparison of cross-resistance and collateral sensitivity among different carbapenem (B1253116) antibiotics, supported by experimental data and detailed methodologies.

Understanding the Dichotomy: Cross-Resistance vs. Collateral Sensitivity

When a bacterium develops resistance to one antibiotic, its susceptibility to other drugs can be altered in two primary ways:

  • Cross-resistance: Resistance to one antibiotic confers resistance to another, often due to a shared mechanism of resistance. This is a common and challenging clinical scenario.

  • Collateral sensitivity: Resistance to one antibiotic leads to increased susceptibility to another. This evolutionary trade-off presents a potential therapeutic opportunity.

The interplay between these phenomena is largely dictated by the specific resistance mechanisms at play, which include enzymatic degradation by carbapenemases, reduced drug influx due to porin loss, and active removal of the antibiotic by efflux pumps.[1][2][3]

Quantitative Analysis of Carbapenem Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. The following tables summarize the MICs of various carbapenems against different bacterial populations, illustrating patterns of cross-resistance and collateral sensitivity.

Cross-Resistance in Carbapenem-Resistant Enterobacteriaceae (CRE)

This table showcases the median and interquartile range (IQR) of MICs for four carbapenems against carbapenemase-producing (CP-CRE) and non-carbapenemase-producing (Non-CP-CRE) Enterobacteriaceae. The elevated MICs across all tested carbapenems in the resistant groups are indicative of broad cross-resistance.

Organism GroupAntibioticMedian MIC (μg/mL)IQR of MIC (μg/mL)
CP-CRE Ertapenem168 to 16
Meropenem (B701)164 to 16
Imipenem (B608078)164 to 64
Doripenem (B194130)164 to 16
Non-CP-CRE Ertapenem20.125 to 16
Meropenem11 to 2
Imipenem11 to 2
Doripenem10.5 to 2

Data sourced from Simner et al. (2016).[4][5]

Collateral Sensitivity Among Carbapenems in Pseudomonas aeruginosa

The following data from a study on respiratory isolates of Pseudomonas aeruginosa demonstrates instances of collateral sensitivity, where resistance to one carbapenem is associated with susceptibility to another. This highlights the potential for using alternative carbapenems in certain clinical situations.

Resistant Isolate GroupNumber of IsolatesSensitive to Imipenem (%)Sensitive to Meropenem (%)Sensitive to Doripenem (%)Sensitive to Both Imipenem & Meropenem (%)Sensitive to Both Imipenem & Doripenem (%)Sensitive to Both Meropenem & Doripenem (%)
Doripenem-resistant 2044.9%0.4%--3.9%-
Meropenem-resistant 2334.7%-8.6%-3.4%-
Imipenem-resistant 216-1.3%10.1%--2.7%

Data adapted from Kumar et al. (2019).[5]

The "How-To": Experimental Protocols

Reproducible and standardized methodologies are crucial for studying cross-resistance and collateral sensitivity. Below are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antibiotic.

Protocol:

  • Prepare Mueller-Hinton Broth (MHB): Prepare MHB according to the manufacturer's instructions.

  • Prepare Antibiotic Stock Solutions: Dissolve the carbapenem antibiotics (imipenem, meropenem, doripenem, ertapenem) in their respective solvents to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Laboratory Evolution of Antibiotic Resistance

This protocol outlines a general method for generating antibiotic-resistant mutants in the laboratory to study cross-resistance and collateral sensitivity.

Protocol:

  • Establish Baseline MIC: Determine the MIC of the parental bacterial strain to the selective carbapenem using the broth microdilution method described above.

  • Serial Passage:

    • Inoculate a culture of the parental strain into a tube containing the selective carbapenem at a sub-inhibitory concentration (e.g., 0.5x MIC).

    • Incubate the culture with shaking at 37°C until it reaches a specific optical density (e.g., OD₆₀₀ of 0.5).

    • Dilute the culture and re-inoculate it into a fresh tube containing a higher concentration of the antibiotic (e.g., 2x the previous concentration).

    • Repeat this process of serial passage for a set number of days or until a desired level of resistance is achieved.

  • Isolate Resistant Mutants: After the final passage, plate the culture onto antibiotic-free agar. Select and streak individual colonies to obtain pure isolates.

  • Confirm Resistance: Determine the MIC of the isolated mutants to the selective carbapenem to confirm the development of resistance.

  • Screen for Cross-Resistance and Collateral Sensitivity: Determine the MICs of the resistant mutants to a panel of other carbapenem antibiotics.

    • An increase in MIC compared to the parental strain indicates cross-resistance.

    • A decrease in MIC compared to the parental strain indicates collateral sensitivity.

Visualizing the Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is facilitated by visual diagrams.

Experimental_Workflow cluster_setup Initial Setup cluster_evolution Laboratory Evolution cluster_analysis Analysis Parental Strain Parental Strain Determine Baseline MIC Determine Baseline MIC Parental Strain->Determine Baseline MIC Serial Passage in Carbapenem A Serial Passage in Carbapenem A Determine Baseline MIC->Serial Passage in Carbapenem A Isolate Resistant Mutants Isolate Resistant Mutants Serial Passage in Carbapenem A->Isolate Resistant Mutants Confirm Resistance to Carbapenem A Confirm Resistance to Carbapenem A Isolate Resistant Mutants->Confirm Resistance to Carbapenem A Screen MICs of other Carbapenems (B, C, D) Screen MICs of other Carbapenems (B, C, D) Isolate Resistant Mutants->Screen MICs of other Carbapenems (B, C, D) Analyze for Cross-Resistance/Collateral Sensitivity Analyze for Cross-Resistance/Collateral Sensitivity Screen MICs of other Carbapenems (B, C, D)->Analyze for Cross-Resistance/Collateral Sensitivity

Caption: Workflow for assessing cross-resistance and collateral sensitivity.

The differential effects of carbapenems can often be traced to the specific resistance mechanisms they encounter. For instance, in Pseudomonas aeruginosa, the OprD porin is the primary channel for imipenem entry, while meropenem and doripenem are more significantly affected by efflux pumps like MexAB-OprM.[6][7] A mutation in the regulatory system of these mechanisms can thus lead to varied susceptibility profiles.

Signaling_Pathway cluster_cell Bacterial Cell cluster_membrane Outer Membrane cluster_regulation Regulatory System OprD OprD Porin Cell Interior Cell Interior MexAB_OprM MexAB-OprM Efflux Pump Meropenem_Doripenem Meropenem/Doripenem MexAB_OprM->Meropenem_Doripenem Expels Regulatory_Mutation Regulatory Mutation (e.g., in mexR, nalC) Efflux_Expression Increased Efflux Pump Expression Regulatory_Mutation->Efflux_Expression Leads to Porin_Expression Decreased Porin Expression Regulatory_Mutation->Porin_Expression Can lead to Efflux_Expression->MexAB_OprM Upregulates Porin_Expression->OprD Downregulates Imipenem Imipenem Imipenem->OprD Enters via Meropenem_Doripenem->OprD Enters via

Caption: Differential carbapenem resistance mechanisms in P. aeruginosa.

Conclusion

The relationship between different carbapenem antibiotics in the face of bacterial resistance is not always straightforward. While cross-resistance is a significant clinical hurdle, the existence of collateral sensitivity offers a glimmer of hope for innovative treatment strategies. A deeper understanding of the genetic and molecular mechanisms underpinning these phenomena is essential for the development of new antibiotics and for optimizing the use of our current armamentarium. The experimental approaches outlined in this guide provide a framework for researchers to further explore this complex and critical area of antibiotic resistance.

References

A comparative analysis of molecular versus phenotypic methods for Carbapenem resistance detection.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Carbapenem (B1253116) Resistance Detection Method

The escalating threat of carbapenem-resistant Enterobacteriaceae (CRE) necessitates rapid and accurate detection methods to guide clinical therapy and infection control measures. The choice between molecular and phenotypic approaches for identifying carbapenemase-producing organisms (CPOs) presents a trade-off between speed, cost, and the scope of information provided. This guide offers a comprehensive comparison of these two methodologies, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate test for their needs.

At a Glance: Molecular vs. Phenotypic Methods

Molecular methods offer the advantage of rapid and specific detection of known carbapenemase genes, providing definitive identification of the resistance mechanism.[1] In contrast, phenotypic methods assess the functional activity of carbapenemase enzymes, which can be more cost-effective and accessible in various laboratory settings.[2]

Performance Characteristics: A Quantitative Comparison

The selection of a detection method often hinges on its performance characteristics. The following tables summarize the sensitivity, specificity, and turnaround time for common molecular and phenotypic assays based on published data.

Table 1: Performance of Phenotypic Methods for Carbapenemase Detection

MethodSensitivity (%)Specificity (%)Turnaround Time
Modified Carbapenem Inactivation Method (mCIM) 96.97 - 10010018 - 24 hours
Carba NP Test 75.9 - 98.48100< 2 hours
Modified Hodge Test (MHT) 90.7 - 93.9492.1 - 10018 - 24 hours
Combined Disk Test (CDT) 94.810018 - 24 hours

Note: Sensitivity and specificity can vary depending on the specific carbapenemase enzyme being detected. For instance, the Carba NP test has shown lower sensitivity for OXA-48-like enzymes.[1][2]

Table 2: Performance of Molecular Methods for Carbapenemase Detection

MethodSensitivity (%)Specificity (%)Turnaround Time
Multiplex PCR (in-house) 1001003 - 4 hours
Xpert Carba-R 97 - 100100< 1 hour
Commercial Real-Time PCR Assays 97 - 1001001 - 3 hours

Note: The primary limitation of molecular assays is their inability to detect novel or rare carbapenemase genes not included in the test panel.

Cost Considerations

While molecular methods offer rapid results, they are generally more expensive than phenotypic tests. The cost per test for molecular assays can be substantial, whereas phenotypic methods are often more cost-effective, particularly for resource-limited settings.[2][3] A study evaluating active screening for CPE found the cost per negative culture to be approximately $8.49, increasing to $28.44 for cultures with bacterial growth.[4] Another analysis estimated the average cost for a single CRE surveillance screening, including molecular analysis, to be around $8.65.[5]

Experimental Protocols: Detailed Methodologies

Accurate and reproducible results depend on standardized experimental procedures. Below are detailed protocols for key phenotypic and molecular methods.

Phenotypic Method: Combined Disk Test (CDT)

The Combined Disk Test (CDT) is a phenotypic method used to differentiate between different classes of carbapenemases based on the synergistic effect of specific inhibitors.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Meropenem (B701) (MEM) disks (10 µg)

  • Inhibitor solutions:

    • Phenylboronic acid (PBA) for KPC detection

    • Ethylenediaminetetraacetic acid (EDTA) for metallo-β-lactamase (MBL) detection

  • Test organism suspension equivalent to a 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Prepare a bacterial inoculum of the test isolate equivalent to a 0.5 McFarland standard.

  • Inoculate a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab to create a lawn of growth.

  • Aseptically place a meropenem (10 µg) disk on the agar surface.

  • Place a meropenem disk supplemented with phenylboronic acid (for KPC detection) and a meropenem disk supplemented with EDTA (for MBL detection) on the same plate, ensuring adequate distance between the disks.[6][7]

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation: A ≥5 mm increase in the zone of inhibition around the meropenem disk with an inhibitor compared to the meropenem disk alone is considered a positive result for the corresponding carbapenemase class.[7]

Molecular Method: Multiplex PCR for Carbapenemase Genes (blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP)

Multiplex PCR allows for the simultaneous detection of multiple carbapenemase genes in a single reaction.

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • Primers and probes for target genes (blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP)[8][9]

  • PCR master mix

  • Nuclease-free water

  • Positive and negative control DNA

Procedure:

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Reaction Setup: Prepare the multiplex PCR reaction mixture in a sterile PCR tube on ice. A typical 20 µl reaction mixture includes:

    • 10 µl of 2X PCR Master Mix

    • Specific concentrations of each forward and reverse primer for blaKPC, blaNDM, blaOXA-48, blaVIM, and blaIMP[8]

    • 2 µl of template DNA

    • Nuclease-free water to a final volume of 20 µl

  • PCR Amplification: Perform PCR amplification in a thermal cycler with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 20 seconds

      • Annealing: 55°C for 20 seconds

      • Extension: 72°C for 45 seconds

    • Final extension: 72°C for 10 minutes[8]

  • Detection: Analyze the PCR products by gel electrophoresis or, for real-time PCR, by analyzing the amplification and melting curves. The presence of a band of the expected size or a specific melting temperature indicates the presence of the corresponding carbapenemase gene.[10]

Visualizing the Workflow and Comparison

The following diagrams illustrate the workflows for molecular and phenotypic detection methods and provide a logical comparison of their key attributes.

Molecular_vs_Phenotypic_Workflow Figure 1. Workflow Comparison cluster_molecular Molecular Detection cluster_phenotypic Phenotypic Detection M_Start Bacterial Isolate M_DNA DNA Extraction M_Start->M_DNA M_PCR Multiplex PCR M_DNA->M_PCR M_Result Specific Gene(s) Detected M_PCR->M_Result P_Start Bacterial Isolate P_Culture Culture with Carbapenem +/- Inhibitors P_Start->P_Culture P_Incubate Incubation (18-24h) P_Culture->P_Incubate P_Result Carbapenemase Activity Detected P_Incubate->P_Result

Caption: Workflow of molecular and phenotypic detection.

Logical_Comparison Figure 2. Key Method Attributes Molecular Molecular Methods + Rapid Turnaround Time + High Specificity for Known Genes - Higher Cost - Cannot Detect Novel Genes Comparison vs. Phenotypic Phenotypic Methods + Lower Cost + Detects Carbapenemase Activity - Slower Turnaround Time - Lower Specificity for Enzyme Type

Caption: Comparison of molecular and phenotypic methods.

Conclusion: Selecting the Right Tool for the Job

The choice between molecular and phenotypic methods for carbapenem resistance detection depends on the specific clinical or research question, available resources, and desired turnaround time. Molecular assays provide rapid and definitive identification of known carbapenemase genes, making them ideal for outbreak investigations and guiding immediate therapeutic decisions. Phenotypic methods, while slower, are cost-effective and can detect a broader range of carbapenemase activities, including those from novel or unexpected enzymes, making them suitable for routine screening in many laboratory settings. An integrated approach, potentially using a rapid molecular test for initial screening followed by phenotypic confirmation, may offer the optimal balance of speed, accuracy, and cost-effectiveness in the ongoing battle against carbapenem resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of carbapenem (B1253116) antibiotics in a laboratory setting, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent antibiotics like carbapenems are paramount to laboratory safety and environmental responsibility. Adherence to established procedures minimizes the risk of environmental contamination and the potential development of antimicrobial resistance. This guide provides essential, step-by-step information for the safe disposal of carbapenem waste.

Waste Characterization and Regulatory Overview

Carbapenem waste, like all pharmaceutical waste, must be categorized to ensure proper disposal. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).

Hazardous vs. Non-Hazardous Waste: A critical first step is determining if the carbapenem waste is considered hazardous.[1][2][3] Pharmaceutical waste is generally classified as hazardous if it is specifically listed by the RCRA (P- or U-listed wastes) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][4][5]

Given this, in most laboratory settings, small quantities of carbapenem waste that are not mixed with other hazardous chemicals are often managed as non-hazardous pharmaceutical waste. However, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to confirm the proper classification according to local and state regulations, which may be more stringent than federal guidelines.[2][4]

Disposal Procedures for Carbapenem Waste

The guiding principle for the disposal of all pharmaceutical waste, including carbapenems, is to avoid releasing active pharmaceutical ingredients (APIs) into the environment. [10] Safety Data Sheets (SDS) for various carbapenems consistently advise that unused product and contaminated materials should be disposed of via an approved waste disposal plant or licensed contractor.[11]

Recommended Disposal Pathway

The following workflow outlines the decision-making process for the proper disposal of carbapenem waste in a research or drug development laboratory.

Carbapenem_Disposal_Workflow start Start: Carbapenem Waste Generated waste_assessment 1. Waste Assessment - Pure API, solution, or contaminated labware? - Mixed with other chemicals? start->waste_assessment consult_ehs 2. Consult Institutional EHS Guidelines - Confirm RCRA classification - Identify approved disposal routes waste_assessment->consult_ehs is_hazardous Is the waste deemed hazardous by EHS? consult_ehs->is_hazardous hazardous_waste 3a. Hazardous Waste Disposal - Collect in a designated, labeled hazardous waste container (typically black). - Arrange for pickup by a licensed hazardous waste contractor. is_hazardous->hazardous_waste Yes non_hazardous_waste Is chemical inactivation a viable and approved option? is_hazardous->non_hazardous_waste No end End: Waste Disposed hazardous_waste->end chemical_inactivation 3b. Chemical Inactivation (if approved) - Follow validated laboratory protocol (e.g., alkaline hydrolysis). - Verify inactivation. non_hazardous_waste->chemical_inactivation Yes incineration 3c. Direct Disposal (No Inactivation) - Collect in a designated non-hazardous pharmaceutical waste container (typically blue). - Dispose of via a licensed medical/pharmaceutical waste incinerator. non_hazardous_waste->incineration No neutralize_dispose 4. Neutralize and Dispose of Inactivated Solution - Neutralize pH as per protocol. - Dispose of neutralized solution according to institutional guidelines (may be eligible for drain disposal with copious amounts of water). chemical_inactivation->neutralize_dispose incineration->end neutralize_dispose->end

Carbapenem Waste Disposal Workflow

Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis

For laboratories equipped and approved to perform chemical inactivation of non-hazardous carbapenem waste, alkaline hydrolysis is an effective method. This process breaks the beta-lactam ring, rendering the antibiotic inactive.[12][13] The following is a general protocol based on available literature; however, it is imperative to validate this procedure for your specific carbapenem and laboratory conditions, and to receive approval from your EHS department before implementation.

Objective: To hydrolyze and inactivate carbapenem waste in aqueous solutions.

Materials:

  • Carbapenem waste solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Stir plate and stir bar

  • pH meter or pH strips

  • Hydrochloric acid (HCl), 1 M solution (for neutralization)

  • Appropriately labeled waste container

Procedure:

  • Preparation: In a designated chemical fume hood, place the carbapenem waste solution in a suitable container (e.g., a glass beaker) with a magnetic stir bar. The container should be large enough to accommodate the addition of the NaOH solution.

  • Alkaline Hydrolysis: While stirring, slowly add an equal volume of 1 M NaOH solution to the carbapenem waste. For example, to 100 mL of carbapenem waste, add 100 mL of 1 M NaOH. Studies have shown that 1 M NaOH is effective for the hydrolysis of beta-lactams.[13]

  • Reaction Time: Continue stirring the mixture at ambient temperature. For complete degradation, a reaction time of at least 4 hours is recommended. Some studies suggest stirring overnight to ensure complete hydrolysis.[13]

  • Neutralization: After the reaction is complete, neutralize the solution. While continuing to stir, slowly add 1 M HCl until the pH of the solution is between 6.0 and 8.0. Monitor the pH carefully using a calibrated pH meter or pH strips.

  • Final Disposal: Once neutralized, the solution can be disposed of according to your institution's guidelines for non-hazardous aqueous waste. In many cases, this may be drain disposal with copious amounts of water. Always confirm this with your EHS department.

Quantitative Data on Carbapenem Degradation

The stability and degradation of carbapenems are influenced by factors such as pH, temperature, and concentration. The table below summarizes key quantitative data from various studies on carbapenem degradation.

CarbapenemConditionConcentrationDegradation/StabilityReference
Meropenem 0.1 M NaOHNot specifiedComplete conversion to ring-opened derivative[12][14]
Meropenem 0.1 M NaOH, 40°C6 mg/mLNot detectable after 1.5 hours
Ertapenem (B1671056) Alkaline pH (>7.5)Not specifiedBase-catalyzed hydrolysis[15]
Beta-lactams (general) 1 M NaOH, ambient temp.Not specifiedQuantitative destruction overnight[13]
Beta-lactams (general) 1 M NaOH, ambient temp.Not specified>99.9% hydrolysis within 240 minutes[13]

Disclaimer: This information is intended for guidance in a professional laboratory setting. Always prioritize your institution's specific EHS protocols and consult with your EHS department for final approval of any disposal procedure. The chemical inactivation protocol provided is a general guideline and must be validated for your specific application.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and scientific research, the potent nature of carbapenem (B1253116) antibiotics necessitates stringent safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information for handling carbapenems, including detailed operational and disposal plans. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and minimizing exposure risk.

Personal Protective Equipment (PPE) Recommendations

The consistent recommendation across Safety Data Sheets (SDS) for various carbapenems is the use of a multi-layered defense against exposure. The following table summarizes the required PPE for handling carbapenem powders.

Personal Protective EquipmentSpecificationRationaleSource
Respiratory Protection NIOSH-approved respirator or equivalentCarbapenem powders can be respiratory sensitizers and may cause allergy or asthma-like symptoms if inhaled.[1][2][3]Meropenem SDS, Ertapenem SDS
Eye Protection Safety goggles or glassesTo prevent eye irritation from dust particles.[2][4][5]Meropenem SDS, Ertapenem SDS, Imipenem SDS
Hand Protection Chemical-resistant glovesTo prevent skin contact, irritation, and potential allergic reactions.[1][2][4][5]Meropenem SDS, Ertapenem SDS, Imipenem SDS
Body Protection Laboratory coat or protective clothingTo prevent contamination of personal clothing and skin.[1][5][6]Meropenem SDS, Imipenem SDS

Operational Plan: Step-by-Step Handling of Carbapenems

Proper handling of carbapenem powders is crucial to prevent the generation and inhalation of dust, as well as to avoid skin and eye contact. The following workflow outlines the key steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area Designate Handling Area gather_materials Gather All Materials prep_area->gather_materials 1. Restrict access don_ppe Don PPE gather_materials->don_ppe 2. Ensure everything is within reach weigh Weigh Carbapenem don_ppe->weigh 3. Follow proper sequence dissolve Dissolve/Handle weigh->dissolve 4. Use ventilated enclosure decontaminate Decontaminate Surfaces dissolve->decontaminate 5. Keep containers closed dispose_waste Dispose of Waste decontaminate->dispose_waste 6. Clean work area doff_ppe Doff PPE dispose_waste->doff_ppe 7. Use designated waste streams wash_hands Wash Hands doff_ppe->wash_hands 8. Avoid self-contamination

Caption: Workflow for Safe Handling of Carbapenems.
Detailed Experimental Protocol for Handling

  • Designate a Handling Area : All work with carbapenem powders should be conducted in a designated area with restricted access, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and accumulation.[1][2]

  • Gather All Materials : Before starting, ensure all necessary equipment and materials are within the designated area to avoid leaving the controlled space during the procedure.

  • Don Personal Protective Equipment (PPE) :

    • Put on a lab coat.

    • Put on a NIOSH-approved respirator.

    • Put on safety goggles.

    • Put on chemical-resistant gloves, ensuring the cuffs of the gloves are over the sleeves of the lab coat.[5]

  • Weighing and Handling :

    • Perform all weighing and manipulation of the powder within the ventilated enclosure.

    • Use tools and techniques that minimize dust generation. For example, use a spatula to gently transfer the powder instead of pouring it from a height.

    • Keep containers with carbapenem powder tightly closed when not in use.[2]

  • Decontamination :

    • After handling, decontaminate the work surface with an appropriate cleaning agent.

    • Carefully wipe down any equipment used.

  • Waste Disposal :

    • All disposable materials contaminated with carbapenems, including gloves, wipes, and containers, must be placed in a sealed, clearly labeled hazardous waste container.[1][7]

  • Doffing PPE :

    • Remove PPE in an order that minimizes the risk of self-contamination. A common sequence is to remove gloves first, followed by the lab coat (turning it inside out), then goggles, and finally the respirator.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan for Carbapenem Waste

The proper disposal of carbapenem waste is essential to prevent environmental contamination and accidental exposure. All carbapenem waste should be treated as hazardous chemical waste.

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Wipes, Containers) solid_container Labeled, Sealed Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Syringes) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container licensed_disposal Licensed Hazardous Waste Disposal Service solid_container->licensed_disposal liquid_container->licensed_disposal sharps_container->licensed_disposal

Caption: Disposal Pathway for Carbapenem Waste.
Detailed Disposal Protocol

  • Segregation at the Source :

    • Solid Waste : All disposable items that have come into contact with carbapenem powder (e.g., gloves, weigh boats, paper towels) must be immediately placed into a designated, clearly labeled, and sealed hazardous waste container.[7]

    • Liquid Waste : Any unused solutions containing carbapenems should be collected in a separate, labeled, and sealed hazardous liquid waste container. Do not pour carbapenem solutions down the drain.

    • Sharps Waste : Needles, syringes, or other sharps contaminated with carbapenems must be disposed of in a puncture-resistant sharps container.

  • Container Management :

    • All waste containers must be kept closed except when adding waste.

    • Containers should be stored in a secure, designated area away from general laboratory traffic.

  • Final Disposal :

    • Arrange for the collection and disposal of all carbapenem waste through a licensed hazardous waste management company.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste management procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.